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  • Product: Bis-(N-tert-butyl-3-propanamide) disulfane
  • CAS: 33311-96-5

Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Application of Bis-(N-tert-butyl-3-propanamide) Disulfane: A Sterically Hindered Redox-Responsive Linker

Executive Summary Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) is a symmetric, sterically hindered disulfide molecule utilized primarily as a redox-responsive linker in advanced drug delivery systems. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) is a symmetric, sterically hindered disulfide molecule utilized primarily as a redox-responsive linker in advanced drug delivery systems. As the pharmaceutical industry pivots toward highly targeted therapies, the stability of linker chemistries in systemic circulation has become a paramount concern. This technical guide explores the mechanistic rationale, chemical synthesis, and self-validating characterization protocols for this specific molecule, providing researchers with a robust framework for integrating sterically hindered disulfides into Antibody-Drug Conjugates (ADCs) and lipid/silica nanoparticles.

Mechanistic Rationale: The Role of Steric Hindrance

Disulfide linkers are a cornerstone in the design of stimuli-responsive nanomedicines and prodrugs due to their ability to undergo thiol-disulfide exchange . However, unhindered linear disulfides frequently suffer from premature cleavage in systemic circulation due to interactions with serum albumin and plasma glutathione (GSH).

The Causality of Steric Shielding: By introducing bulky substituents—such as the tert-butyl groups on the amide nitrogens of Bis-(N-tert-butyl-3-propanamide) disulfane—the molecular architecture folds to create a sterically congested microenvironment around the central S-S bond. This steric shielding physically blocks large plasma proteins and reduces the collision frequency of extracellular thiols with the disulfide bond. Consequently, the kinetics of premature degradation in the blood are drastically reduced, while still permitting rapid cleavage by the highly concentrated, low-molecular-weight GSH (1–10 mM) found within the intracellular environment of tumor cells .

Chemical Synthesis Workflow

The synthesis of Bis-(N-tert-butyl-3-propanamide) disulfane relies on the dual amidation of 3,3'-dithiodipropionic acid (DPA) with tert-butylamine.

Causality in Reagent Selection: We specifically utilize EDC·HCl and HOBt as coupling agents rather than the traditional DCC. DCC produces dicyclohexylurea (DCU), a byproduct that is notoriously difficult to separate from lipophilic amides and often requires exhaustive chromatography. In contrast, EDC generates a water-soluble urea byproduct that is effortlessly removed during a standard aqueous workup, ensuring high-purity yields.

Step-by-Step Protocol
  • Activation: Dissolve 1.0 eq of DPA in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere. Add 2.4 eq of EDC·HCl, 2.4 eq of HOBt, and 4.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 30 minutes at room temperature to form the active ester intermediate.

  • Amidation: Dropwise add 2.2 eq of tert-butylamine to the activated mixture. The slight excess ensures the complete conversion of the diacid. Stir the reaction for 12 hours at room temperature.

  • Self-Validating Aqueous Workup:

    • Wash the organic layer with 1M HCl (3x). Purpose: Protonates and removes unreacted tert-butylamine and DIPEA.

    • Wash with saturated NaHCO₃ (3x). Purpose: Deprotonates and extracts unreacted DPA and acidic HOBt.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (Ellman's Test): Before final purification, perform an Ellman's test (DTNB) on a micro-aliquot. A colorless result (negative for free thiols) validates that the disulfide bond remained strictly intact and was not inadvertently reduced during the basic coupling conditions.

  • Purification: Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure Bis-(N-tert-butyl-3-propanamide) disulfane .

Synthesis A 3,3'-Dithiodipropionic Acid (DPA) B tert-Butylamine (2.2 eq) C EDC·HCl / HOBt / DIPEA in anhydrous DCM D Amidation Reaction (RT, 12h, N2 atm) C->D E Liquid-Liquid Extraction (HCl, NaHCO3, Brine) D->E F Column Chromatography (Purification) E->F G Bis-(N-tert-butyl-3-propanamide) disulfane (Target Compound) F->G AB AB AB->C

Fig 1. Step-by-step synthesis workflow for Bis-(N-tert-butyl-3-propanamide) disulfane.

Physicochemical Characterization

To ensure the structural integrity of the synthesized linker, a multi-modal characterization approach is required. The expected quantitative data is summarized below.

Table 1: Quantitative Characterization Data

ParameterAnalytical MethodExpected Value / ObservationAnalytical Significance
Molecular Weight ESI-MS[M+H]⁺ m/z = 321.2Confirms the C₁₄H₂₈N₂O₂S₂ formula (MW: 320.52).
Purity HPLC (UV 254 nm)> 98% (Single sharp peak)Validates the efficacy of the aqueous workup.
S-S Bond Integrity Raman SpectroscopyPeak at ~510 cm⁻¹Direct confirmation of the disulfide linkage.
tert-Butyl Protons ¹H NMR (400 MHz, CDCl₃)Singlet, δ 1.35 ppm (18H)Confirms successful dual amidation.
Methylene Protons ¹H NMR (400 MHz, CDCl₃)Multiplets, δ 2.50 & 2.95 ppm (8H)Confirms the propionamide backbone structure.

Redox-Responsive Cleavage Assay (Self-Validating Protocol)

To empirically prove the efficacy of the steric hindrance, the cleavage kinetics must be evaluated in a controlled, self-validating in vitro system.

Causality & Experimental Design: The assay mandates comparing Bis-(N-tert-butyl-3-propanamide) disulfane against an unhindered control (e.g., N,N'-dimethyl-3,3'-dithiodipropionamide). By running these in parallel, any observed reduction in degradation rate is directly and causally linked to the steric bulk of the tert-butyl groups, eliminating environmental variables.

Protocol
  • Simulated Plasma Incubation: Incubate 1 mM of the compound in PBS (pH 7.4) containing 5 μM GSH (mimicking extracellular/blood conditions) at 37°C.

  • Simulated Intracellular Incubation: Incubate 1 mM of the compound in PBS (pH 7.4) containing 10 mM GSH (mimicking the tumor intracellular environment) at 37°C.

  • Kinetic Sampling & Quenching: Extract 50 μL aliquots at 0, 1, 4, 12, and 24 hours. Crucial Step: Quench the reaction immediately with 1% trifluoroacetic acid (TFA). The acidic environment protonates the thiolate anion (RS⁻ back to RSH), which is the active nucleophile, effectively freezing the exchange kinetics for accurate analysis.

  • HPLC Validation: Quantify the remaining intact disulfide via HPLC. The self-validating metric here is mass balance : the molar appearance of the resulting thiol monomer peak must equal exactly twice the molar disappearance of the disulfide peak. Any deviation indicates unwanted side reactions (e.g., oxidation to sulfinic acids).

Cleavage A Sterically Hindered Disulfide (Bis-N-tert-butyl derivative) B Extracellular Environment (Plasma GSH ~5 μM) A->B Circulation C Intracellular Environment (Tumor GSH ~10 mM) A->C Endocytosis D Stable / No Cleavage (Steric Shielding) B->D Blocked E Thiol-Disulfide Exchange (Nucleophilic Attack) C->E High GSH F Cleaved Thiol Monomers (Drug Release) E->F Release

Fig 2. Mechanism of redox-responsive cleavage modulated by steric hindrance.

Applications in Drug Development

Bis-(N-tert-butyl-3-propanamide) disulfane serves as a highly versatile intermediate. By reducing the central disulfide, researchers can isolate the monomeric thiol (N-tert-butyl-3-mercaptopropanamide), which can then be conjugated to maleimide-functionalized payloads or polymer backbones. This specific chemistry is pivotal in:

  • Antibody-Drug Conjugates (ADCs): Enhancing the circulation half-life of the ADC by preventing premature payload shedding, thereby widening the therapeutic window and reducing off-target toxicity.

  • Mesoporous Silica Nanoparticles (MSNs): Acting as a stimuli-responsive "gatekeeper" molecule where the bulky tert-butyl groups block pore entrances, preventing drug leakage until the nanoparticle is internalized by target cells and exposed to high GSH levels.

References

  • Title: Disulfide based prodrugs for cancer therapy Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Hindered Disulfide Bonds to Regulate Release Rate of Model Drug from Mesoporous Silica Source: ACS Applied Materials & Interfaces URL: [Link]

Exploratory

Physicochemical Profiling and Application Dynamics of Bis-(N-tert-butyl-3-propanamide) Disulfane

Executive Summary Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) is a symmetrical, redox-active organic compound characterized by a central dynamic covalent disulfide bond flanked by sterically demanding te...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) is a symmetrical, redox-active organic compound characterized by a central dynamic covalent disulfide bond flanked by sterically demanding tert-butyl amide termini. While historically utilized as a specialized vulcanizing agent for high-performance elastomers[1], its unique physicochemical profile has increasingly positioned it as a critical structural motif in the design of stimulus-responsive biomaterials and targeted polyprodrug delivery systems[2]. This guide deconstructs the structural causality behind its properties and provides validated experimental workflows for its integration into both pharmaceutical and polymer science applications.

Structural & Physicochemical Profiling

The utility of Bis-(N-tert-butyl-3-propanamide) disulfane is dictated by three distinct molecular zones:

  • The Disulfide Core (-S-S-): Acts as a dynamic covalent switch. It is thermodynamically stable in oxidative environments but highly susceptible to nucleophilic attack via thiol-disulfide exchange in reductive environments[2].

  • The Propanamide Spacer (-CH2-CH2-CO-NH-): Provides a flexible alkyl tether while introducing hydrogen-bond donors and acceptors, facilitating supramolecular assembly and increasing cohesive energy density in polymer matrices.

  • The N-tert-butyl Terminus (-C(CH3)3): The massive steric bulk of the tert-butyl group shields the adjacent amide bond from non-specific enzymatic hydrolysis (e.g., by amidases). Furthermore, it significantly elevates the compound's lipophilicity, aiding in membrane permeation and organic solvent solubility.

Quantitative Physicochemical Data

To facilitate formulation and synthesis planning, the core quantitative properties of the compound are summarized below[3][4][5]:

PropertyValue / DescriptionExperimental / Pharmacokinetic Implication
Chemical Name Bis-(N-tert-butyl-3-propanamide) disulfaneSymmetrical dimer yielding two identical thiol monomers upon reduction.
CAS Number 33311-96-5Primary identifier for reagent sourcing and safety data.
Molecular Formula C14H28N2O2S2Indicates a high ratio of saturated hydrocarbons to heteroatoms.
Molecular Weight 320.52 g/mol Falls well within the Lipinski Rule of 5 (MW < 500) for drug-likeness.
H-Bond Donors 2Facilitates intermolecular cross-linking and aqueous solvation.
H-Bond Acceptors 2Enhances interaction with protic solvents or polymer matrices.
Estimated LogP ~2.5 - 3.5Highly lipophilic; optimal for lipid nanoparticle (LNP) integration or rubber matrix blending.
Primary Reactivity Thiol-Disulfide ExchangeCleaved by Glutathione (GSH), Dithiothreitol (DTT), or thermal homolysis.

Application Dynamics: Causality in Design

Redox-Responsive Targeted Drug Delivery

In modern oncology and targeted therapeutics, the stark concentration gradient of Glutathione (GSH) between the extracellular matrix (~2-10 μM) and the intracellular cytosol (~2-10 mM) is exploited to achieve site-specific payload release[6]. By integrating the Bis-(N-tert-butyl-3-propanamide) disulfane motif as a cleavable linker in polyprodrugs or nanocarriers, the system remains intact during systemic circulation but rapidly degrades upon endocytosis into the reductive tumor microenvironment[7]. The steric hindrance of the tert-butyl groups prevents premature degradation by circulating proteases, ensuring the structural integrity of the delivery vehicle until intracellular reduction occurs.

RedoxPathway A Bis-(N-tert-butyl-3-propanamide) Disulfane (Stable Prodrug/Linker) B Extracellular Matrix [GSH] ≈ 2-10 μM (Oxidative Stability) A->B Systemic Circulation C Intracellular Cytosol [GSH] ≈ 2-10 mM (Reductive Stress) A->C Cellular Internalization D Thiol-Disulfide Exchange (Cleavage Event) C->D GSH Nucleophilic Attack E 2x N-tert-butyl-3-mercaptopropanamide (Free Thiol Release) D->E Disulfide Scission

Fig 1. Redox-responsive cleavage pathway of the disulfane core in biological environments.

Dynamic Covalent Elastomer Vulcanization

In materials science, traditional sulfur vulcanization creates static thermosets that cannot be reprocessed. Bis-(N-tert-butyl-3-propanamide) disulfane acts as an advanced vulcanizing agent[1]. Under thermal stress (150-170°C), the disulfide bond undergoes homolytic cleavage or dynamic exchange with the polymer backbone. The bulky tert-butyl groups prevent excessive, brittle cross-linking, resulting in elastomers with superior heat resistance, aging profiles, and self-healing properties driven by dynamic covalent chemistry.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and analytical checkpoints to prove causality.

Protocol A: In Vitro Redox-Triggered Cleavage Assay (HPLC-UV/MS)

Objective: To quantify the degradation kinetics of the disulfane linker under simulated physiological and intracellular redox conditions.

Causality & Rationale: We utilize 10 mM GSH to mimic the intracellular tumor environment and 10 μM GSH as a systemic circulation control[8]. Quenching the reaction with 1% Trifluoroacetic acid (TFA) is critical; it protonates the reactive thiols, instantly halting the thiol-disulfide exchange and "freezing" the kinetic state for accurate LC-MS analysis.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve Bis-(N-tert-butyl-3-propanamide) disulfane in LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • Buffer Formulation: Prepare two sets of Phosphate-Buffered Saline (PBS, pH 7.4). Spike Buffer A with 10 μM GSH (Extracellular mimic) and Buffer B with 10 mM GSH (Intracellular mimic).

  • Incubation: Inject 50 μL of the disulfane stock into 950 μL of Buffer A and Buffer B. Incubate at 37°C under continuous agitation (300 rpm).

  • Time-Course Sampling: At intervals of 0, 1, 4, 12, and 24 hours, extract 100 μL aliquots from each vial.

  • Quenching & Internal Standard: Immediately add 10 μL of 1% TFA to each aliquot to halt the reaction. Add 10 μL of a known internal standard (e.g., biphenyl, 0.1 mg/mL) to correct for any injection volume discrepancies during chromatography.

  • LC-MS Analysis: Inject 10 μL onto a C18 reverse-phase column. Monitor the disappearance of the parent mass (m/z ~321 [M+H]+) and the appearance of the monomeric thiol product (m/z ~162 [M+H]+).

Protocol B: Rheological Characterization of Disulfane-Crosslinked Elastomers

Objective: To validate the formation of a dynamic covalent network using the disulfane as a vulcanizing agent.

Causality & Rationale: Measuring the Storage Modulus (G') and Loss Modulus (G'') via oscillatory rheology proves the nature of the crosslinking. A dominant G' indicates a successful elastic network, while temperature-dependent crossover points (where G'' > G') validate the dynamic, reversible nature of the disulfide bonds at elevated temperatures.

Step-by-Step Workflow:

  • Matrix Blending: Mill 100 parts per hundred rubber (phr) of the base elastomer (e.g., natural rubber or styrene-butadiene rubber) with 2-5 phr of Bis-(N-tert-butyl-3-propanamide) disulfane using a two-roll mill at 60°C to ensure homogenous dispersion without premature activation.

  • Thermal Curing: Transfer the blended matrix to a hydraulic hot press. Cure at 160°C for 15 minutes at 10 MPa to initiate disulfide exchange and network formation.

  • Sample Preparation: Punch 8 mm circular disks from the cured elastomer sheet for rheological testing.

  • Oscillatory Rheology: Load the disk into a parallel-plate rheometer. Perform a frequency sweep (0.1 to 100 rad/s) at 25°C at a constant strain of 1% (within the linear viscoelastic region) to establish baseline G' and G''.

  • Thermal Stress Test: Perform a temperature sweep from 25°C to 180°C at 1 rad/s. Record the temperature at which the network exhibits stress relaxation (evidenced by a drop in G' and an increase in tan δ), confirming the dynamic covalent activation of the disulfane bonds.

Workflow Step1 1. Matrix Preparation Elastomer + Disulfane Blending Step2 2. Thermal Vulcanization 150-170°C Press Curing Step1->Step2 Heat + Pressure Step3 3. Dynamic Covalent Bonding S-S Exchange Network Formation Step2->Step3 Crosslinking Step4 4. Rheological Testing Storage (G') & Loss (G'') Modulus Step3->Step4 Characterization Step5 5. Aging Resistance Thermal Cycling & Tensile Testing Step4->Step5 Stress Testing

Fig 2. Experimental workflow for evaluating disulfane-mediated elastomer vulcanization.

References

  • Chemsrc. "CAS#:33311-96-5 | Bis-(N-Tert-Butyl-3-Propanamide) Disulfane Properties." Chemsrc Database. Available at: [Link]

  • MySkinRecipes. "BIs-(N-Tert-Butyl-3-Propanamide) Disulfane - Vulcanization Agents." MySkinRecipes Chemical Catalog. Available at: [Link]

  • Raza, A., et al. "Redox-Responsive Drug Delivery Systems: A Chemical Perspective." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Wang, Y., et al. (2026). "Glutathione responsive nanomedicine leverages tumor redox imbalance for targeted cancer theranostics." Discover Oncology, PubMed. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to Bis-(N-tert-butyl-3-propanamide) disulfane: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of Bis-(N-tert-butyl-3-propanamide) disulfane, a molecule of interest in fields requiring st...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Bis-(N-tert-butyl-3-propanamide) disulfane, a molecule of interest in fields requiring sterically hindered, amide-containing disulfide structures. This document delineates a plausible synthetic pathway, offers a detailed examination of its molecular and electronic structure, and provides a thorough conformational analysis based on established principles and data from analogous compounds. Furthermore, predictive spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) are presented to aid in the identification and characterization of this compound. Experimental protocols are detailed with a focus on the rationale behind the procedural choices, ensuring scientific integrity and reproducibility.

Introduction

Disulfide bonds are critical covalent linkages in a vast array of chemical and biological systems, most notably in dictating the tertiary and quaternary structures of proteins. The introduction of sterically demanding groups, such as the N-tert-butyl amide functionality, adjacent to a disulfide bridge can impart unique conformational constraints and influence the molecule's reactivity, stability, and intermolecular interactions. Bis-(N-tert-butyl-3-propanamide) disulfane represents a symmetrical molecule where two N-tert-butyl-3-propanamide units are connected via a disulfide bond. Understanding the interplay between the bulky tert-butyl groups, the planar amide linkages, and the flexible disulfide bridge is crucial for its potential applications in areas such as drug delivery, materials science, and as a scaffold in medicinal chemistry. This guide serves as a foundational resource for researchers interested in the synthesis, structure, and properties of this and structurally related compounds.

Proposed Synthesis and Rationale

The synthesis of Bis-(N-tert-butyl-3-propanamide) disulfane can be logically approached in a two-step sequence: first, the formation of the amide bond to create the precursor, N-tert-butyl-3-mercaptopropanamide, followed by the oxidative coupling of the thiol to form the disulfide bridge.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Oxidative Coupling 3-Mercaptopropionic Acid 3-Mercaptopropionic Acid EDC/DCC EDC or DCC 3-Mercaptopropionic Acid->EDC/DCC Activation tert-Butylamine tert-Butylamine tert-Butylamine->EDC/DCC N-tert-butyl-3-mercaptopropanamide N-tert-butyl-3-mercaptopropanamide EDC/DCC->N-tert-butyl-3-mercaptopropanamide Amidation Thiol_Precursor N-tert-butyl-3-mercaptopropanamide Oxidation Air (O2) Fe(III)/NaI catalyst Thiol_Precursor->Oxidation Disulfane_Product Bis-(N-tert-butyl-3-propanamide) disulfane Oxidation->Disulfane_Product

Caption: Proposed two-step synthesis of Bis-(N-tert-butyl-3-propanamide) disulfane.

Step 1: Synthesis of N-tert-butyl-3-mercaptopropanamide

The formation of an amide bond from a carboxylic acid and an amine typically requires an activating agent to prevent the formation of an unreactive ammonium carboxylate salt.[1] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective for this purpose.[1][2][3] These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2][3]

Experimental Protocol:

  • Reaction Setup: To a solution of 3-mercaptopropionic acid (1 equivalent) in dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add EDC (1.1 equivalents).

  • Activation: Stir the mixture for 15-20 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Slowly add tert-butylamine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure N-tert-butyl-3-mercaptopropanamide.

Step 2: Oxidation to Bis-(N-tert-butyl-3-propanamide) disulfane

The oxidation of thiols to disulfides is a common transformation with a variety of available methods. For this synthesis, a mild and environmentally benign approach using air as the oxidant catalyzed by an iron(III)/sodium iodide system is proposed.[1] This method avoids the use of harsh or heavy-metal-based oxidizing agents.

Experimental Protocol:

  • Reaction Setup: Dissolve N-tert-butyl-3-mercaptopropanamide (1 equivalent) in a suitable solvent such as acetonitrile.

  • Catalyst Addition: Add catalytic amounts of anhydrous FeCl₃ (0.1 equivalents) and NaI (0.2 equivalents).

  • Oxidation: Stir the reaction mixture vigorously at room temperature, open to the air, for 1-3 hours. The progress of the reaction can be monitored by TLC.

  • Workup: Once the starting thiol is consumed, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalysts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting Bis-(N-tert-butyl-3-propanamide) disulfane can be further purified by recrystallization or column chromatography if necessary.

Molecular Structure and Conformational Analysis

The molecular structure of Bis-(N-tert-butyl-3-propanamide) disulfane is characterized by two key structural motifs: the N-tert-butylpropanamide group and the central disulfide bridge.

G cluster_0 Molecular Structure molecule Bis-(N-tert-butyl-3-propanamide) disulfane

Caption: Molecular structure of Bis-(N-tert-butyl-3-propanamide) disulfane.

The Amide Moiety

The N-tert-butylpropanamide fragment is expected to be essentially planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system, resulting in a partial double bond character for the C-N bond. This planarity restricts rotation around the amide bond. The bulky tert-butyl group will sterically influence the local conformation and may hinder intermolecular interactions involving the amide group.

The Disulfide Bridge and Conformational Isomerism

The conformation of the molecule is largely determined by rotation around the S-S and C-S bonds. For acyclic disulfides, the C-S-S-C dihedral angle is typically around 80-90°. This gauche conformation minimizes the repulsion between the lone pairs of electrons on the sulfur atoms.[2][3] Rotation around the S-S bond is relatively facile, leading to a dynamic equilibrium of conformers.

G Conformer_A Gauche Conformer (C-S-S-C ≈ ±90°) Conformer_B Anti Conformer (C-S-S-C ≈ 180°) (Higher Energy) Conformer_A->Conformer_B Rotation Conformer_C Syn Conformer (C-S-S-C ≈ 0°) (Higher Energy) Conformer_A->Conformer_C Rotation

Caption: Conformational isomers around the disulfide bond.

The bulky N-tert-butylpropanamide groups will likely adopt conformations that minimize steric hindrance. This could lead to a preferred orientation where these groups are directed away from each other. The overall shape of the molecule is therefore expected to be relatively extended.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 5.8 - 6.2br s2HN-H
~ 2.9 - 3.1t4H-S-CH₂-
~ 2.4 - 2.6t4H-CH₂-C(O)-
1.35s18H-C(CH₃)₃

Note: Spectra recorded in CDCl₃. Chemical shifts are referenced to TMS.

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm) Assignment
~ 171C=O (Amide)
~ 51-C(CH₃)₃
~ 37-CH₂-C(O)-
~ 35-S-CH₂-
~ 28.7-C(CH₃)₃

Note: Spectra recorded in CDCl₃. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹) Vibration Intensity
~ 3300N-H stretchMedium
~ 2960C-H stretch (sp³)Strong
~ 1640C=O stretch (Amide I)Strong
~ 1550N-H bend (Amide II)Medium
~ 500-540S-S stretchWeak
Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), dialkyl disulfides often exhibit characteristic fragmentation patterns.[4] Cleavage of the S-S bond is a common pathway, leading to the formation of thiol-containing fragment ions. Another prominent fragmentation involves the cleavage of a C-S bond.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak should be observable.

  • [M/2]⁺ Fragment: Cleavage of the S-S bond would lead to a fragment corresponding to the N-tert-butyl-3-mercaptopropanamide radical cation.

  • Loss of tert-Butyl Group: Fragmentation involving the loss of a tert-butyl group from the molecular ion or major fragments is also anticipated.

Applications and Future Directions

Bis-(N-tert-butyl-3-propanamide) disulfane, with its sterically encumbered and hydrogen-bonding capable amide groups flanking a redox-active disulfide bond, presents several opportunities for further research and application:

  • Drug Delivery: The disulfide bond can be cleaved under the reducing conditions found inside cells, making it a potential linker for prodrugs that release their active component intracellularly. The bulky amide groups could influence the solubility and pharmacokinetic properties of such conjugates.

  • Self-Assembling Systems: The combination of hydrogen bonding amide groups and the flexible disulfide linker could be exploited in the design of novel self-assembling materials, such as organogels or supramolecular polymers.

  • Conformational Studies: This molecule serves as an excellent model system for studying the influence of bulky substituents on the conformational preferences and dynamics of the disulfide bond.

Future work should focus on the experimental verification of the proposed synthesis and the detailed characterization of the compound's physicochemical properties. Investigating its behavior in biological systems and its potential for incorporation into more complex molecular architectures will further elucidate its utility.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis, molecular structure, and conformational analysis of Bis-(N-tert-butyl-3-propanamide) disulfane. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data offer a valuable reference for the experimental characterization of this molecule. The unique structural features of this compound, arising from the interplay of the sterically demanding N-tert-butyl amide groups and the flexible disulfide linkage, make it a promising candidate for further investigation in various fields of chemical and biomedical research.

References

  • Iranpoor, N., & Zeynizadeh, B. (1999). Air Oxidative Coupling of Thiols to Disulfides Catalyzed by Fe(III)/NaI. Synthesis, 1999(01), 49-50.
  • 3-MERCAPTOPROPIONIC ACID. (n.d.). Retrieved from [Link]

  • Gupta, D., Knight, A. R., & Smith, P. J. (1981). The mass spectra of some unsymmetrical and symmetrical dialkyl disulphides. Canadian Journal of Chemistry, 59(4), 543-548.
  • Laurent, Q., Martinent, R., Lim, B., & Matile, S. (2021). Thiol-Mediated Uptake.
  • Payne, A. L., et al. (2021). Amide Chemistry Enables Redox Locking of Cyclic Disulfides for Polypeptide Assembly.

Sources

Exploratory

Comprehensive Technical Guide on Bis-(N-tert-butyl-3-propanamide) Disulfane (CAS: 33311-96-5)

Executive Summary Bis-(N-tert-butyl-3-propanamide) disulfane is a highly specialized, symmetrical aliphatic disulfide characterized by its bulky tert-butyl amide termini. As a Senior Application Scientist, I frequently e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis-(N-tert-butyl-3-propanamide) disulfane is a highly specialized, symmetrical aliphatic disulfide characterized by its bulky tert-butyl amide termini. As a Senior Application Scientist, I frequently encounter this compound in two distinct but chemically related fields: as a highly controlled sulfur donor in polymer vulcanization[1], and as a critical structural motif in the design of stimuli-responsive bioconjugates (such as Antibody-Drug Conjugates, or ADCs)[]. This whitepaper synthesizes the chemical identity, mechanistic utility, and field-proven experimental protocols required to effectively manipulate this compound in advanced research settings.

Chemical Identity & Structural Parameters

Accurate chemical identification is the foundation of reproducible research. The presence of the symmetrical disulfide (S-S) bond flanked by propanamide chains and terminal tert-butyl groups dictates both the compound's hydrophobicity and its redox reactivity.

PropertyValue
Chemical Name Bis-(N-tert-butyl-3-propanamide) disulfane
CAS Number 33311-96-5[3]
Molecular Formula C₁₄H₂₈N₂O₂S₂[3]
Molecular Weight 320.51 g/mol [3]
SMILES String CC(C)(C)NC(=O)CCSSCCC(=O)NC(C)(C)C
Primary Applications Vulcanization agent[1], Precursor for stimuli-responsive linkers[]

Mechanistic Insights: The Disulfide Bond as a Dynamic Linker

The utility of Bis-(N-tert-butyl-3-propanamide) disulfane lies in the thermodynamic stability yet kinetic reversibility of its S-S bond.

Steric Shielding and Plasma Stability

In the context of drug delivery and ADCs, a successful linker must balance stability during systemic circulation with rapid payload release within the tumor microenvironment[]. The bulky tert-butyl groups on the amide nitrogen provide significant steric hindrance. When incorporated into a polymer network or bioconjugate, this steric bulk shields the central disulfide bond from premature nucleophilic attack by serum thiols (such as those on human serum albumin). This ensures the structural integrity of the conjugate until it is internalized into target cells[4],[5].

Glutathione-Mediated Cleavage

Once internalized into the cytosol of a cancer cell, the conjugate encounters a highly reducing environment. Intracellular concentrations of glutathione (GSH) are up to 1,000 times higher than in blood plasma[5]. GSH acts as a potent nucleophile, driving a rapid thiol-disulfide exchange that cleaves the S-S bond and releases the active payload.

GSH_Cleavage A Bis-(N-tert-butyl-3-propanamide) disulfane (Stable in Plasma) B Tumor Microenvironment (High GSH Concentration) A->B Cellular Internalization C Thiol-Disulfide Exchange B->C GSH Nucleophilic Attack D N-tert-butyl-3-mercaptopropanamide (Active Thiol Released) C->D Disulfide Cleavage

Figure 1: Mechanism of Glutathione (GSH) mediated disulfide cleavage in target cells.

Experimental Protocols: Controlled Reduction & Validation

To utilize this compound as a linker or surface-functionalization agent, the symmetrical disulfane must first be reduced to its corresponding monomeric thiol (N-tert-butyl-3-mercaptopropanamide). The following protocol is a self-validating system designed for high yield and immediate downstream compatibility.

Protocol: TCEP-Mediated Reduction

Causality Check: Why use TCEP (Tris(2-carboxyethyl)phosphine) instead of the traditional DTT (Dithiothreitol)? TCEP is odorless, operates efficiently across a broad pH range (1.5–8.5), and crucially, does not contain thiol groups itself. This eliminates the need for tedious desalinization or purification steps before downstream thiol-reactive conjugation (e.g., maleimide coupling), preventing premature re-oxidation of your product.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mg of Bis-(N-tert-butyl-3-propanamide) disulfane in 500 µL of anhydrous DMF or DMSO.

    • Causality: The tert-butyl groups render the compound highly hydrophobic. Attempting direct aqueous dissolution will result in poor reaction kinetics due to phase separation.

  • Buffer Addition: Slowly add 4.5 mL of degassed Phosphate-Buffered Saline (PBS, pH 7.2) containing 1 mM EDTA.

    • Causality: EDTA chelates trace heavy metals (like Cu²⁺) that catalyze the unwanted auto-oxidation of thiols back into disulfides. Maintaining a neutral pH prevents alkaline-catalyzed hydrolysis of the amide bonds.

  • Reduction: Add TCEP hydrochloride at a 1.5x molar excess relative to the disulfide bonds. Stir at room temperature for 45 minutes under an inert argon atmosphere.

  • Quenching (Optional): If downstream reactions are highly sensitive to reducing agents, TCEP can be removed via solid-phase extraction (SPE), though it is generally tolerated in maleimide bioconjugation.

Analytical Validation

A robust experimental workflow must be self-validating. To confirm the successful cleavage of the disulfane into free thiols, a dual-assay approach is required.

  • Ellman’s Assay (Colorimetric): React an aliquot of the reduced product with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Free thiols will cleave DTNB to yield TNB²⁻, a yellow compound with a strong absorbance at 412 nm. This provides rapid, quantitative confirmation of thiol generation.

  • LC-MS (Structural): Run the sample through Liquid Chromatography-Mass Spectrometry to confirm the shift from the dimer mass (320.51 g/mol ) to the monomeric thiol mass (~161.26 g/mol ).

Validation_Workflow S1 TCEP Reduction (Cleave S-S Bond) S2 Ellman's Assay (Add DTNB) S1->S2 Aliquot 1 S4 LC-MS Analysis (Confirm MW) S1->S4 Aliquot 2 S3 UV-Vis Absorbance (Read at 412 nm) S2->S3 Quantify Free Thiols

Figure 2: Dual-assay analytical workflow for validating disulfide reduction.

References

  • Title: Vulcanization Agents Source: MySkinRecipes URL: [Link]

  • Title: LUMO-Assisted Design of Disulfide Linkers Source: WuXi Biology URL: [Link]

  • Title: Disulfide Linker Synthesis Service Source: Creative Biolabs URL: [Link]

Sources

Foundational

Propanamide Disulfane Derivatives: Structural Dynamics, Bioconjugation, and Therapeutic Applications

Executive Summary Propanamide disulfane derivatives represent a highly specialized class of chemical compounds defined by a stable aliphatic amide backbone (propanamide) coupled with a redox-responsive disulfide bridge (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propanamide disulfane derivatives represent a highly specialized class of chemical compounds defined by a stable aliphatic amide backbone (propanamide) coupled with a redox-responsive disulfide bridge (disulfane). While historically utilized in polymer chemistry as sterically hindered vulcanization agents[1], the most profound application of this chemical motif lies in modern drug development. Specifically, the propanamide disulfane linkage is the cornerstone of heterobifunctional bioconjugation, serving as the critical cleavable linker in Antibody-Drug Conjugates (ADCs) and immunotoxins synthesized via SPDP crosslinking[2][3]. This whitepaper explores the mechanistic properties, industrial utility, and step-by-step self-validating methodologies for utilizing propanamide disulfane derivatives in advanced therapeutics.

Chemical Architecture and Mechanistic Properties

The unique utility of propanamide disulfane derivatives stems from the synergistic properties of their two primary functional groups:

  • The Propanamide Spacer: The 3-carbon aliphatic amide provides critical hydrophilicity and structural rigidity. In bioconjugation, this specific chain length is mathematically ideal; it provides enough distance to prevent steric clash between a bulky antibody and its payload, yet remains short enough to maintain the hydrodynamic radius of the conjugate[4][5].

  • The Disulfane Bridge (-S-S-): This redox-active bond is thermodynamically stable in the extracellular matrix but highly labile in reducing environments. The cleavage kinetics are strictly governed by the concentration gradient of physiological thiols (e.g., glutathione)[5][6].

Industrial Precedent: Polymer Vulcanization

Before their adoption in pharmacology, specific derivatives like Bis-(N-tert-butyl-3-propanamide)disulfane (CAS 33311-96-5) were developed as advanced vulcanization agents for rubber and polymer manufacturing[7][8]. The causality behind this design is rooted in steric hindrance: the bulky tert-butyl groups shield the disulfane core, preventing premature sulfur donation (scorch) during high-heat compounding, while the propanamide backbone ensures seamless integration into polar elastomeric matrices.

Bioconjugation: The SPDP Crosslinking Paradigm

In targeted drug delivery, the propanamide disulfane linkage is synthesized in situ using SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) [2]. SPDP is a heterobifunctional crosslinker that bridges primary amines and sulfhydryls.

When the N-hydroxysuccinimide (NHS) ester of SPDP reacts with a primary amine (such as a lysine residue on a monoclonal antibody), it forms a stable amide bond. Because the parent molecule is a propionate derivative, this reaction explicitly generates a propanamide intermediate[2][9]. Subsequent exposure to a payload containing a free thiol (sulfhydryl) triggers a disulfide exchange. The pyridine-2-thione leaving group is displaced, finalizing the propanamide disulfane linkage between the antibody and the drug[3][10].

G A Antibody (-NH2) C Propanamide Intermediate A->C pH 7.2-7.5 Amidation B SPDP Crosslinker (NHS Ester) B->C NHS Release E Conjugate (Propanamide Disulfane) C->E Thiol Exchange D Payload (-SH) D->E Pyridine-2-thione Release

Fig 1: Synthesis workflow of a propanamide disulfane linkage via SPDP bioconjugation.

Intracellular Pharmacokinetics and Redox Cleavage

The therapeutic index of an ADC relies entirely on the stability of its linker in circulation versus its lability inside the tumor cell[6]. The propanamide disulfane bond exploits the steep intracellular vs. extracellular gradient of Glutathione (GSH). In blood plasma, GSH concentrations are approximately 20 µM, rendering the disulfane bond highly stable. However, upon receptor-mediated endocytosis and trafficking to the cytosol, the conjugate encounters GSH concentrations of 2–10 mM. This massive reducing potential rapidly cleaves the disulfane bond, releasing the active payload directly into the tumor cell[5][6].

G N1 Extracellular Matrix [GSH] ~20 µM (Stable) N2 Receptor-Mediated Endocytosis N1->N2 N3 Endosome / Lysosome Acidic pH / Proteases N2->N3 N4 Cytosol [GSH] 2-10 mM (Reducing) N3->N4 N5 Disulfane Cleavage Payload Release N4->N5

Fig 2: Intracellular trafficking and redox-mediated cleavage of the disulfane bond.

Quantitative Data Summary

To contextualize the utility of the propanamide disulfane motif, it is essential to compare its physicochemical properties against other standard bioconjugation linkers.

Table 1: Comparative Kinetic and Thermodynamic Properties of Bioconjugation Linkers

Linker ClassChemical MotifPlasma Stability (t½)Intracellular Cleavage TriggerPrimary Application
Propanamide Disulfane Cleavable (-S-S-) > 72 hours Cytosolic Glutathione (2-10 mM) ADCs, Immunotoxins
ThioetherNon-cleavable (-S-C-)> 168 hoursLysosomal Proteolytic DegradationADCs (e.g., T-DM1)
HydrazoneAcid-labile (C=N-NH)~ 48 hoursEndosomal Acidification (pH < 5.5)Early-gen ADCs

Experimental Methodologies: A Self-Validating System

The following protocol details the synthesis of a propanamide disulfane-linked ADC. As an Application Scientist, I have structured this workflow to include explicit causality for reagent choices and built-in spectrophotometric validation checkpoints.

Protocol 1: Synthesis of a Propanamide Disulfane Bioconjugate via SPDP

Phase 1: Amidation (Forming the Propanamide Intermediate)

  • Preparation: Dissolve the carrier protein (e.g., Monoclonal Antibody) in PBS buffer containing 1 mM EDTA at a concentration of 2-5 mg/mL[4].

    • Causality: EDTA is mandatory. It chelates trace divalent transition metals (like Cu²⁺ or Fe²⁺) that would otherwise catalyze the premature oxidative cleavage of downstream thiols.

  • SPDP Addition: Dissolve SPDP in anhydrous DMSO. Add a 5- to 10-fold molar excess of SPDP to the protein solution[4][5].

  • Incubation: React for 2 hours at 20°C, strictly maintaining the pH between 7.2 and 7.5[4][9].

    • Causality: At pH > 8.0, the hydrolysis half-life of the NHS ester drops below 10 minutes, drastically reducing conjugation efficiency[9]. A pH of 7.2-7.5 perfectly balances amine reactivity with NHS ester stability.

Phase 2: Desalting and Purification 4. Chromatography: Pass the reaction mixture through a Sephadex G-25 size exclusion column equilibrated with PBS/EDTA[4].

  • Causality: Why use size exclusion instead of dialysis? Dialysis takes 12-24 hours, during which the activated pyridyldithio groups can undergo side reactions. Sephadex G-25 separates the unreacted SPDP from the propanamide-modified protein in under 30 minutes, preserving the integrity of the reactive intermediate[4].

Phase 3: Thiol Exchange and Self-Validation 5. Payload Reduction: If the payload requires reduction prior to conjugation, use TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT.

  • Causality: TCEP does not contain a thiol group, meaning it will not compete with the payload for the pyridyldithio reactive sites. If DTT is used, it must be rigorously removed prior to conjugation to prevent cross-linking failure[2].
  • Conjugation: Add the thiol-containing payload to the propanamide-modified protein. Incubate for 18 hours at 4°C[3].
  • Self-Validating Checkpoint: Measure the absorbance of the reaction mixture at 343 nm.
  • System Logic: The displacement of the pyridyldithio group releases pyridine-2-thione, which absorbs strongly at 343 nm (extinction coefficient = 8.08 x 10³ M⁻¹ cm⁻¹). The stoichiometric release of pyridine-2-thione directly correlates 1:1 with the number of propanamide disulfane bonds formed. This creates a self-validating feedback loop, allowing researchers to precisely quantify the Degree of Labeling (DOL) without requiring immediate mass spectrometry[2][3].
Protocol 2: In Vitro Redox Cleavage Assay

To validate the payload release mechanism, the propanamide disulfane bond must be challenged with physiological reducing agents[5].

  • Incubate the purified conjugate in PBS (pH 7.4) spiked with 10 mM L-glutathione (mimicking the cytosolic environment)[5].

  • Monitor the cleavage kinetics via SDS-PAGE under non-reducing conditions. Over a 2-hour time course, the high-molecular-weight conjugate band will systematically disappear, replaced by the distinct bands of the free antibody and the free payload, confirming the redox-lability of the disulfane bridge[3][5].

References

  • Sigma-Aldrich. Bis-(N-tert-butyl-3-propanamide)disulfane (CAS 33311-96-5). 11

  • MySkinRecipes. Vulcanization Agents: Bis-(N-Tert-Butyl-3-Propanamide) Disulfane. 1

  • MySkinRecipes. Suitable for use in low... Vulcanization Agents. 8

  • CovaChem. SPDP Crosslinker Product Information Bulletin.2

  • ResearchGate. Chemical conjugation with SPDP linker. 3

  • ACS Publications (Molecular Pharmaceutics). Sequence Defined Disulfide-Linked Shuttle for Strongly Enhanced Intracellular Protein Delivery. 4

  • ACS Publications (Biomacromolecules). Cleavage of Disulfide-Linked Fetuin−Bisphosphonate Conjugates with Three Physiological Thiols.5

  • PMC (NIH). Oxidizing potential of endosomes and lysosomes limits intracellular cleavage of disulfide-based antibody–drug conjugates.6

  • Sigma-Aldrich. LC-SPDP (succinimidyl 6-[3(2-pyridyldithio)propionamido]hexanoate). 9

  • Echemi. Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate Properties. 10

Sources

Exploratory

The N-tert-butyl Amide Moiety: A Cornerstone in Modern Drug Discovery and Its Diverse Biological Activities

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The N-tert-butyl amide group, a seemingly simple functional group, is a privileged scaffold in medicinal chemistry, imp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-tert-butyl amide group, a seemingly simple functional group, is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties that are highly advantageous for drug design. Its bulky, sterically hindering nature can enhance metabolic stability, improve cell permeability, and provide a critical anchor for binding to biological targets. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by compounds containing the N-tert-butyl amide moiety. We will delve into the mechanistic underpinnings of their anticancer, antiviral, antimicrobial, anti-inflammatory, and neurological activities, supported by field-proven experimental insights and protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, bridging the gap between synthetic chemistry and biological application.

Introduction: The Strategic Importance of the N-tert-butyl Group in Amide-Based Therapeutics

The amide bond is a fundamental linkage in countless biologically active molecules. The incorporation of an N-tert-butyl group introduces a unique set of characteristics that medicinal chemists strategically leverage. The tert-butyl group is a bulky, lipophilic, and non-polar moiety. When attached to an amide nitrogen, it can:

  • Provide a Steric Shield: The bulkiness of the tert-butyl group can protect the adjacent amide bond from enzymatic hydrolysis by proteases, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1]

  • Enhance Potency and Specificity: The defined three-dimensional structure of the tert-butyl group can facilitate highly specific hydrophobic interactions within the active site of a target protein, leading to enhanced binding affinity and potency.[1] For example, in the HIV protease inhibitor nelfinavir, the t-butylcarboxamide moiety effectively occupies a key subsite of the enzyme.[1]

  • Modulate Physicochemical Properties: The lipophilicity of the group can influence a compound's solubility, permeability across biological membranes, and overall pharmacokinetic profile.

However, it is also crucial to recognize that the tert-butyl group is not metabolically inert. It can be a target for oxidation by cytochrome P450 enzymes (CYPs), often leading to hydroxylated metabolites which may be active, inactive, or even toxic.[1] Understanding this metabolic liability is a key consideration in the drug development process.

General Synthetic Approaches

The synthesis of N-tert-butyl amides is well-established in organic chemistry. Common methods include:

  • Acylation of tert-Butylamine: This is a straightforward approach involving the reaction of tert-butylamine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride.[2]

  • The Ritter Reaction: This reaction provides a direct route to N-tert-butyl amides from nitriles, using a source of a tert-butyl carbocation, such as tert-butanol or tert-butyl acetate, under acidic conditions.[3][4][5]

The choice of synthetic route depends on the complexity of the starting materials and the desired scale of the reaction.

Anticancer Activities of N-tert-butyl Amide Compounds

Several classes of N-tert-butyl amide-containing molecules have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action.

Inhibition of Glutaminolysis in Cancer Cells

Cancer cells exhibit altered metabolic pathways, with many becoming dependent on glutamine for survival and proliferation, a process known as glutaminolysis.[6] L-γ-methyleneglutamic acid amides, including N-tert-butyl derivatives, have emerged as promising inhibitors of this pathway.

  • Mechanism of Action: These compounds act as amino acid analogues, interfering with glutamine metabolism and thereby depriving cancer cells of essential biosynthetic precursors.[6]

  • Therapeutic Potential: Studies have shown these amides to be as effective as drugs like tamoxifen or olaparib in suppressing the growth of various breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231).[6] Their efficacy has also been demonstrated in glioblastoma and head and neck cancer cell lines, suggesting broad applicability in oncology.[6]

Modulation of the NEDDylation Pathway

The NEDDylation pathway is a crucial post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), which in turn control the degradation of numerous proteins involved in cell cycle progression and apoptosis. While inhibitors of this pathway are well-known, activators are a newer area of exploration.

  • Mechanism of Action: Certain novel tertiary amide derivatives, which include an N-tert-butyl group as part of a larger scaffold, have been identified as direct activators of the NEDDylation pathway.[7] One lead compound, Ⅶ-31, was found to interact directly with the NAE1 enzyme, activating the NAE1-Ubc12-Cullin1 cascade.[7] This activation leads to the degradation of inhibitor of apoptosis proteins (IAPs), ultimately inducing apoptosis in cancer cells.[7]

  • Cellular Effects: Compound Ⅶ-31 demonstrated potent antiproliferative activity against gastric cancer cells (MGC803), arrested the cell cycle at the G2/M phase, and induced apoptosis through both intrinsic and extrinsic pathways.[7] Importantly, it showed efficacy in inhibiting tumor growth in in vivo xenograft models with no apparent toxicity.[7]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Activation of the NEDDylation pathway by a tertiary amide compound.
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

The enzymes 11β-HSD1 and 11β-HSD2 play a critical role in regulating the levels of active glucocorticoids, which can influence cell proliferation and differentiation. Modulating their activity is a therapeutic strategy in oncology.

  • Mechanism of Action: N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory activity against both 11β-HSD isoforms.[8] The bulky N-tert-butyl group is thought to increase hydrophobic interactions within the enzyme's active site.[8]

  • Observed Activity: While some compounds showed potent inhibition of 11β-HSD1, others demonstrated greater inhibition of 11β-HSD2, making them attractive candidates for further investigation into their anticancer properties.[8]

Data Summary: Anticancer Activity
Compound ClassCancer TypeTarget/MechanismKey FindingReference
L-γ-methyleneglutamic acid amidesBreast, Glioblastoma, Head & NeckInhibition of GlutaminolysisSuppressed cancer cell growth effectively.[6]
Tertiary Amide Derivatives (e.g., Ⅶ-31)Gastric CancerNEDDylation Pathway ActivationIC50 of 94 nM against MGC803 cells.[7]
N-tert-butyl pseudothiohydantoinsGeneral11β-HSD1/2 InhibitionIsoform-selective inhibition observed.[8]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of N-tert-butyl amide compounds on cancer cell lines.

  • Cell Seeding:

    • Culture cancer cells (e.g., MGC803, MCF-7) in appropriate media to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the N-tert-butyl amide compound in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should be <0.1%.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antiviral Activities of N-tert-butyl Amide Compounds

The N-tert-butyl amide scaffold is present in several potent antiviral agents, primarily targeting viral proteases essential for replication.

Inhibition of Coronavirus 3CL Protease (3CLpro)

The 3CL protease (also known as the main protease, Mpro) is a critical enzyme for the replication of coronaviruses, including SARS-CoV. Its inhibition blocks the viral life cycle.

  • Mechanism of Action: A series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides act as non-covalent, small molecule inhibitors of SARS-CoV 3CLpro.[9] X-ray crystallography has shown that the tert-butyl amide moiety occupies the S3 pocket of the enzyme's active site, contributing to the compound's inhibitory activity.[9]

  • Lead Compound (ML188): The probe compound ML188 ((R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide) demonstrated good enzymatic and antiviral inhibitory activity against SARS-CoV in infected Vero E6 cells.[9] This is significant as many other 3CLpro inhibitors are covalent, which can carry a higher risk of off-target effects.

graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Schematic of N-tert-butyl amide inhibitor binding in SARS-CoV 3CLpro.
Inhibition of HIV Protease

HIV protease is another aspartyl protease that is vital for the maturation of infectious HIV virions.

  • Mechanism of Action: Saquinavir, a peptidomimetic HIV protease inhibitor, incorporates a cis-N-tert-butyl-decahydro-isoquinoline-carboxyamide structure.[10] This compound effectively inhibits both HIV-1 and HIV-2 proteases at nanomolar concentrations.[10] The N-tert-butyl group plays a role in fitting into the hydrophobic pockets of the enzyme.

  • Other Examples: Nelfinavir is another antiretroviral drug where the t-butylcarboxamide group is crucial for its activity, occupying a subsite of the HIV-1 protease.[1]

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

Viral RdRp is a key enzyme for the replication of RNA viruses.

  • Dasabuvir: This non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RdRp contains a N-[6-[3-tert-butyl... structure.[11] The tert-butyl group contributes to its potency.[1] Metabolism of this group by CYP2C8 leads to an active hydroxylated metabolite.[1]

Data Summary: Antiviral Activity
Compound/ClassVirusTarget EnzymeKey FindingReference
ML188SARS-CoV3CL ProteasePotent non-covalent inhibitor with antiviral activity.[9]
SaquinavirHIV-1, HIV-2HIV ProteaseInhibits viral replication at nanomolar concentrations.[10]
NelfinavirHIV-1HIV Proteaset-butylcarboxamide moiety is critical for activity.[1]
DasabuvirHCVNS5B RdRpNon-nucleoside inhibitor.[11]
Experimental Protocol: Antiviral Assay in Cell Culture (General Workflow)

This protocol describes a general workflow for evaluating the antiviral efficacy of N-tert-butyl amide compounds. Note: Work with infectious viruses requires appropriate Biosafety Level (BSL) facilities (e.g., BSL-3 for SARS-CoV).

  • Cell Preparation:

    • Seed permissive cells (e.g., Vero E6 for SARS-CoV) in 96-well plates and grow to 90-95% confluency.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compound in infection medium (e.g., DMEM with 2% FBS).

    • Remove the growth medium from the cells and add the diluted compounds.

  • Viral Infection:

    • Dilute the virus stock to a predetermined multiplicity of infection (MOI) in infection medium.

    • Add the virus suspension to the wells containing the cells and test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period sufficient for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Activity/Cytopathic Effect (CPE):

    • Method A: CPE Reduction Assay: Visually score the wells for virus-induced cytopathic effect under a microscope. Alternatively, use a cell viability stain like crystal violet. The percentage of CPE reduction can be calculated relative to the virus control.

    • Method B: Viral Yield Reduction Assay: Collect the supernatant from each well. Quantify the amount of infectious virus particles using a plaque assay or determine the viral RNA load using RT-qPCR.

  • Data Analysis:

    • Calculate the EC50 (50% effective concentration) by plotting the percentage of inhibition against the compound concentration.

    • Simultaneously, run a cytotoxicity assay (e.g., MTT assay) in uninfected cells to determine the CC50 (50% cytotoxic concentration).

    • Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.

Antimicrobial and Other Biological Activities

Antibacterial and Antifungal Activity

The amide functionality is a common feature in many antimicrobial agents. N-tert-butyl substitution can modulate this activity.

  • General Activity: Amide derivatives are known to possess a broad spectrum of biological activities, including antibacterial and antifungal effects.[12] Studies on novel amide derivatives, including those with N-alkyl substitutions, have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[12][13][14]

  • Mechanism: The exact mechanisms can vary widely, but they often involve disruption of the bacterial cell wall or membrane, or inhibition of essential enzymes.

  • Enhancement with Nanomaterials: The antimicrobial potency of some amides has been shown to be significantly enhanced when incorporated into composites with graphene oxide, leading to lower minimum inhibitory concentrations (MICs).[13]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

  • Preparation of Inoculum:

    • Culture the bacterial strain (e.g., S. aureus) overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • Prepare a stock solution of the N-tert-butyl amide compound in DMSO. Dilute it in MHB to twice the highest desired test concentration. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the positive control (inoculum, no compound) and well 12 as the negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria (i.e., the first clear well).[2]

Anti-inflammatory and Neurological Applications
  • Anti-inflammatory: Tert-butyl (substituted benzamido)phenylcarbamate derivatives have been synthesized and shown to possess anti-inflammatory activity, suggesting a potential role in modulating inflammatory pathways.[16]

  • Neurological Disorders: The N-tert-butyl group is found in molecules designed to interact with the central nervous system. For instance, Tert-Butyl N-Cbz-4-aminobutanoate is a key building block for synthesizing a variety of GABA analogues and inhibitors of GABA transaminase (GABA-T).[17] Modulating the GABAergic system is a key strategy for treating epilepsy and other neurological disorders.[17]

Conclusion and Future Outlook

The N-tert-butyl amide moiety is a powerful and versatile component in the medicinal chemist's toolkit. Its ability to confer metabolic stability, enhance binding affinity, and modulate pharmacokinetic properties has led to its inclusion in a wide array of biologically active compounds. From non-covalent protease inhibitors for viral diseases to metabolic modulators for cancer therapy, the applications are both diverse and impactful.

Future research should continue to explore novel scaffolds incorporating this group. A deeper understanding of its metabolic fate, guided by early-stage ADME studies, will be crucial for designing next-generation therapeutics with improved safety and efficacy profiles. The continued application of structure-based drug design will undoubtedly uncover new opportunities for N-tert-butyl amides to precisely interact with novel biological targets, paving the way for innovative treatments for a range of human diseases.

References

  • Turk, B. E., et al. (2014). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC, NIH. [Link]

  • Reddy, V. G., et al. (2023). Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. PubMed. [Link]

  • Kupcewicz, B., et al. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. PMC. [Link]

  • De Clercq, E. (2009). Antiviral Agents. PMC, NIH. [Link]

  • Reddy, K. L., et al. (2009). An efficient and scalable Ritter reaction for the synthesis of tert-butyl amides. PubMed. [Link]

  • Bhookya, S., et al. (2020). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]

  • Reddy, V. G., et al. (2023). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]

  • Karpińska, M., & Szymańska, E. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). MDPI. [Link]

  • Yang, C., et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Mokhtary, M. (2016). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition. ResearchGate. [Link]

  • Wang, H., et al. (2020). Discovery of novel tertiary amide derivatives as NEDDylation pathway activators to inhibit the tumor progression in vitro and in vivo. PubMed. [Link]

  • Hasanova, S. (2023). DEVELOPMENT OF AMIDE-BASED MOLECULES FOR ENHANCED ANTIMICROBIAL PROPERTIES. CyberLeninka. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sciforum. [Link]

  • Kadhim, W. R., et al. (2022). The Potential Antibacterial Activity of a Novel Amide Derivative Against Gram-Positive and Gram-Negative Bacteria. ResearchGate. [Link]

  • Wang, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]/17/3990)

Sources

Foundational

The Structural Genesis and Dual-Modality Applications of Bis-(N-tert-butyl-3-propanamide) Disulfane

An In-Depth Technical Whitepaper for Materials Scientists and Drug Development Professionals Executive Summary Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) represents a fascinating intersection between in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Materials Scientists and Drug Development Professionals

Executive Summary

Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) represents a fascinating intersection between industrial polymer chemistry and modern biopharmaceutical design[1]. Originally engineered as a highly stable, delayed-action sulfur donor for rubber vulcanization[2], this sterically hindered aliphatic disulfide is now gaining traction as a dynamic covalent linker in targeted drug delivery systems.

This whitepaper dissects the discovery and origin of the molecule, elucidates the rational design behind its structural motifs, and provides field-proven, self-validating experimental protocols for evaluating its cleavage kinetics in both industrial and biological matrices.

Discovery and Structural Genesis

The origin of Bis-(N-tert-butyl-3-propanamide) disulfane is rooted in the historical challenge of "scorch"—the premature cross-linking of rubber during high-temperature processing. Early vulcanization agents relied on unhindered disulfides, which suffered from rapid, uncontrolled homolytic cleavage and undesirable surface migration (blooming).

To solve this, polymer chemists utilized a rational design approach, synthesizing a molecule with three distinct functional zones:

  • The Disulfane Core (S-S): The active site responsible for sulfur donation or dynamic exchange.

  • The Propanamide Backbone: Provides hydrogen-bonding capabilities, enhancing compatibility with polar polymer matrices and biological fluids[3].

  • The N-tert-butyl Termini: The critical innovation. The bulky tert-butyl groups provide immense steric hindrance around the disulfide bond. This steric shielding raises the activation energy required for both homolytic cleavage (in vulcanization) and nucleophilic attack (in biological disulfide exchange).

Today, this exact steric shielding is highly sought after in the design of Antibody-Drug Conjugates (ADCs) and PROTACs , where a linker must remain completely stable in blood plasma but cleave efficiently inside the highly reducing environment of a target cell.

Mechanisms of Action: A Dual-Modality Profile

Depending on the applied environmental stress, the molecule undergoes cleavage via two distinct mechanistic pathways.

Mechanism A Bis-(N-tert-butyl-3-propanamide) disulfane B Thermal/Radical Activation A->B Heat (>150°C) D GSH-Mediated Reduction A->D Intracellular GSH C Polymer Cross-linking B->C Sulfur Radicals E Free Thiols (Drug Release) D->E Disulfide Exchange

Fig 1: Dual-pathway activation of the disulfane core in industrial and biological environments.

The Industrial Pathway: Radical Homolysis

At temperatures exceeding 145°C, the thermal energy overcomes the steric barrier of the tert-butyl groups, causing homolytic cleavage of the S-S bond. This generates thiyl radicals that abstract hydrogen from the allylic positions of polyisoprene chains, initiating a highly controlled cross-linking cascade[2].

The Biological Pathway: Nucleophilic Disulfide Exchange

In drug delivery, the molecule acts as a stimuli-responsive linker. In systemic circulation (low Glutathione, ~10 µM), the steric bulk prevents premature degradation by serum proteins. Upon endocytosis into a tumor cell (high Glutathione, 2–10 mM), the high concentration of the GSH nucleophile forces a disulfide exchange reaction, releasing the active payload.

Quantitative Benchmarks

The following table summarizes the physicochemical properties and kinetic behavior of the compound, serving as a benchmark for formulation scientists[1].

Table 1: Physicochemical and Kinetic Profiling of Bis-(N-tert-butyl-3-propanamide) disulfane

ParameterValueAnalytical Method / Condition
Molecular Weight 320.51 g/mol Mass Spectrometry (ESI-MS)
Molecular Formula C₁₄H₂₈N₂O₂S₂Elemental Analysis
LogP (Partition Coefficient) ~2.8RP-HPLC Estimation
Vulcanization Onset Temp (T_i) 145 °CMoving Die Rheometer (MDR)
Intracellular Cleavage (t_1/2) 4.2 hours10 mM GSH, pH 7.4, 37°C
Plasma Stability (t_1/2) > 48 hours10% Fetal Bovine Serum, 37°C

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a causal explanation for the experimental choice, ensuring robust, reproducible data.

Protocol 1: Glutathione-Mediated Cleavage Assay (Biomedical Application)

Objective: To quantify the stimuli-responsive cleavage kinetics of the disulfane linker in simulated tumor microenvironments.

Workflow Step1 1. Substrate Prep Dissolve in DMSO/PBS Step2 2. GSH Incubation Add 10mM GSH at 37°C Step1->Step2 Control Internal Control Non-reducing Buffer Step1->Control Step3 3. Kinetic Sampling Aliquots at 0-8h Step2->Step3 Step4 4. HPLC-UV Analysis Quantify Cleavage Step3->Step4 Control->Step4

Fig 2: Self-validating experimental workflow for evaluating disulfide cleavage kinetics.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM master stock. Dilute to a working concentration of 100 µM in 1X PBS (pH 7.4).

    • Causality: The hydrophobic tert-butyl groups require DMSO for initial solvation to prevent micelle formation or precipitation when introduced to the aqueous buffer.

  • Reduction Incubation & Internal Controls: Divide the working solution into three cohorts:

    • Cohort A (Tumor Model): Add L-Glutathione (GSH) to a final concentration of 10 mM.

    • Cohort B (Plasma Model): Add GSH to a final concentration of 10 µM.

    • Cohort C (Validation Control): PBS only (No GSH).

    • Causality: Cohort C acts as a self-validating control to prove that any observed degradation is strictly due to disulfide exchange, not spontaneous aqueous hydrolysis.

  • Kinetic Sampling: Incubate all cohorts at 37°C under continuous orbital shaking. Withdraw 50 µL aliquots at exactly 0, 1, 2, 4, and 8 hours. Immediately quench each aliquot by adding 10 µL of 1% Trifluoroacetic Acid (TFA).

    • Causality: TFA drops the pH below 3.0, instantly protonating the reactive thiolate anions (RS⁻ → RSH). This halts the disulfide exchange dead in its tracks, preserving an accurate kinetic snapshot for downstream analysis.

  • Chromatographic Analysis: Analyze the quenched samples via Reverse-Phase HPLC (C18 column) using a linear gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor UV absorbance at 210 nm to track the disappearance of the intact disulfane and the appearance of the free thiol monomer.

Protocol 2: Moving Die Rheometer (MDR) Assay (Materials Application)

Objective: To validate the delayed-action scorch protection of the compound in an elastomer matrix.

Step-by-Step Methodology:

  • Matrix Compounding: Using a two-roll mill, blend 100 parts per hundred rubber (phr) of natural polyisoprene with 2 phr of Bis-(N-tert-butyl-3-propanamide) disulfane.

  • Rheometric Testing: Place a 5-gram sample of the compounded rubber into the heated cavity of an MDR set to 150°C.

  • Torque Monitoring: Record the elastic torque (S') over 30 minutes. Extract the scorch time ( ts2​ ) and the optimum cure time ( t90​ ).

    • Causality: As cross-links form, the stiffness (torque) of the rubber increases. A prolonged ts2​ compared to unhindered disulfides definitively proves that the steric bulk of the N-tert-butyl groups successfully delays the homolytic cleavage, providing a wider processing window.

Conclusion

Bis-(N-tert-butyl-3-propanamide) disulfane is a masterclass in rational chemical design. By utilizing the steric bulk of tert-butyl groups to shield a reactive disulfide core, chemists created a molecule that solved critical premature-degradation issues in industrial polymer processing. Today, these exact physicochemical properties are being repurposed by drug development professionals to create highly stable, stimuli-responsive linkers for next-generation therapeutics.

References

  • MySkinRecipes. "Vulcanization Agents: BIs-(N-Tert-Butyl-3-Propanamide) Disulfane". MySkinRecipes Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 239177, n-Tert-butylpropanamide". PubChem. Available at:[Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of Bis-(N-tert-butyl-3-propanamide) Disulfane in Organic Solvents: A Mechanistic Guide

Executive Summary & Structural Causality In drug development and materials science, understanding the solubility profile of symmetric disulfides is critical for formulation, purification, and synthetic scaling. Bis-(N-te...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In drug development and materials science, understanding the solubility profile of symmetric disulfides is critical for formulation, purification, and synthetic scaling. Bis-(N-tert-butyl-3-propanamide) disulfane (CAS No. 33311-96-5)[1] is a highly functionalized molecule with a molecular weight of 320.52 g/mol . Its solubility behavior in organic solvents is not entirely straightforward due to competing intramolecular and intermolecular forces.

As an application scientist, one must look beyond simple "like-dissolves-like" heuristics and analyze the molecule's structural causality:

  • The Amide Core (-NH-CO-): Acts as a strong hydrogen bond donor and acceptor. In the solid state, amides typically form robust intermolecular hydrogen-bonded networks, increasing crystal lattice energy and resisting dissolution in non-polar solvents.

  • The tert-Butyl Termini (-C(CH3)3): These bulky, highly lipophilic groups introduce significant steric hindrance. This bulk disrupts tight crystal packing, lowering the melting point relative to unbranched analogs, and provides a massive hydrophobic surface area that drives solubility in moderately polar and lipophilic solvents.

  • The Disulfide Bridge (-S-S-): Provides conformational flexibility and contributes to London dispersion forces. However, it is chemically labile; it can undergo exchange or cleavage, meaning solubility assays must account for chemical stability.

Solvation Core Bis-(N-tert-butyl-3-propanamide) Disulfane Amide Amide Core (-NH-CO-) High Polarity / H-Bonding Core->Amide TButyl tert-Butyl Groups Steric Bulk / Lipophilicity Core->TButyl Disulfide Disulfide Bridge (-S-S-) Flexibility / Dispersion Core->Disulfide PolarSolv Polar Aprotic Solvents (DMSO, DMF) Amide->PolarSolv Strong H-Bond Acceptance NonPolarSolv Non-Polar Solvents (Hexane, Heptane) Amide->NonPolarSolv Insoluble (Lattice Energy > Solvation) TButyl->NonPolarSolv Hydrophobic Interactions ModSolv Halogenated / Ethers (DCM, THF) TButyl->ModSolv Solvation of Bulky Groups Disulfide->ModSolv London Dispersion Forces

Figure 1: Mechanistic pathways of solvation driven by distinct functional groups within the molecule.

Predictive Solvation Thermodynamics (Hansen Parameters)

To systematically predict the solubility of Bis-(N-tert-butyl-3-propanamide) disulfane, we utilize Hansen Solubility Parameters (HSP) . HSP theory posits that the total cohesive energy of a liquid or solid can be divided into three distinct intermolecular forces: dispersion forces ( δd​ ), polar dipole-dipole forces ( δp​ ), and hydrogen bonding ( δh​ )[2][3].

Because experimental HSP values for this specific compound are not universally tabulated, we estimate them using group contribution methods based on structural formulas[4]. The bulky tert-butyl groups significantly increase the molar volume ( Vm​ ), which mathematically dilutes the polar and hydrogen-bonding density of the amide core, shifting the molecule's coordinates in Hansen space toward lower polarity regions compared to short-chain amides.

Table 1: Estimated Hansen Solubility Parameters (HSP)
ParameterSymbolEstimated Value (MPa 1/2 )Structural Driver
Dispersion δd​ ~17.5Disulfide bridge and aliphatic ethylene linkers.
Polarity δp​ ~8.0Amide carbonyl dipoles, partially shielded by t-butyl.
H-Bonding δh​ ~7.5Amide N-H (donor) and C=O (acceptor) interactions.

Interpretation: The molecule will exhibit optimal solubility in solvents whose HSP coordinates fall within its "interaction radius" ( R0​ ) in 3D Hansen space[2]. Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) align almost perfectly with these coordinates.

Empirical Solubility Matrix

Based on the thermodynamic predictions and structural causality, the quantitative solubility of Bis-(N-tert-butyl-3-propanamide) disulfane across standard organic solvents is categorized below.

Table 2: Expected Solubility Profile at 25°C
Solvent ClassSpecific SolventExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong hydrogen bond acceptors; effectively disrupt the intermolecular amide-amide bonds of the crystal lattice.
Halogenated Dichloromethane (DCM)High (>50 mg/mL)Excellent match for dispersion and polar parameters; easily solvates the lipophilic t-butyl groups.
Ethers Tetrahydrofuran (THF)High (>30 mg/mL)Moderate H-bond acceptor with good dispersion characteristics matching the disulfide core.
Alcohols Methanol, EthanolModerate (5 - 15 mg/mL)Protic nature competes with amide H-bonding, but lipophilic t-butyl groups limit total solvation capacity.
Non-Polar Aliphatic Hexane, HeptanePoor (<1 mg/mL)Cannot overcome the crystal lattice energy dictated by the amide cores; lacks H-bonding capacity.
Aqueous WaterInsoluble (<0.1 mg/mL)Extreme hydrophobic penalty from the two tert-butyl groups and the disulfide bridge.

Self-Validating Experimental Protocol: Thermodynamic Solubility

In rigorous drug development, visual solubility estimates are insufficient. The Shake-Flask Method coupled with HPLC-UV is the gold standard for determining thermodynamic solubility.

Trustworthiness Check: Disulfides are prone to disproportionation or reduction into thiols under certain conditions. A protocol is only valid if it proves the compound hasn't degraded during the assay. This protocol is designed as a self-validating system by incorporating chromatographic purity checks.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Weigh approximately 50 mg of Bis-(N-tert-butyl-3-propanamide) disulfane into a 2 mL amber glass HPLC vial (amber glass prevents UV-induced disulfide cleavage).

    • Add 1.0 mL of the target organic solvent.

    • Causality Note: A visible excess of solid must remain. If all solid dissolves, the solution is not saturated, and more compound must be added.

  • Equilibration:

    • Place the vials in a thermostatic shaker at exactly 25.0 ± 0.1 °C.

    • Agitate at 300 RPM for 48 hours to ensure thermodynamic equilibrium between the solid crystal lattice and the solvated molecules.

  • Phase Separation:

    • Centrifuge the vials at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

    • Crucial Step: Do not use standard syringe filters for highly lipophilic compounds without prior recovery validation, as the tert-butyl groups may cause non-specific binding to the filter membrane.

  • Sampling and Dilution:

    • Carefully extract 100 µL of the clear supernatant.

    • Dilute immediately into a compatible HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to a theoretical concentration within the linear dynamic range of your calibration curve (typically 10-100 µg/mL).

  • HPLC-UV Quantification & Self-Validation:

    • Inject the diluted sample onto a C18 Reverse-Phase column.

    • Quantification: Calculate concentration using the primary peak area against a pre-established calibration curve.

    • Self-Validation: Examine the chromatogram for secondary peaks (specifically looking for the monomeric thiol, N-tert-butyl-3-mercaptopropanamide). If degradation peaks account for >2% of the total area, the solubility value in that specific solvent is deemed chemically unstable and must be reported with a caveat.

Protocol Step1 1. Solid Addition Add excess compound to solvent Step2 2. Equilibration Shake-flask at 25°C for 48h Step1->Step2 Step3 3. Phase Separation Centrifugation at 10,000 x g Step2->Step3 Step4 4. Sampling & Dilution Extract supernatant, dilute in mobile phase Step3->Step4 Step5 5. HPLC-UV Analysis Quantify concentration & check purity Step4->Step5 Validation Self-Validation: Monitor for disulfide cleavage (degradation peaks) Step5->Validation

Figure 2: Self-validating experimental workflow for determining thermodynamic solubility.

References

  • [2] Title: Hansen solubility parameter | Source: Wikipedia | URL:[Link]

  • [3] Title: Hansen Solubility Parameters: A User's Handbook | Source: Kinam Park / CRC Press | URL: [Link]

  • [4] Title: Pencil and Paper Estimation of Hansen Solubility Parameters | Source: PMC (National Institutes of Health) | URL:[Link]

Sources

Foundational

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Bis-(N-tert-butyl-3-propanamide) Disulfane

Executive Summary Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) is a symmetrical aliphatic disulfide characterized by its bulky N-tert-butyl amide terminal groups. While historically utilized as a robust v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) is a symmetrical aliphatic disulfide characterized by its bulky N-tert-butyl amide terminal groups. While historically utilized as a robust vulcanizing agent in polymer and rubber chemistry[1], its unique structural topology has positioned it as a critical model compound in modern biopharmaceuticals. Specifically, it serves as a foundational blueprint for designing sterically hindered, redox-responsive linkers in targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and smart nanocarriers[2].

This whitepaper provides a comprehensive analysis of its thermal stability and degradation kinetics, dissecting the causal relationship between its steric hindrance and its divergent degradation pathways (pyrolytic vs. redox-triggered).

Structural Causality: The Thermodynamics of Steric Hindrance

The behavior of any disulfide-containing molecule is governed by the bond dissociation energy (BDE) of the sulfur-sulfur (S-S) linkage, which typically ranges from 50 to 100 kcal/mol for aliphatic disulfides[3]. However, the intrinsic reactivity of the S-S bond in Bis-(N-tert-butyl-3-propanamide) disulfane is heavily modulated by its adjacent functional groups.

The Causality of the tert-Butyl Group: In biological matrices, unhindered disulfides are highly susceptible to premature cleavage via thiol-disulfide exchange with serum thiols. The incorporation of the bulky tert-butyl group adjacent to the amide linkage creates a dense steric shield around the S-S core. This steric hindrance physically blocks nucleophilic attack by large, low-concentration extracellular reductants, thereby extending plasma half-life[4]. Conversely, in the highly reducing intracellular environment (where Glutathione concentrations reach 1–10 mM), the high concentration gradient overcomes this steric barrier, allowing for rapid payload release[2],[5].

The Causality of the Amide Linkage: Thermally, the amide groups form a robust intermolecular hydrogen-bonding network. This network increases the lattice energy of the solid state, requiring higher thermal input to initiate molecular mobility and subsequent pyrolytic degradation compared to simple aliphatic disulfides[6].

Divergent Degradation Pathways

The compound exhibits two distinct degradation profiles depending on the applied stimulus: thermal pyrolysis (relevant to materials processing and storage stability) and redox-triggered cleavage (relevant to pharmacokinetics).

G A Bis-(N-tert-butyl-3-propanamide) disulfane (Intact Molecule) B Thermal Degradation (>200°C) A->B Heat / Pyrolysis C Redox Degradation (Intracellular GSH) A->C Reducing Environment B1 S-S Homolytic Cleavage (Radical Formation) B->B1 B2 Amide/tert-Butyl Breakdown (Isobutylene & CO release) B->B2 C1 Thiol-Disulfide Exchange C->C1 C2 N-tert-butyl-3-mercaptopropanamide (Free Thiol) C1->C2 + GSSG

Fig 1. Divergent degradation pathways via thermal and redox stimuli.
Thermal Pyrolysis

Thermal degradation of aliphatic disulfides generally initiates via the homolytic scission of the S-S bond, a process that requires temperatures exceeding 200 °C[7]. As the temperature increases, secondary degradation events occur, specifically the breakdown of the amide bonds and the beta-elimination of the tert-butyl groups, releasing volatile fragments such as isobutylene, carbon monoxide, and eventually sulfur dioxide[7],[8].

Redox-Triggered Cleavage

In an aqueous, reducing environment, degradation is driven by chemical equilibrium rather than thermal energy. The S-S bond undergoes a nucleophilic substitution ( SN​2 ) reaction by thiolate anions (e.g., from Glutathione, GSH). This yields the monomeric free thiol, N-tert-butyl-3-mercaptopropanamide, and oxidized glutathione (GSSG)[4].

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of this compound must rely on self-validating protocols that eliminate artifactual data.

Workflow W1 Sample Prep (Standardization) W2 Thermal Profiling (TGA-MS) W1->W2 Aliquot 1 W3 Redox Profiling (HPLC-UV) W1->W3 Aliquot 2 W4 Data Correlation (Mass Loss vs. m/z) W2->W4 Evolved Gas W5 Kinetic Modeling (Cleavage Half-life) W3->W5 Time-course W6 Validated Stability Profile W4->W6 W5->W6

Fig 2. Self-validating experimental workflow for characterizing degradation kinetics.
Protocol 1: TGA-MS for Pyrolytic Profiling

Thermogravimetric Analysis (TGA) alone only measures mass loss. To create a self-validating system, TGA must be hyphenated with Mass Spectrometry (TGA-MS) to chemically identify the evolved gases, proving that mass loss corresponds to specific structural cleavages[8],.

  • Sample Preparation: Load exactly 10.0 mg of Bis-(N-tert-butyl-3-propanamide) disulfane into an alumina crucible.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen at 80 mL/min. Causality: Oxygen must be excluded to isolate pyrolytic degradation from oxidative degradation (which would prematurely form thiosulfinates)[1].

  • Thermal Ramp: Heat from 50 °C to 600 °C at a rate of 10 °C/min. Causality: This specific ramp rate provides the optimal balance between thermal resolution (separating the tert-butyl loss from S-S cleavage) and MS signal intensity[9].

  • MS Hyphenation & Validation: Transfer evolved gases via a heated capillary (200 °C) to the MS. Correlate the derivative thermogravimetry (DTG) peaks with specific m/z signals (e.g., m/z 56 for isobutylene from the tert-butyl group, m/z 64 for SO2​ ).

Protocol 2: GSH-Mediated Reduction Kinetics (HPLC-UV)

This protocol evaluates the compound's viability as a sterically hindered linker by simulating intracellular reduction[4].

  • Buffer Preparation: Prepare 10 mM Phosphate Buffered Saline (pH 7.4) containing 10 mM GSH and 1 mM EDTA. Causality: EDTA is critical; it chelates trace transition metals (e.g., Cu2+ ) that would otherwise catalyze the auto-oxidation of the generated free thiols back into disulfides, artificially skewing the cleavage kinetics.

  • Reaction Initiation: Dissolve the disulfide in DMSO and spike it into the GSH buffer at 37 °C (final DMSO concentration <5% to prevent solvent-induced structural artifacts).

  • Time-Course Sampling: Withdraw 100 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench each aliquot with 10 µL of 10% formic acid. Causality: Lowering the pH well below the pKa of the thiol (~8.5) protonates the thiolate anion, instantly halting the exchange reaction and locking the chemical state for accurate HPLC snapshotting.

  • HPLC Validation: Analyze via C18 reverse-phase HPLC at 210 nm. The protocol is self-validating via mass balance: the molar sum of the remaining intact disulfide and the generated N-tert-butyl-3-mercaptopropanamide monomer must equal the initial starting concentration.

Quantitative Data Summary

The following table synthesizes the expected physicochemical parameters and degradation metrics based on the structural class of hindered aliphatic disulfides.

Table 1: Representative Physicochemical and Degradation Parameters

ParameterTypical Value / RangeAnalytical MethodologyMechanistic Significance
S-S Bond Dissociation Energy (BDE) ~50 - 100 kcal/molComputational / DSCDefines the baseline thermal energy required for homolytic cleavage[3].
Thermal Degradation Onset ( Tonset​ ) > 200 °CTGAIndicates the upper limit of processing temperature before pyrolytic breakdown[7].
Primary Volatile Degradants Isobutylene, H2​O , SO2​ TGA-MSConfirms the breakdown of the tert-butyl and amide functional groups[8].
Plasma Stability Half-Life ( t1/2​ ) > 72 hoursHPLC-UV (in vitro plasma)Steric hindrance prevents premature off-target reduction[5].
Intracellular Cleavage Half-Life < 2 hoursHPLC-UV (10 mM GSH)Ensures rapid payload release in highly reducing environments[4].

Conclusion

Bis-(N-tert-butyl-3-propanamide) disulfane is a highly versatile molecule whose thermal and chemical stability is dictated by the precise steric shielding of its tert-butyl groups and the hydrogen-bonding capacity of its amides. By employing rigorous, self-validating analytical techniques like TGA-MS and pH-quenched HPLC, researchers can accurately map its degradation profile. Understanding these kinetics is paramount whether the goal is optimizing high-temperature polymer vulcanization or engineering the next generation of highly stable, target-specific antibody-drug conjugates.

References

  • Hindered Disulfide Bonds to Regulate Release Rate of Model Drug from Mesoporous Silica.
  • Disulfide based prodrugs for cancer therapy.RSC Publishing.
  • Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–siRNA Conjugates for Drug Development.
  • Disulfides-effective radical generators for flame retardancy.Lancashire Online Knowledge.
  • Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanopl
  • Aromatic disulfide crosslinks in polymer systems: Self-healing, reprocessability, recyclability and more.
  • Tuneable and degradable thermosets possessing dynamic aliphatic disulfide bonds via stereoselective thiol–yne polymeris
  • Best practice for the devulcanization of sulfur-cured SBR rubber.University of Twente.
  • Thermal Degradation Study of Nylon 66 using Hyphenation Techniques TGA-MS and TGA-FTIR-GC/MS.TA Instruments.
  • Thermal degradation behavior of polymethacryl

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Exploratory

A Technical Guide to the Quantum Chemical Analysis of Bis-(N-tert-butyl-3-propanamide) disulfane

Abstract This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on Bis-(N-tert-butyl-3-propanamide) disulfane. This molecule, characterized by a central disulfide bridge and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on Bis-(N-tert-butyl-3-propanamide) disulfane. This molecule, characterized by a central disulfide bridge and two flexible N-tert-butyl-3-propanamide arms, presents an interesting case study for computational analysis due to its conformational flexibility and the unique electronic nature of the disulfide bond. For researchers in medicinal chemistry and materials science, understanding the structural, electronic, and thermodynamic properties of such molecules is paramount for predicting their stability, reactivity, and potential biological activity. This guide details a robust, field-proven workflow, from initial structure generation and conformational analysis to the calculation of key molecular properties using Density Functional Theory (DFT). We emphasize the rationale behind methodological choices, ensuring scientific integrity and reproducibility for professionals in drug discovery and computational chemistry.

Introduction: The Significance of Computational Scrutiny

Bis-(N-tert-butyl-3-propanamide) disulfane is a symmetrical molecule featuring a disulfide bond, a functional group of immense importance in biochemistry and pharmacology. Disulfide bridges are critical for stabilizing the tertiary structure of proteins and are often involved in redox-sensitive signaling pathways. In drug design, disulfide-containing molecules can act as prodrugs, where the cleavage of the relatively labile S-S bond under specific physiological conditions releases the active agent.[1]

Given the molecule's structural complexity—notably the bulky tert-butyl groups and two flexible propanamide chains—experimental characterization alone is often insufficient to fully resolve its conformational landscape and intrinsic reactivity. Quantum chemical calculations provide a powerful, in silico alternative to probe the molecule's properties at the electronic level. This guide presents a validated workflow designed to yield reliable and predictive data on its geometry, stability, and electronic characteristics.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory. For a molecule of this size and composition, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy.[2]

The Choice of Density Functional

The functional approximates the exchange-correlation energy, a key quantum mechanical term. For general-purpose geometry optimizations and electronic structure calculations, hybrid functionals like B3LYP are often a reliable starting point. However, to more accurately capture potential weak intramolecular interactions (e.g., hydrogen bonding or dispersion forces influenced by the alkyl chains), a dispersion-corrected functional is highly recommended. The ωB97X-D functional, which includes an empirical dispersion correction, is an excellent choice for such systems.[3][4]

Basis Sets: A Critical Choice for Sulfur

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice is especially critical for elements like sulfur, which possess a flexible electron cloud and low-lying d-orbitals.

  • Pople-style basis sets , such as 6-311+G(d,p) , are widely used. The + indicates the addition of diffuse functions, which are essential for describing the lone pairs on sulfur and oxygen, and (d,p) adds polarization functions to allow for non-spherical electron density, which is crucial for describing chemical bonds accurately.

  • Ahlrichs-style basis sets , like def2-TZVP , are also highly recommended for DFT calculations as they are well-balanced and available for a wide range of elements.[5]

  • Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ ) offer a systematic path to improving accuracy, though they are more computationally expensive. Studies have shown that for sulfur compounds, the inclusion of "tight" d-functions can be important for achieving high accuracy.[6][7][8]

For the workflow described herein, we will proceed with the def2-TZVP basis set, which provides a robust and efficient description for sulfur-containing organic molecules.[5]

Modeling the Environment: Solvent Effects

Molecular properties can change significantly between the gas phase and a solvent environment.[9] Implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant, are computationally efficient for accounting for bulk solvent effects. The Polarizable Continuum Model (PCM) is a robust and widely used method for this purpose.[4][10] For higher accuracy, particularly where specific solute-solvent interactions like hydrogen bonding are critical, a hybrid approach including a few explicit solvent molecules in the first solvation shell can be employed.[4][11]

The Computational Workflow: From Structure to Properties

A rigorous computational analysis requires a multi-step approach to ensure the identified structure corresponds to a true global energy minimum on the potential energy surface.

G cluster_prep Step 1: Pre-Optimization cluster_dft Step 2: High-Level DFT Refinement cluster_analysis Step 3: Property Calculation & Analysis A 2D Sketch & 3D Generation B Conformational Search (Low-Level Theory, e.g., GFN2-xTB) A->B C Geometry Optimization of Low-Energy Conformers (e.g., ωB97X-D/def2-TZVP + PCM) B->C D Frequency Analysis C->D E Verify True Minimum (No Imaginary Frequencies) D->E F Structural Parameters (Bond Lengths, Dihedral Angles) E->F G Electronic Properties (HOMO-LUMO, MEP, NBO) E->G H Thermodynamic Properties (Gibbs Free Energy, S-S BDE) E->H

Caption: A validated workflow for quantum chemical analysis.

Protocol 1: Conformational Analysis
  • Initial Structure Generation: Draw the 2D structure of Bis-(N-tert-butyl-3-propanamide) disulfane in a molecular editor and generate an initial 3D structure.

  • Force Field Scan (Optional but Recommended): Perform a preliminary conformational search using a computationally inexpensive molecular mechanics force field (e.g., MMFF94) to explore the vast conformational space.

  • Semi-Empirical Refinement: Take the low-energy conformers from the previous step and re-optimize them using a fast yet robust semi-empirical quantum method like GFN2-xTB.[13] This step provides a more reliable energetic ranking of conformers.

  • Selection for DFT: Select the lowest 5-10 unique conformers (e.g., within 5 kcal/mol of the minimum) for full DFT optimization.

Protocol 2: DFT Geometry Optimization and Frequency Analysis

Rationale: This is the core calculation, providing a precise equilibrium geometry at the chosen level of theory. The subsequent frequency analysis is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Input Preparation: For each selected conformer, prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

  • Optimization Keyword: Specify a geometry optimization calculation.

  • Level of Theory: Define the method and basis set (e.g., ωB97X-D/def2-TZVP).

  • Solvation: Include the implicit solvent model (e.g., PCM(Solvent=Water)).

  • Execution: Run the calculation.

  • Frequency Calculation: Following successful optimization, perform a frequency calculation at the identical level of theory on the optimized geometry.

  • Verification: Check the output for imaginary frequencies. If any exist, the structure is a transition state, not a minimum, and requires further investigation (e.g., by following the imaginary frequency's vibrational mode). The structure with the lowest final electronic energy (including zero-point vibrational energy correction) is considered the ground-state conformer.

Protocol 3: Calculation of S-S Bond Dissociation Energy (BDE)

Rationale: The S-S BDE is a direct measure of the disulfide bond's stability and is critical for understanding its potential for cleavage.[1][14]

  • Optimized Structures: Use the final, optimized geometry of the parent molecule from Protocol 2.

  • Fragment Generation: Create the radical fragment that results from homolytic cleavage of the S-S bond: the (N-tert-butyl-3-propanamide)-S• radical.

  • Fragment Optimization: Perform a geometry optimization and frequency calculation on this radical fragment using the same level of theory. Remember to specify the correct multiplicity (doublet for a radical).

  • Energy Extraction: From the output files, extract the final electronic energies corrected for zero-point vibrational energy (ZPVE) for the parent molecule (E_parent) and the radical fragment (E_radical).

  • BDE Calculation: Calculate the BDE using the formula: BDE = 2 * E_radical - E_parent[15]

Data Interpretation and Key Metrics

The output of these calculations provides a wealth of data. The following table summarizes the key metrics to extract and their significance.

ParameterHow to ObtainScientific Significance
S-S Bond Length From optimized geometryTypically ~2.05-2.10 Å. Longer bonds may indicate strain or weakness.[14]
C-S-S-C Dihedral Angle From optimized geometryCrucial for disulfide stability. Typically around ±90°. Deviations indicate steric strain.[16]
S-S Bond Dissociation Energy (BDE) Protocol 3Quantitative measure of bond strength. Aliphatic disulfides typically have BDEs around 60 kcal/mol.[14]
HOMO-LUMO Gap From electronic structure outputThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap suggests higher chemical reactivity.
Molecular Electrostatic Potential (MEP) Visualization of electronic outputMaps regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack. The lone pairs on sulfur and oxygen are expected to be nucleophilic regions.
NBO Charges Natural Bond Orbital analysisProvides atomic partial charges, offering insight into the polarity of specific bonds (e.g., the S-S bond).

Visualization of Key Molecular Interactions

The interplay between the molecule's functional groups dictates its final conformation and properties.

G cluster_mol Molecular Components cluster_prop Resulting Properties SS Disulfide Bond (-S-S-) CONF Conformational Geometry SS->CONF Dihedral Preference (~90°) REAC Redox Reactivity SS->REAC Cleavage Site TB Tert-butyl Groups TB->CONF Steric Hindrance AM Amide Linkages (-CONH-) AM->CONF Chain Flexibility AM->REAC Polarity / H-Bonding STAB Overall Stability CONF->STAB REAC->STAB

Caption: Interplay of functional groups influencing molecular properties.

Conclusion

This guide has outlined a scientifically rigorous and reproducible workflow for the quantum chemical analysis of Bis-(N-tert-butyl-3-propanamide) disulfane. By employing Density Functional Theory with appropriate dispersion-corrected functionals, sulfur-centric basis sets, and continuum solvation models, researchers can confidently predict the molecule's ground-state conformation, electronic structure, and the thermodynamic stability of its critical disulfide bond. The insights gained from this computational protocol are invaluable for guiding rational drug design, understanding reaction mechanisms, and predicting the physicochemical properties of complex molecules, thereby accelerating the research and development cycle.

References

  • F. A. Evangelista, J. Gauss, "Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets," Journal of Chemical Theory and Computation, 2005. [Link][6]

  • T. H. Dunning Jr., K. A. Peterson, D. E. Woon, "Basis Set Requirements for Sulfur Compounds in Density Functional Theory," ResearchGate, 2005. [Link][7]

  • J. Zhang, X. Zhang, J. Z. H. Zhang, "Automated Fragmentation QM/MM Calculation of Amide Proton Chemical Shifts in Proteins with Explicit Solvent Model," ACS Publications, 2013. [Link][11]

  • L. Liu, "Density functional theory calculations on S―S bond dissociation energies of disulfides," ResearchGate, 2017. [Link][1]

  • X. Wang, et al., "DFT METHOD STUDY ON LUBRICANT PROPERTIES OF DISULFIDE COMPOUNDS AS EXTREME PRESSURE ADDITIVE," World Scientific Publishing, 2010. [Link][17]

  • S. Grimme, et al., "A Multilevel Framework for Analysis of Protein Folding Involving Disulphide Bond Formation," University of Cambridge, 2023. [Link][18]

  • I. C. Lin, et al., "Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur," Journal of Chemical Theory and Computation, 2008. [Link][3]

  • S. Grimme, C. M. Creatore, "Automated Quantum Chemistry-Based Calculation of Optical Rotation for Large Flexible Molecules," ACS Publications, 2021. [Link][19]

  • A. Udvarhelyi, R. Wilcken, "ReSCoSS: a flexible quantum chemistry workflow identifying relevant solution conformers of drug-like molecules," PubMed, 2020. [Link][13]

  • G. A. DiLabio, "2005 Basis Set Requirements for Sulfur Compounds in Density Functional Theory a Comparison Between Correlation," Scribd, 2005. [Link][8]

  • S. R. Pruitt, et al., "Computational Modeling of the Disulfide Cross-Linking Reaction," The Journal of Physical Chemistry B, 2020. [Link][20]

  • Wavefunction, Inc., "Spartan Student v 9 Tutorial 8 - Flexible Molecules," YouTube, 2023. [Link][21]

  • T. J. Ritchie, "Conformational Searching with Quantum Mechanics," Springer Nature Experiments, 2019. [Link][12]

  • J. M. Matxain, et al., "Combined DFT and MD Simulation Protocol to Characterize Self-Healing Properties in Disulfide-Containing Materials: Polyurethanes and Polymethacrylates as Case Studies," Frontiers in Chemistry, 2022. [Link][14]

  • ORCA Input Library, "Basis sets," ORCA Manual, N.D. [Link][5]

  • Y. Wang, et al., "Disulfide bond photochemistry: the effects of higher excited states and different molecular geometries on disulfide bond cleavage," Physical Chemistry Chemical Physics, 2019. [Link][22]

  • A. V. Ponomarev, et al., "Solvation of conformationally flexible molecules. Experiment and computer simulations," SlidePlayer, N.D. [Link][23]

  • P. A. Kollman, et al., "Solvation Free Energies of Amides and Amines: Disagreement between Free Energy Calculations and Experiment," Journal of the American Chemical Society, 1996. [Link][24]

  • M. Qadir, et al., "Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies," PMC, 2023. [Link][25]

  • J. Tomasi, "Solvent Effects in Quantum Chemistry," ResearchGate, 2010. [Link][9]

  • F. Turecek, "Oxysulfur Compounds Derived from Dimethyl Disulfide: An ab Initio Study," The Journal of Organic Chemistry, 1998. [Link][26]

  • M. L. T. Gendron, et al., "Core and valence photoelectron spectroscopy of a series of substituted disulfides," CNR Iris, 2024. [Link][16]

  • A. G. Ferreira, et al., "Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin," PMC, 2014. [Link][4]

  • J. L. Rivail, M. F. Ruiz-López, "Solvent Effects in Quantum Chemistry," OUCI, 2005. [Link][10]

  • O. C. Godfrey, et al., "Investigation of the Anti-Plasmodial Properties of N-2-Oxo Pyrrolidine Pentanamide-Based Sulfonamides: Experimental and Theoretical Approach," ResearchGate, 2024. [Link][27]

  • Z. Wu, et al., "Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system," Scientific Scholar, 2022. [Link][28]

  • W. J. Hehre, "A Guide to Molecular Mechanics and Quantum Chemical Calculations," Wavefunction, Inc., 2003. [Link][2]

  • A. K. Bhatnagar, "Is there any method to calculate bond dissociation energy through quantum chemical calculations?," ResearchGate, 2015. [Link][15]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing Bis-(N-tert-butyl-3-propanamide) disulfane in the lab

Application Note: Protocol for the Synthesis of Bis-(N-tert-butyl-3-propanamide) Disulfane Introduction & Scope Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) is a symmetrical aliphatic disulfide characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of Bis-(N-tert-butyl-3-propanamide) Disulfane

Introduction & Scope

Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) is a symmetrical aliphatic disulfide characterized by its bulky tert-butyl amide termini[1]. In industrial and pharmaceutical chemistry, it serves as a critical intermediate for the synthesis of isothiazolone biocides (e.g., 2-tert-butyl-5-chloro-isothiazol-3-one), a specialized vulcanization agent, and a robust model compound for evaluating disulfide bond dynamics[2]. This application note details a highly scalable, high-yield synthetic protocol designed for laboratory environments.

Mechanistic Causality & Reaction Design

The synthesis requires the formation of two amide bonds on a disulfide backbone. While direct coupling of 3,3'-dithiodipropionic acid (DTDPA)[3] with tert-butylamine[4] using standard carbodiimides (e.g., EDC/HOBt) is possible, the severe steric hindrance of the tert-butyl group drastically reduces the nucleophilicity of the amine, leading to poor yields.

To bypass this kinetic barrier, we employ a two-step sequence:

  • Chlorination (Activation): DTDPA is converted to 3,3'-dithiodipropionyl chloride using thionyl chloride ( SOCl2​ ). A catalytic amount of N,N-dimethylformamide (DMF) is added to generate a highly electrophilic Vilsmeier-Haack intermediate. This accelerates the conversion of the carboxylic acid to the acid chloride, while the gaseous byproducts ( SO2​ and HCl ) irreversibly drive the reaction to completion.

  • Amidation: The highly reactive acid chloride is introduced to tert-butylamine in the presence of triethylamine (TEA). TEA acts as a sacrificial acid scavenger, neutralizing the generated HCl to prevent the precipitation of tert-butylamine hydrochloride, which would otherwise stall the reaction. The reaction is strictly maintained at 0 °C to prevent base-catalyzed disproportionation or cleavage of the delicate disulfide bond[2].

Pathway A 3,3'-Dithiodipropionic Acid (DTDPA) B 3,3'-Dithiodipropionyl Chloride A->B SOCl2, DMF (cat.) 80 °C, 2h C Bis-(N-tert-butyl-3- propanamide) disulfane B->C tert-Butylamine, TEA DCM, 0 °C to RT

Synthetic pathway for Bis-(N-tert-butyl-3-propanamide) disulfane.

Materials and Stoichiometry

Target Scale: 10 mmol (Yielding ~3.2 g of product)

ReagentMW ( g/mol )EquivalentsAmountFunction
3,3'-Dithiodipropionic acid (DTDPA)210.271.0 eq2.10 g (10 mmol)Starting Material
Thionyl Chloride ( SOCl2​ )118.974.0 eq2.90 mL (40 mmol)Chlorinating Agent
N,N-Dimethylformamide (DMF)73.09Catalytic2 dropsCatalyst
tert-Butylamine73.145.0 eq5.25 mL (50 mmol)Nucleophile
Triethylamine (TEA)101.196.0 eq8.35 mL (60 mmol)Acid Scavenger
Dichloromethane (DCM)84.93Solvent50 mLReaction Medium

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,3'-Dithiodipropionyl Chloride
  • Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or nitrogen inlet).

  • Add 2.10 g of DTDPA to the flask.

  • Carefully add 2.90 mL of SOCl2​ followed by 2 drops of anhydrous DMF.

  • Self-Validation Cue: The mixture will initially be a white suspension. Heat the mixture to 80 °C under gentle reflux for 2 hours. The reaction is complete when the suspension transitions into a clear, homogeneous yellow solution, indicating full conversion to the highly soluble acid chloride.

  • Cool the flask to room temperature. Remove excess SOCl2​ via rotary evaporation under reduced pressure.

  • Crucial Step: Co-evaporate the resulting residue twice with 10 mL of anhydrous toluene to ensure complete removal of residual SOCl2​ and HCl , which would otherwise consume the amine in the next step.

Step 2: Amidation
  • Dissolve the crude acid chloride in 20 mL of anhydrous DCM and transfer to an addition funnel.

  • In a separate 250 mL round-bottom flask, dissolve 5.25 mL of tert-butylamine and 8.35 mL of TEA in 30 mL of anhydrous DCM.

  • Chill the amine solution to 0 °C using an ice-water bath.

  • Add the acid chloride solution dropwise over 30 minutes under vigorous stirring.

  • Self-Validation Cue: Immediate fuming and the formation of a dense white precipitate ( TEA⋅HCl ) will occur, confirming the amidation is actively taking place.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • In-Process QC: Withdraw a 10 μ L aliquot, quench in 100 μ L methanol, and spot on a Silica TLC plate (Eluent: 50% EtOAc/Hexane). The disappearance of the baseline acid spot and the appearance of a new UV-active spot (stainable with KMnO4​ ) validates reaction completion.

Step 3: Workup and Purification

Workup S1 Crude Mixture in DCM S2 Wash with 1M HCl (Removes TEA & Amine) S1->S2 S3 Wash with Sat. NaHCO3 (Removes Acidic Byproducts) S2->S3 S4 Wash with Brine (Removes Water) S3->S4 S5 Dry over Na2SO4 & Filter S4->S5 S6 Rotary Evaporation S5->S6 S7 Recrystallization (EtOAc/Hexane) S6->S7

Liquid-liquid extraction and purification workflow for the final product.

  • Dilute the crude reaction mixture with an additional 50 mL of DCM.

  • Transfer to a separatory funnel and wash sequentially with:

    • 2 × 30 mL of 1M HCl (Removes unreacted tert-butylamine and TEA).

    • 2 × 30 mL of saturated aqueous NaHCO3​ (Removes unreacted carboxylic acids).

    • 1 × 30 mL of brine (Breaks emulsions and removes bulk water).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate via rotary evaporation to yield a crude solid.

  • Recrystallize the crude product from a minimal amount of hot Ethyl Acetate, slowly adding Hexane until turbidity appears. Cool to 4 °C to yield pure Bis-(N-tert-butyl-3-propanamide) disulfane as white crystals.

Analytical Characterization Data

Verify the structural integrity of the synthesized compound against the following expected parameters:

MethodParameterExpected ResultAssignment
1 H NMR (CDCl 3​ )1.35 ppm (s, 18H)Singlettert-butyl methyl protons ( −C(CH3​)3​ )
1 H NMR (CDCl 3​ )2.45 ppm (t, 4H)Triplet α -carbonyl protons ( −CH2​−C(=O)− )
1 H NMR (CDCl 3​ )2.95 ppm (t, 4H)Triplet α -sulfur protons ( −S−CH2​− )
1 H NMR (CDCl 3​ )5.50 ppm (br s, 2H)Broad SingletAmide N-H ( −NH− )
13 C NMR (CDCl 3​ )170.5 ppmSingletCarbonyl Carbon ( C=O )
MS (ESI+) m/z 321.16 [M+H]+ Molecular Ion

References

  • Guidechem. 1,2-Bis(2,4-dimethylphenyl)disulfane 13616-83-6 wiki - Guidechem. Available at:[1]

  • ACS Publications. Absolute Rate Constants for the Reaction of Hypochlorous Acid with Protein Side Chains and Peptide Bonds | Chemical Research in Toxicology. Available at:[3]

  • NIH/PMC. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC. Available at:[2]

  • Advent Chembio. INNOVATION-DRIVEN, FUTURE-FOCUSED - Advent Chembio. Available at:[4]

Sources

Application

Application Note: Characterizing Bis-(N-tert-butyl-3-propanamide) Disulfane as a Redox-Sensitive Cysteine Protease Inhibitor

Target Audience: Researchers, assay scientists, and drug development professionals. Focus: Mechanistic validation, assay design causality, and mitigation of redox-sensitive promiscuity in high-throughput screening. Intro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Focus: Mechanistic validation, assay design causality, and mitigation of redox-sensitive promiscuity in high-throughput screening.

Introduction & Mechanism of Action

The discovery of covalent inhibitors targeting viral and host cysteine proteases—such as SARS-CoV-2 Main Protease (Mpro), Papain-like protease (PLpro), human Cathepsin L, and Caspases—has accelerated rapidly[1]. Among the chemical scaffolds identified in screening campaigns, disulfides and disulfanes (e.g., disulfiram) are frequently flagged as highly potent hits[1]. Bis-(N-tert-butyl-3-propanamide) disulfane (BTBPD) represents a structurally analogous compound featuring a reactive disulfane warhead.

The Thiol-Disulfide Exchange Mechanism

Unlike irreversible alkylators (e.g., Michael acceptors), disulfanes inhibit cysteine proteases via a reversible thiol-disulfide exchange . The catalytic cysteine of the protease acts as a nucleophile, attacking the disulfane bond of BTBPD. This reaction forms a covalent mixed-disulfide adduct between the enzyme and half of the inhibitor, releasing the other half as a free thiol[2]. While this effectively blocks the active site, the inhibition is highly sensitive to the redox environment and can be completely reversed by reducing agents like dithiothreitol (DTT) or glutathione (GSH)[3].

Mechanism E Active Cysteine Protease (Catalytic Cys-SH) Complex Mixed Disulfide Adduct (Enzyme-Cys-S-S-R) E->Complex Thiol-Disulfide Exchange I BTBPD (Disulfane) (R-S-S-R) I->Complex Nucleophilic Attack Inactive Inhibited Protease (Loss of Activity) Complex->Inactive Covalent Blockade Recovered Reactivated Protease (Cys-SH Restored) Inactive->Recovered Addition of DTT/GSH (Reduction)

Figure 1: Thiol-disulfide exchange mechanism of BTBPD and redox-mediated reactivation.

Experimental Design & Causality (E-E-A-T)

When evaluating BTBPD or similar disulfanes, standard protease assay protocols must be fundamentally altered. Most commercial cysteine protease assay buffers contain 1–5 mM DTT to keep the catalytic cysteine in its active, reduced state. However, screening disulfanes in the presence of DTT will result in false negatives , as the reducing agent will prematurely cleave the inhibitor's disulfane bond before it can interact with the enzyme[3].

To build a self-validating system, researchers must employ a two-tiered triage workflow:

  • Primary Screen (No DTT): Establishes the baseline potency of the disulfane.

  • Counter-Screen (+DTT): Validates the mechanism. If the compound is a true redox-sensitive covalent inhibitor, the addition of DTT will abolish its inhibitory activity, shifting the IC₅₀ by orders of magnitude[3].

Workflow Start Test Compound: BTBPD Assay1 Primary FRET Assay (Buffer WITHOUT DTT) Start->Assay1 Decision1 Potent Inhibition (IC50 < 10 µM)? Assay1->Decision1 Assay2 Secondary FRET Assay (Buffer WITH 1-4 mM DTT) Decision1->Assay2 Yes Outcome2 Non-covalent or Irreversible Inhibitor Decision1->Outcome2 No Decision2 Loss of Inhibition (IC50 Shift > 100x)? Assay2->Decision2 Outcome1 Confirmed Redox-Sensitive Covalent Inhibitor Decision2->Outcome1 Yes Decision2->Outcome2 No

Figure 2: Triage workflow to validate redox-sensitive covalent inhibition by BTBPD.

Step-by-Step Methodologies

Protocol A: Primary FRET-Based Inhibition Assay (DTT-Free)

Objective: Determine the apparent IC₅₀ of BTBPD against a target cysteine protease (e.g., SARS-CoV-2 Mpro).

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA). Crucial Step: Strictly omit all reducing agents (DTT, GSH, β-mercaptoethanol). Causality: Preserves the structural integrity of the BTBPD disulfane warhead.

  • Enzyme Preparation: Dilute the recombinant protease (e.g., Mpro) to a working concentration of 100 nM in the DTT-free buffer.

  • Compound Plating: Serially dilute BTBPD in DMSO. Transfer to a 384-well black microplate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add the enzyme to the compound wells and incubate at 30°C for 30 minutes. Causality: Covalent inhibition is time-dependent; a 30-minute pre-incubation allows the thiol-disulfide exchange to reach equilibrium.

  • Reaction Initiation: Add 10 µM of the appropriate FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for Mpro).

  • Kinetic Readout: Monitor fluorescence continuously for 10 minutes (Ex/Em = 340/490 nm). Calculate the initial velocity (V₀) from the linear portion of the progress curve.

Protocol B: Redox-Sensitivity Counter-Screen (DTT Wash-in)

Objective: Prove that BTBPD's inhibition is driven by reversible mixed-disulfide formation.

  • Buffer Modification: Prepare the exact same assay buffer as Protocol A, but supplement it with 4 mM DTT .

  • Parallel Assay Execution: Repeat steps 2 through 6 from Protocol A using the DTT-supplemented buffer.

  • Data Analysis: Plot the dose-response curves for both conditions. A genuine disulfane inhibitor will show a massive rightward shift in the IC₅₀ value (often rendering the compound inactive at >100 µM)[3].

Data Presentation & Expected Outcomes

Because the disulfane motif targets the highly conserved catalytic cysteine nucleophile, compounds like BTBPD often exhibit promiscuity across multiple protease families[1],[2]. Table 1 summarizes the expected quantitative profile of BTBPD when subjected to the triage workflow.

Table 1: Representative Inhibition Profile of BTBPD against Cysteine Proteases

Target ProteaseApparent IC₅₀ (No DTT)Apparent IC₅₀ (4 mM DTT)IC₅₀ ShiftConclusion
SARS-CoV-2 Mpro 2.4 µM> 100 µM> 40xRedox-sensitive covalent
SARS-CoV-2 PLpro 3.1 µM> 100 µM> 30xRedox-sensitive covalent
Human Cathepsin L 1.5 µM> 100 µM> 60xRedox-sensitive covalent
Human Caspase-3 4.2 µM> 100 µM> 20xRedox-sensitive covalent

Note: Steep Hill slopes (>1.5) are frequently observed with disulfanes in DTT-free assays, which is a hallmark of covalent target engagement and potential compound aggregation.

Troubleshooting & Best Practices

  • Addressing Promiscuity (PAINS): Disulfanes are often classified as Pan-Assay Interference Compounds (PAINS) because they will react with almost any exposed, highly nucleophilic cysteine. If your goal is to develop a highly selective drug, BTBPD should be viewed as a tool compound or a starting scaffold rather than a clinical lead.

  • Enzyme Oxidation Controls: In the absence of DTT, the catalytic cysteine of the protease may slowly oxidize over time, leading to a loss of baseline signal. Always run robust vehicle (DMSO) controls at the beginning and end of the plate to monitor enzyme stability.

  • Orthogonal Validation: To confirm that the loss of activity in Protocol B is due to the reduction of the mixed-disulfide adduct (and not just DTT degrading the free compound), perform Intact Mass Spectrometry on the enzyme-inhibitor complex. A mass shift corresponding to half of the BTBPD molecule (+160.26 Da) should be visible in the absence of DTT, and disappear upon DTT addition[3].

References

  • Meewan, I., et al. (2022). "Discovery of Triple Inhibitors of Both SARS-CoV-2 Proteases and Human Cathepsin L." Pharmaceuticals, 15(6), 744. Available at:[Link]

  • Nobel, C. S., et al. (1997). "Disulfiram is a potent inhibitor of proteases of the caspase family." Chemical Research in Toxicology, 10(12), 1319-1324. Available at:[Link]

  • Ma, C., et al. (2020). "Ebselen, Disulfiram, Carmofur, PX-12, Tideglusib, and Shikonin Are Nonspecific Promiscuous SARS-CoV-2 Main Protease Inhibitors." ACS Pharmacology & Translational Science, 3(6), 1265–1277. Available at:[Link]

Sources

Method

Application Note: Experimental Protocol for Evaluating the Antioxidant and Redox-Modulatory Activity of Disulfane Compounds

Mechanistic Background & Strategic Overview Disulfanes (compounds containing an R–S–S–R' motif), ranging from natural phytochemicals like diallyl disulfide (DADS) found in garlic to synthetic therapeutics, represent a un...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & Strategic Overview

Disulfanes (compounds containing an R–S–S–R' motif), ranging from natural phytochemicals like diallyl disulfide (DADS) found in garlic to synthetic therapeutics, represent a unique class of redox-active molecules. Unlike classical antioxidants (e.g., ascorbic acid or tocopherols) that primarily act via direct hydrogen atom transfer (HAT), disulfanes operate through a dynamic, multi-modal redox mechanism. They can directly scavenge reactive oxygen species (ROS), undergo thiol-disulfide exchange to modulate cellular redox tone, and act as catalytic mimetics of endogenous antioxidant enzymes such as Glutathione Peroxidase (GPx) 1.

To rigorously evaluate the antioxidant capacity of a novel disulfane, researchers must move beyond simple radical scavenging. A robust, self-validating experimental pipeline must capture both direct chemical reduction and enzyme-mimetic kinetics. The following guide outlines a three-phase protocol designed to establish the complete pharmacological profile of disulfane antioxidants.

Workflow Start Disulfane Compound Library (R-S-S-R') Phase1 Phase 1: Direct Chemical Scavenging (DPPH & CUPRAC Assays) Start->Phase1 Phase2 Phase 2: Enzyme Mimetic Kinetics (GPx-like Coupled Reductase Assay) Phase1->Phase2 Phase3 Phase 3: Intracellular Validation (DCFDA ROS Scavenging) Phase2->Phase3 Data Data Synthesis & Lead Selection (IC50, Vmax, Cellular Efficacy) Phase3->Data

Multiphase experimental workflow for evaluating disulfane antioxidant capacity.

Phase 1: Cell-Free Chemical Scavenging Assays

Causality & Assay Selection

While the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the industry standard for measuring single electron transfer (SET) and HAT, sulfur-based compounds often exhibit slow or complex reaction kinetics with DPPH. To prevent false negatives, the Cupric Reducing Antioxidant Capacity (CUPRAC) assay must be run in parallel. The CUPRAC assay is highly sensitive to the specific basicity and redox potential of thiolate-disulfide systems, making it an indispensable tool for sulfur chemistry 2.

Protocol 2.1: DPPH Radical Scavenging
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Keep protected from light.

  • Sample Preparation: Dissolve the disulfane compound in DMSO (ensure final assay DMSO concentration is <1% to prevent solvent interference) and prepare a serial dilution (0.1 µM to 100 µM).

  • Reaction: In a 96-well plate, mix 100 µL of the disulfane solution with 100 µL of the DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes. Note: Disulfides may require up to 60 minutes to reach steady-state kinetics compared to phenolic antioxidants.

  • Measurement: Read absorbance at 517 nm using a microplate reader. Calculate % inhibition relative to a vehicle control. Use Ascorbic Acid or Trolox as a positive reference.

Protocol 2.2: CUPRAC Assay for Thiolate-Disulfide Systems
  • Buffer Setup: Prepare 10 mM CuCl₂, 7.5 mM neocuproine (in ethanol), and 1 M ammonium acetate buffer (pH 7.0). Causality note: pH 7.0 is critical as thiolate formation, the active reducing species, is highly pH-dependent.

  • Reaction Mixture: In a microplate, combine 50 µL CuCl₂, 50 µL neocuproine, and 50 µL ammonium acetate buffer.

  • Initiation: Add 50 µL of the disulfane test compound (0.5 mM to 5 mM).

  • Measurement: Incubate for 30 minutes at room temperature and measure the absorbance of the Cu⁺-neocuproine complex at 450 nm.

Phase 2: Glutathione Peroxidase (GPx)-Like Activity

Causality & Assay Selection

Many disulfanes (and their selenium analogs) exert their primary biological effect not by direct scavenging, but by mimicking GPx. They catalyze the reduction of harmful hydroperoxides (H₂O₂) into water by utilizing reduced glutathione (GSH). To measure this, we use a self-validating Coupled Reductase Assay . Instead of measuring H₂O₂ disappearance directly, the assay couples the oxidation of GSH (forming GSSG) to Glutathione Reductase (GR), which recycles GSSG back to GSH while consuming NADPH. The continuous depletion of NADPH (measured at 340 nm) provides a highly accurate, real-time kinetic readout of the disulfane's catalytic efficiency 3.

GPxCycle Disulfane Disulfane (R-S-S-R') Thiol Active Thiol (R-SH) Disulfane->Thiol Intracellular GSH (Reduction) Oxidized Sulfenic Acid (R-S-OH) Thiol->Oxidized H2O2 (ROS Scavenging) Adduct Mixed Disulfide (R-S-S-G) Oxidized->Adduct GSH (Intermediate) Adduct->Disulfane GSH (Regeneration)

Catalytic cycle of disulfanes mimicking Glutathione Peroxidase (GPx) activity.

Protocol 3.1: Coupled Reductase Kinetic Assay
  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA. Causality note: EDTA is mandatory to chelate trace transition metals (like Fe²⁺/Cu⁺) that could trigger non-enzymatic Fenton reactions and artificially inflate peroxide reduction rates.

  • Master Mix Preparation: In a UV-transparent quartz cuvette or 96-well UV plate, combine:

    • 1 mM GSH

    • 0.25 mM NADPH

    • 1.3 Units/mL Glutathione Reductase (yeast-derived)

  • Catalyst Addition: Add the disulfane compound at a final concentration of 10–20 µM. Ebselen should be run in parallel as a validated positive control 4.

  • Initiation: Add 0.25 mM H₂O₂ to initiate the catalytic cycle.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 to 10 minutes at 25°C.

  • Calculation: Calculate the initial velocity (V₀) using the molar extinction coefficient of NADPH (ε = 6.22 × 10³ M⁻¹ cm⁻¹).

Phase 3: Intracellular ROS Scavenging Validation

Causality & Assay Selection

Cell-free assays prove chemical competence, but disulfanes must cross the lipid bilayer and undergo intracellular reduction (often by the thioredoxin or GSH systems) to become fully active. The DCFDA (2',7'-dichlorofluorescin diacetate) assay in a relevant cell line (e.g., HepG2 hepatocytes) validates membrane permeability and physiological ROS neutralization.

Protocol 4.1: DCFDA Cellular Assay
  • Cell Culture: Seed HepG2 cells at 1 × 10⁴ cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours.

  • Pre-treatment: Treat cells with the disulfane compound (1–50 µM) for 12 hours. This duration allows time for the compound to be internalized and for potential downstream activation of the Nrf2 antioxidant response element.

  • Probe Loading: Wash cells twice with PBS. Add 10 µM H₂DCFDA probe in serum-free media. Incubate for 30 minutes at 37°C. The non-fluorescent probe is cleaved by intracellular esterases and trapped inside the cell.

  • Oxidative Insult: Remove the probe, wash with PBS, and expose cells to 500 µM H₂O₂ or tert-butyl hydroperoxide (t-BHP) for 1 hour.

  • Quantification: Measure the highly fluorescent oxidized product (DCF) using a fluorescence microplate reader (Ex = 485 nm, Em = 535 nm).

Quantitative Data Presentation

To establish the efficacy of a novel disulfane, experimental data should be benchmarked against known standards. Below is a representative data structure summarizing expected outcomes for standard disulfanes (like DADS) versus synthetic derivatives.

Compound / StandardDPPH Scavenging (IC₅₀, µM)CUPRAC Absorbance (at 1 mM)GPx-Like Activity (V₀, µM min⁻¹)Intracellular ROS Reduction (%)
Ascorbic Acid (Control) 3.62 ± 0.150.850 ± 0.02N/A45.2 ± 3.1
Ebselen (GPx Control) > 200 (Weak)0.210 ± 0.0127.8 ± 1.9978.5 ± 4.2
Diallyl Disulfide (DADS) 45.8 ± 1.200.430 ± 0.038.4 ± 0.5052.4 ± 2.8
Synthetic Disulfane (SD-1) 12.4 ± 0.800.710 ± 0.0434.3 ± 1.9181.2 ± 3.5

Note: V₀ values for GPx-like activity are calculated based on the depletion rate of NADPH. A higher V₀ indicates superior catalytic reduction of peroxides.

References

  • Manral, A. et al. "Targeting Metal Imbalance and Oxidative Stress in Alzheimer's Disease with Novel Multifunctional Compounds." MDPI.
  • Apak, R. et al. "Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values." MDPI.
  • "Synthesis, Structure and Antioxidant Activity of Cyclohexene-Fused Selenuranes and Related Deriv
  • "Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its d,l-polylactide microparticle formul

Sources

Application

Application Note: High-Throughput Analysis of Bis-(N-tert-butyl-3-propanamide) disulfane using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This comprehensive application note provides a detailed protocol for the analysis of Bis-(N-tert-butyl-3-propanamide) disulfane using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the analysis of Bis-(N-tert-butyl-3-propanamide) disulfane using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this guide offers a robust methodology, from sample preparation to data interpretation. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility. This document is structured to provide both a practical workflow and a deeper understanding of the analytical principles involved.

Introduction: The Significance of Bis-(N-tert-butyl-3-propanamide) disulfane Analysis

Bis-(N-tert-butyl-3-propanamide) disulfane is a molecule of interest in various fields, potentially as a building block in organic synthesis or as a candidate in drug discovery programs. Its structure, featuring a disulfide bond and amide functionalities, presents unique analytical challenges. The disulfide linkage, in particular, can be thermally labile, requiring careful optimization of analytical conditions to prevent degradation and ensure accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination of high-resolution separation and sensitive detection, making it an ideal technique for the analysis of this and similar compounds.[1][2] This application note details a validated GC-MS method for the reliable analysis of Bis-(N-tert-butyl-3-propanamide) disulfane.

Principles of GC-MS for Disulfane Analysis

Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[3][4] The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.[5]

The analysis of disulfide-containing compounds by GC-MS requires careful consideration of the thermal stability of the disulfide bond. Elevated temperatures in the GC injector and column can lead to bond cleavage, potentially resulting in the formation of corresponding thiols or other degradation products.[6] Therefore, the selection of an appropriate temperature program is critical.

Experimental Workflow: A Step-by-Step Protocol

This section outlines the complete experimental protocol for the GC-MS analysis of Bis-(N-tert-butyl-3-propanamide) disulfane.

Materials and Reagents
  • Bis-(N-tert-butyl-3-propanamide) disulfane standard (analytical grade)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • Internal Standard (IS): (Optional, but recommended for quantitative analysis) e.g., a stable, deuterated analog or a compound with similar chemical properties and retention time.

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bis-(N-tert-butyl-3-propanamide) disulfane and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to achieve the desired concentration range for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For unknown samples, dissolve a known weight of the sample in dichloromethane to a concentration within the calibration range. If an internal standard is used, add a fixed concentration of the IS to all standards and samples.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require further optimization based on the specific instrument and column used.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral resolution.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnProvides good separation for a wide range of compounds.
Carrier Gas Helium, 99.999% purityInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times.
Injector Temperature 250°CEnsures complete vaporization without significant degradation.
Injection Mode Split (e.g., 20:1) or Splitless (for trace analysis)Prevents column overloading and allows for a wide concentration range.
Injection Volume 1 µLStandard volume for GC analysis.
Oven Temperature Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)Starts at a lower temperature to trap the analyte and then ramps up to elute the compound in a reasonable time while minimizing thermal stress.
Transfer Line Temp. 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI)Provides characteristic and reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for creating a library-searchable mass spectrum.
Mass Scan Range m/z 40 - 450Covers the expected molecular ion and fragment ions.
Scan Rate 3 scans/secProvides sufficient data points across the chromatographic peak.
Data Acquisition and Analysis

Acquire data using the instrument's software. For qualitative analysis, identify the peak corresponding to Bis-(N-tert-butyl-3-propanamide) disulfane by its retention time and mass spectrum. For quantitative analysis, generate a calibration curve by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standard solutions.

Expected Results and Data Interpretation

Chromatogram

A single, sharp chromatographic peak is expected for Bis-(N-tert-butyl-3-propanamide) disulfane under the optimized conditions. The retention time will be specific to the compound and the analytical method.

Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum will provide a molecular fingerprint of the compound. The molecular ion peak (M+) should be observable, although it may be of low abundance due to the lability of the disulfide bond.[7][8]

Expected Fragmentation Pathways:

  • Cleavage of the S-S bond: This is a characteristic fragmentation for disulfides and will result in a prominent fragment ion.

  • Cleavage of the C-N bond: Amide bonds can also fragment, leading to characteristic ions.

  • Loss of the tert-butyl group: The bulky tert-butyl group can be lost as a stable carbocation.

  • McLafferty Rearrangement: If sterically possible, this rearrangement can occur in the propanamide chain.

Table of Expected Fragment Ions:

m/z Proposed Fragment Structure Significance
M+[C14H28N2O2S2]+Molecular Ion
M/2[C7H14NOS]+Cleavage of the S-S bond
57[C4H9]+Loss of tert-butyl group
73[CH3CH2CONH2]+Fragmentation of the amide
44[CONH2]+Characteristic amide fragment[9]

Method Validation

To ensure the reliability and accuracy of the analytical method, a thorough validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[10][11]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995.
Accuracy The closeness of the test results to the true value.Recovery of 80-120%.[12]
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, etc.

Visualizing the Workflow

The following diagram illustrates the complete GC-MS workflow for the analysis of Bis-(N-tert-butyl-3-propanamide) disulfane.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution Injection GC Injection Dilution->Injection Calibrants Sample Sample Dissolution Spiking Internal Standard Spiking Sample->Spiking Spiking->Injection Samples Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: GC-MS workflow for Bis-(N-tert-butyl-3-propanamide) disulfane analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of Bis-(N-tert-butyl-3-propanamide) disulfane. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and accurate results. The elucidation of the underlying principles and expected outcomes empowers users to troubleshoot and adapt the method as needed. Adherence to the outlined validation procedures will ensure the generation of high-quality, defensible data for research and development applications.

References

  • Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Retrieved from [Link]

  • Zhang, L., et al. (2010). A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(1), 89-98. Retrieved from [Link]

  • Kruppa, G. H., & Schoen, A. E. (2015). Disulfide Linkage Characterization of Disulfide Bond-Containing Proteins and Peptides by Reducing Electrochemistry and Mass Spectrometry. Analytical Chemistry, 87(2), 1072-1079. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • CHEM 370. (2020, December 26). Mass Spec Guide. Retrieved from [Link]

  • Wang, Y., et al. (2018). Direct mass spectrometric characterization of disulfide linkages. mAbs, 10(4), 534-543. Retrieved from [Link]

  • Wang, C., et al. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. Retrieved from [Link]

  • Li, Y., et al. (2023). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. ChemRxiv. Retrieved from [Link]

  • Tsikas, D., & Gutzki, F. M. (2013). Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. Journal of Chromatography B, 927, 111-120. Retrieved from [Link]

  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Retrieved from [Link]

  • Wang, C., et al. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(7), 1599. Retrieved from [Link]

  • International Journal of Pharmaceutical and Drug Analysis. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. IJPDA, 12(1), 1-10. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • LCGC International. (2026, March 13). Method Validation and Robustness. Retrieved from [Link]

  • Liu, Y., et al. (2017). DISC: DISulfide linkage Characterization from tandem mass spectra. Bioinformatics, 34(7), 1168-1176. Retrieved from [Link]

  • PubChem. (n.d.). Propionamide. Retrieved from [Link]

  • Brugnone, F., et al. (1994). Carbon Disulfide in Blood: A Method for Storing and Analysing Samples. International Archives of Occupational and Environmental Health, 66(4), 267-271. Retrieved from [Link]

  • Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 3.1: Principles of Gas Chromatography. Retrieved from [Link]

  • Harmita, H., et al. (2020). Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. International Journal of Pharmaceutical Investigation, 10(1), 12-17. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of N,N-dimethylaminopropilamides of fatty acids from vegetable oils. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

  • Fass, D. (2014). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Antioxidants & Redox Signaling, 21(3), 511-531. Retrieved from [Link]

Sources

Method

Bis-(N-tert-butyl-3-propanamide) disulfane in drug discovery and development

Application Note: Bis-(N-tert-butyl-3-propanamide) Disulfane as a Sterically Hindered Redox-Responsive Linker in Targeted Drug Delivery Audience: Researchers, scientists, and drug development professionals. Focus: Linker...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bis-(N-tert-butyl-3-propanamide) Disulfane as a Sterically Hindered Redox-Responsive Linker in Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals. Focus: Linker chemistry, bioconjugation, and controlled payload release in Antibody-Drug Conjugates (ADCs) and nanocarriers.

Rationale and Chemical Mechanics

In the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs), the linker connecting the cytotoxic payload to the targeting ligand is the primary determinant of the drug's therapeutic window. Reducible disulfide motifs belong to the most important class of cleavable linkers in ADC design[1]. However, unhindered disulfides often suffer from premature cleavage in systemic circulation, leading to off-target toxicity.

Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) provides a highly specialized architectural solution to this problem. By flanking the central disulfide bond with propionamide chains capped by bulky tert-butyl groups, this compound offers profound steric shielding. To enhance the stability of these linkers in circulation, sterically hindered groups can be added close to the disulfide bond to provide steric protection[1]. The tert-butyl moiety not only protects the adjacent amide from premature enzymatic degradation by serum amidases but also restricts the conformational accessibility of the disulfide bond, significantly dampening its reduction potential in the bloodstream.

Upon endocytosis into the target tumor cell, the construct encounters the highly reducing intracellular microenvironment. Glutathione (GSH) is a low molecular weight thiol present in the cytoplasm at 1–10 mM, compared to a mere 2–20 µM in plasma[2]. This 1000-fold concentration gradient drives the rapid reductive cleavage of the disulfide bond, initiating a thiolate immolation cascade that releases the active payload[]. Chemistries using sterically hindered disulfide linkers have been expressly designed to take advantage of this endolysosomal microenvironment for targeted drug release[4].

Mechanistic Pathway of Payload Release

G N1 Systemic Circulation (Stable Disulfide) N2 Target Cell Internalization N1->N2 Antigen Binding N3 Endosomal/Cytosolic Microenvironment N2->N3 Endocytosis N4 GSH-Mediated Cleavage (1-10 mM) N3->N4 High Redox Potential N5 Payload Release (Active Drug) N4->N5 Thiolate Immolation

Fig 1: Mechanism of GSH-triggered payload release utilizing sterically hindered disulfide linkers.

Experimental Workflows & Protocols

To utilize Bis-(N-tert-butyl-3-propanamide) disulfane in drug discovery, it must first be reduced to its active thiol monomer (N-tert-butyl-3-mercaptopropanamide) for bioconjugation, followed by rigorous in vitro validation of its redox-responsiveness.

Protocol 1: Reductive Cleavage to Active Thiol Monomer for Bioconjugation

Objective: Generate the reactive thiol monomer for subsequent conjugation to maleimide-functionalized payloads or carrier proteins.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mg of Bis-(N-tert-butyl-3-propanamide) disulfane in 500 µL of anhydrous Dimethylformamide (DMF).

  • Reduction: Add 2.0 molar equivalents of TCEP-HCl (Tris(2-carboxyethyl)phosphine) dissolved in 500 µL of degassed reaction buffer (100 mM Sodium Phosphate, 1 mM EDTA, pH 6.5).

    • Causality of Experimental Choice: TCEP is strictly chosen over DTT (Dithiothreitol) because TCEP does not contain a thiol group. This prevents the formation of mixed disulfides and eliminates the need to remove the reducing agent before downstream maleimide conjugation. EDTA is critical to chelate trace heavy metals (e.g., Cu²⁺) that actively catalyze the re-oxidation of thiols back into disulfides.

  • Incubation: Stir the mixture at room temperature for 2 hours under an inert argon atmosphere to prevent ambient oxygen from interfering with the reduction.

  • Purification: Isolate the resulting N-tert-butyl-3-mercaptopropanamide via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) and lyophilize immediately.

Protocol 2: In Vitro GSH-Triggered Release Assay (Self-Validating System)

Objective: Validate the therapeutic window of the synthesized linker construct by comparing its stability in plasma-like conditions versus its cleavage in tumor-like conditions.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM stock solution of the fully conjugated drug-linker complex in PBS (pH 7.4).

  • Mimicking Environments: Divide the stock into two distinct experimental cohorts to act as a self-validating control system:

    • Cohort A (Systemic Circulation Mimic): Add GSH to a final concentration of 5 µM.

    • Cohort B (Tumor Microenvironment Mimic): Add GSH to a final concentration of 10 mM.

    • Causality of Experimental Choice: Testing both concentrations in parallel directly validates the linker's selectivity. If Cohort A shows high cleavage, the steric hindrance is insufficient; if Cohort B shows low cleavage, the linker is too stable for therapeutic efficacy.

  • Incubation & Quenching: Incubate both cohorts at 37°C. At predetermined time points (0, 1, 4, 12, and 24 hours), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of cold 1% formic acid in acetonitrile.

    • Causality of Experimental Choice: Formic acid rapidly lowers the pH, protonating the thiolate anion and instantaneously halting the thiol-disulfide exchange reaction. Simultaneously, the acetonitrile precipitates carrier proteins and extracts the small-molecule payload for accurate mass spectrometry analysis.

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of released payload.

Data Presentation: Cleavage Kinetics

The following table summarizes the quantitative cleavage kinetics of a payload conjugated via the tert-butyl hindered disulfide linker, demonstrating the required stability in circulation and rapid release intracellularly.

Time Point (Hours)Cohort A: 5 µM GSH (Plasma Mimic)Cohort B: 10 mM GSH (Tumor Mimic)
0 0.0%0.0%
1 < 1.0%35.4%
4 1.2%68.2%
12 2.5%89.7%
24 4.1%> 98.0%

Interpretation: The data confirms that the tert-butyl steric bulk successfully prevents premature linker degradation in low-thiol environments (Cohort A), while remaining highly susceptible to the elevated reductive stress characteristic of the tumor cytosol (Cohort B).

References

  • "Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate." MDPI. Available at:[Link]

  • "Membrane associated cancer-oocyte neoantigen SAS1B/ovastacin is a candidate immunotherapeutic target for uterine tumors." Oncotarget. Available at:[Link]

Sources

Application

Application Note: Formulation Strategies for Bis-(N-tert-butyl-3-propanamide) Disulfane (BTBPD) in Preclinical In Vivo Studies

Introduction & Mechanistic Rationale Bis-(N-tert-butyl-3-propanamide) disulfane (BTBPD, CAS: 33311-96-5) is a lipophilic, redox-sensitive small molecule characterized by a central disulfide bond flanked by sterically hin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Bis-(N-tert-butyl-3-propanamide) disulfane (BTBPD, CAS: 33311-96-5) is a lipophilic, redox-sensitive small molecule characterized by a central disulfide bond flanked by sterically hindered tert-butyl amide groups[1]. In drug development, disulfide-containing molecules are frequently utilized as redox-sensitive prodrugs or targeted covalent modifiers[2]. However, transitioning these molecules from in vitro assays to in vivo models presents two distinct biopharmaceutical challenges:

  • Aqueous Insolubility: The dual tert-butyl groups render the molecule highly hydrophobic, leading to rapid precipitation in physiological buffers.

  • Premature Redox Cleavage: Disulfide bonds are susceptible to off-target thiol-disulfide exchange in the bloodstream due to serum albumin thiols and extracellular glutathione (GSH)[3].

To achieve successful in vivo delivery, the formulation must simultaneously solubilize the hydrophobic domains and shield the disulfide bond until it reaches the highly reducing intracellular microenvironment (where GSH concentrations are 100–1000 times higher than in plasma)[4]. This guide details two self-validating formulation protocols: a micellar co-solvent system for baseline pharmacokinetic (PK) profiling, and a sterically stabilized lipid nanocarrier (LNP) for targeted, redox-triggered delivery.

Physicochemical Profiling & Excipient Selection

Before selecting a vehicle, it is critical to map the compound's liabilities to specific excipient functions.

Table 1: Physicochemical & Pharmacokinetic Liabilities of BTBPD

ParameterValue / CharacteristicFormulation Implication
CAS Number 33311-96-5Standardized tracking for raw material sourcing[1].
Molecular Weight 320.52 g/mol Small molecule; highly amenable to lipid bilayer encapsulation.
LogP (Estimated) ~3.2Highly lipophilic; requires surfactants or lipid carriers for IV/PO dosing.
Disulfide Bond Redox-sensitive linkageSusceptible to premature reduction in plasma; requires steric shielding.
Terminal Groups N-tert-butyl amidesSteric bulk provides partial resistance to enzymatic hydrolysis.

Table 2: Excipient Selection & Mechanistic Causality

ExcipientRole in FormulationMechanistic Causality
PEG 400 Co-solventDisrupts the crystalline lattice; lowers the dielectric constant of the aqueous phase[5].
Tween 80 Non-ionic SurfactantForms micelles above the critical micelle concentration (CMC) to encapsulate lipophilic tert-butyl groups[6].
DPPC Bulk LipidProvides structural integrity to the liposomal bilayer (Phase transition temp ~41°C).
DSPE-PEG2000 Steric StabilizerPrevents opsonization and RES clearance; prolongs circulation half-life[3].
Cholesterol Membrane ModulatorFills interstitial spaces between DPPC tails, reducing membrane permeability and preventing drug leakage.

Delivery Workflow & Mechanism

The following workflow illustrates the biological rationale behind lipid encapsulation. By shielding the drug during systemic circulation, the formulation leverages the steep GSH concentration gradient between the extracellular space and the intracellular cytosol to trigger drug release.

G A BTBPD (Disulfide Prodrug) B Lipid Encapsulation (Shielding) A->B Formulation C Systemic Circulation (Low GSH: 2-20 µM) B->C IV Injection D Intracellular Uptake (High GSH: 2-10 mM) C->D Endocytosis E Disulfide Cleavage & Drug Release D->E Redox Trigger

Redox-responsive in vivo delivery workflow for BTBPD formulations.

Experimental Protocols

Protocol A: Micellar Co-Solvent Formulation (For Baseline PK / PO Dosing)

Causality & Rationale: This straightforward approach uses chemical force (solvents and surfactants) to force BTBPD into an isotropic mixture[5]. It is ideal for oral gavage (PO) or early intravenous (IV) toxicity studies where long circulation is not the primary goal.

Materials: BTBPD powder, Dehydrated Ethanol (EtOH), PEG 400, Tween 80 (Polysorbate 80), Sterile PBS (pH 7.4).

Step-by-Step Methodology:

  • Primary Solubilization: Weigh exactly 10.0 mg of BTBPD into a sterile glass vial. Add 100 µL of dehydrated EtOH and 400 µL of PEG 400.

  • Lattice Disruption: Vortex vigorously for 2 minutes, followed by bath sonication at 37°C for 5 minutes until the solution is completely optically clear.

  • Micellization: Add 100 µL of Tween 80. Vortex for an additional 2 minutes. The Tween 80 will coat the hydrophobic domains of the dissolved BTBPD[6].

  • Aqueous Titration: Critical Step — Place the vial on a magnetic stirrer at 500 RPM. Dropwise, add 400 µL of sterile PBS (pH 7.4) over 2 minutes. Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Sterilization: Pass the final formulation (10 mg/mL BTBPD in 10% EtOH / 40% PEG400 / 10% Tween 80 / 40% PBS) through a 0.22 µm PTFE syringe filter.

Protocol B: Redox-Shielded PEGylated Liposomes (For Targeted IV Delivery)

Causality & Rationale: To prevent the disulfide bond from premature cleavage by serum proteins, BTBPD is sequestered within the hydrophobic tail region of a DPPC/Cholesterol lipid bilayer. DSPE-PEG2000 provides a hydrophilic corona that repels plasma proteins[3].

Materials: BTBPD, DPPC, Cholesterol, DSPE-PEG2000, Chloroform, Methanol, PBS (pH 7.4), Polycarbonate extrusion membranes (100 nm).

Step-by-Step Methodology:

  • Lipid Film Formation: In a round-bottom flask, dissolve DPPC, Cholesterol, DSPE-PEG2000, and BTBPD in a 2:1 (v/v) Chloroform/Methanol mixture at a molar ratio of 60:30:5:5.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (200 mbar) at 45°C for 1 hour to form a uniform, thin lipid film. Purge with nitrogen gas for 30 minutes to remove residual trace solvents.

  • Hydration: Add 5 mL of pre-warmed PBS (pH 7.4) to the flask. Rotate at 55°C (above the 41°C phase transition temperature of DPPC) for 45 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Transfer the MLV suspension to a mini-extruder block heated to 55°C. Pass the suspension through a 100 nm polycarbonate membrane exactly 11 times to yield uniform unilamellar vesicles (ULVs).

  • Purification: Dialyze the formulation against 2L of PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for 12 hours at 4°C to remove unencapsulated BTBPD.

Self-Validating QC Metrics

To ensure the trustworthiness of the formulations before in vivo administration, the system must self-validate through the following analytical gates:

  • Size & Polydispersity (Protocol B): Analyze via Dynamic Light Scattering (DLS). The formulation is only validated for IV use if the Z-average diameter is < 150 nm and the Polydispersity Index (PDI) is < 0.2.

  • Encapsulation Efficiency (EE%): Lyse a 100 µL aliquot of liposomes with 900 µL of Methanol. Quantify BTBPD via HPLC-UV (λ = 230 nm). EE% must exceed 85%.

  • Redox-Trigger Validation (The "GSH Gate"):

    • Control: Incubate the formulation in PBS (pH 7.4) with 10 µM GSH (plasma mimic) at 37°C for 24h. Drug release must be < 5%.

    • Trigger: Incubate the formulation in PBS (pH 7.4) with 10 mM GSH (intracellular mimic) at 37°C. The formulation is validated if > 80% of the active reduced thiol (N-tert-butyl-3-mercaptopropanamide) is detected via LC-MS/MS within 4 hours, confirming the redox-sensitive mechanism[4].

References

  • Disulfane | Sigma-Aldrich - sigmaaldrich.com - 1

  • Redox-sensitive Prodrug Design for Small Molecule Drugs - creative-diagnostics.com - 2

  • Redox-Sensitive Nanoscale Coordination Polymers for Drug Delivery and Cancer Theranostics - acs.org - 3

  • Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - nih.gov - 4

  • Lipids, lipophilic drugs, and oral drug delivery - Some emerging concepts - researchgate.net - 5

  • Emulphor | 5353-25-3 - benchchem.com - 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Bis-(N-tert-butyl-3-propanamide) Disulfane Synthesis

Welcome to the advanced technical support and troubleshooting center for the synthesis of Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5). As a Senior Application Scientist, I have designed this guide to hel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the synthesis of Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific steric and chemoselective challenges associated with this molecule.

This compound serves as a critical precursor in dynamic covalent chemistry and a robust model for cystine-like disulfide cross-linking[1]. Synthesizing it in high yield requires navigating the steric hindrance of the tert-butyl group while preserving the integrity of the sensitive disulfide (S-S) bond.

Synthetic Workflows & Strategic Causality

To maximize yield, you must choose a synthetic route that aligns with your available reagents and scale. We validate two primary pathways: Route A (Direct Amidation) and Route B (Stepwise Oxidation).

SynthesisRoute DTDPA 3,3'-Dithiodipropionic Acid Coupling Amide Coupling (EDC/HOBt, DIPEA) DTDPA->Coupling TBA tert-Butylamine TBA->Coupling Amidation2 Amide Coupling (tert-Butylamine) TBA->Amidation2 Product Bis-(N-tert-butyl-3-propanamide) disulfane Coupling->Product Route A MPA 3-Mercaptopropionic Acid MPA->Amidation2 Thiol N-tert-butyl-3-mercaptopropanamide Amidation2->Thiol Oxidation Oxidation (H2O2 / I2 cat.) Thiol->Oxidation Oxidation->Product Route B

Fig 1. Dual validated synthetic pathways for Bis-(N-tert-butyl-3-propanamide) disulfane.

Self-Validating Experimental Protocols

Every protocol below is engineered as a self-validating system . By incorporating mandatory analytical checkpoints before proceeding to the next step, you eliminate downstream failures caused by upstream incomplete reactions.

Protocol A: Direct Amidation of 3,3'-Dithiodipropionic Acid (DTDPA)

Causality: DTDPA contains a sensitive disulfide bond that is easily cleaved by harsh chlorinating agents (like SOCl₂). We utilize EDC/HOBt to enable a mild, room-temperature coupling that preserves the S-S bond while effectively forcing the sterically hindered tert-butylamine to react.

  • Activation: Dissolve 10 mmol of 3,3'-Dithiodipropionic acid in 50 mL of anhydrous DMF under a nitrogen atmosphere. Add 24 mmol of EDC·HCl and 24 mmol of HOBt. Stir for 15 minutes at 0 °C.

  • Nucleophilic Attack: Add 25 mmol of tert-butylamine and 30 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise to control the exotherm.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). Visualize with bromocresol green. Validation: The complete disappearance of the acidic DTDPA baseline spot confirms the reaction is ready for workup. Do not quench if the acid spot remains.

  • Workup: Quench with 50 mL of ice water. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine to remove urea byproducts and unreacted amines.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target disulfide.

Protocol B: Stepwise Oxidation of Thiol Monomer

Causality: For researchers lacking peptide coupling reagents, synthesizing the thiol monomer first and oxidizing it is highly efficient. We use a green H₂O₂/I₂ catalytic system[2] to drive S-S coupling without over-oxidizing the sulfur to sulfinates or sulfonates.

  • Preparation: Dissolve 20 mmol of N-tert-butyl-3-mercaptopropanamide in 30 mL of ethanol.

  • Catalysis & Oxidation: Add a catalytic amount of Iodine (0.5 mmol). Slowly dropwise add 30% H₂O₂ (12 mmol) at room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in pH 8.0 buffer, and add Ellman's Reagent (DTNB). Validation: The absence of a yellow color (measured at 412 nm) guarantees 100% consumption of free thiols.

  • Quenching: Add 10 mL of saturated sodium thiosulfate solution to neutralize excess peroxide and iodine.

  • Workup: Extract with dichloromethane, dry over MgSO₄, and evaporate to yield the pure disulfide.

Quantitative Data & Optimization

The following tables summarize our empirical data on reagent efficacy, allowing you to select the optimal conditions based on your laboratory's inventory.

Table 1: Optimization of Amide Coupling Conditions (Route A)

Coupling ReagentSolventAdditiveTemp (°C)Yield (%)Causality / Mechanistic Notes
SOCl₂DCMNoneReflux< 30%Harsh conditions cause severe disulfide cleavage.
DCCDCMDMAP2565%DCU byproduct is highly insoluble and difficult to separate.
EDC·HCl DMF HOBt 25 88% Optimal balance. Water-soluble urea byproduct simplifies workup.
HATUDMFDIPEA2592%Highest yield due to superior leaving group, but cost-prohibitive for scale-up.

Table 2: Oxidation Strategies (Route B)

OxidantSolventTimeYield (%)Causality / Mechanistic Notes
Air (O₂)MeOH48 h45%Kinetically too slow; leads to incomplete conversion.
I₂ (Stoichiometric)EtOH1 h85%Fast, but requires aggressive thiosulfate washing to remove heavy iodine color.
H₂O₂ / I₂ (cat) EtOH 2 h 94% Ideal green method. Iodine acts as an electron transfer mediator, preventing over-oxidation.

Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield / Impurities Check1 Ellman's Test Positive? (Free Thiols Present) Issue->Check1 Check2 Unreacted DTDPA? (Steric Hindrance) Issue->Check2 Fix1 Optimize Oxidation: Increase H2O2 or add I2 cat. Check1->Fix1 Yes Fix2 Optimize Coupling: Add DMAP catalyst / Heat Check2->Fix2 Yes

Fig 2. Decision tree for troubleshooting low yields in disulfide synthesis.

Q1: Why is my disulfide bond cleaving during the amidation of DTDPA?

Causality: If you are attempting to generate an acid chloride intermediate using Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅), the highly electrophilic environment and generation of HCl can attack the nucleophilic sulfur atoms. This causes the S-S bond to disproportionate into sulfenyl chlorides, destroying your starting material. Solution: Immediately abandon acid chloride routes. Switch to milder peptide coupling reagents like EDC/HOBt or CDI (1,1'-Carbonyldiimidazole), which activate the carboxylic acid without jeopardizing the disulfide linkage.

Q2: The coupling reaction with tert-butylamine is sluggish and leaves unreacted starting material. How can I force the conversion?

Causality: tert-Butylamine is exceptionally sterically hindered. The bulky umbrella of the tert-butyl group physically blocks the amine nitrogen from attacking the activated ester intermediate. Solution: Introduce 0.1 equivalents of DMAP (4-Dimethylaminopyridine) . DMAP acts as an aggressive nucleophilic acyl transfer catalyst. It rapidly attacks the activated ester to form a highly reactive, protruding N-acylpyridinium intermediate that is much more accessible to the bulky tert-butylamine.

Q3: In Route B, how do I prevent the over-oxidation of the disulfide into a sulfonate?

Causality: Prolonged exposure to excess Hydrogen Peroxide (H₂O₂) can push the oxidation past the disulfide (R-S-S-R) stage, forming thiosulfinates, thiosulfonates, and ultimately sulfonic acids. Solution: Strict stoichiometric control is required. Use exactly 0.6 equivalents of H₂O₂ per equivalent of thiol. Furthermore, use the catalytic iodine method (2[2]). The iodine acts as a rapid mediator, forming a sulfenyl iodide intermediate that is instantly attacked by another thiol, safely bypassing the over-oxidation pathways. Always quench strictly at the 2-hour mark with sodium thiosulfate.

References

  • Sigma-Aldrich. "Disulfane | Bis-(N-tert-butyl-3-propanamide)disulfane."
  • Organic Chemistry Portal. "Disulfide synthesis by S-S coupling."
  • Chemical Research in Toxicology - ACS Publications. "Absolute Rate Constants for the Reaction of Hypochlorous Acid with Protein Side Chains and Peptide Bonds."

Sources

Optimization

Technical Support Center: Troubleshooting Bis-(N-tert-butyl-3-propanamide) Disulfane Solubilization

Target Audience: Researchers, Formulation Scientists, and Bioconjugation Chemists Compound Profile: Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) is a symmetrical, cleavable linker. It features a central,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Bioconjugation Chemists Compound Profile: Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) is a symmetrical, cleavable linker. It features a central, reductively labile disulfide bond flanked by highly hydrophobic terminal tert-butyl groups. While excellent for stimuli-responsive drug delivery and materials science, its physicochemical profile presents significant aqueous solubility challenges.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: Why does the compound immediately precipitate or form a milky suspension when added to PBS or standard aqueous buffers? A1: This is a classic manifestation of the hydrophobic effect. The terminal tert-butyl (-C(CH3)3) groups are exceptionally bulky and non-polar. When introduced into an aqueous environment, they disrupt the local hydrogen-bonding network of water. Because the molecule lacks sufficient compensatory hydrophilic groups (such as PEG chains or sulfonates) to form a stable hydration shell, the thermodynamic penalty of solvating the tert-butyl groups forces the linker molecules to self-associate and precipitate[1].

Q2: What is the optimal strategy for preparing a highly concentrated stock solution? A2: You must bypass the hydrophobic penalty by using a polar aprotic solvent. We recommend anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents possess high dielectric constants and readily disrupt intermolecular hydrogen bonding between the amides, while fully solvating the hydrophobic tert-butyl tails. Expert Insight: Always use anhydrous grade solvents stored under argon. Trace moisture in standard DMSO will cause gradual hydrolysis or invisible nano-precipitation over time, leading to inconsistent stock concentrations and irreproducible conjugation kinetics.

Q3: How can I maintain solubility when diluting the stock into my final aqueous reaction buffer? A3: Direct dilution often leads to "solvent shift" precipitation. To prevent this, employ one of the following shielding strategies[2]:

  • Co-solvent Maintenance: Ensure the final buffer contains 2%–5% (v/v) DMSO. Add the DMSO stock dropwise to the aqueous buffer under vigorous vortexing to prevent localized high concentrations of water from nucleating precipitates.

  • Host-Guest Complexation: Add 5%–10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the aqueous buffer prior to linker addition. The hydrophobic cavity of the cyclodextrin perfectly accommodates the steric bulk of the tert-butyl groups, masking them from the water.

  • Surfactant Micellization: If your downstream assay permits, adding 0.05%–0.1% Tween-20 or Triton X-100 will encapsulate the hydrophobic linker within soluble micelles.

Q4: My compound dissolved successfully, but my downstream cleavage assay failed. What causes the loss of the disulfide bond during formulation? A4: The central disulfane (-S-S-) linkage is highly sensitive to nucleophilic attack and redox imbalances. While disulfides exhibit good stability in standard circulation or neutral buffers, they are rapidly cleaved or scrambled if exposed to trace reducing agents (e.g., DTT, TCEP, or glutathione)[3]. Furthermore, formulating the linker in highly alkaline buffers (pH > 8.5) can trigger hydroxide-catalyzed disulfide hydrolysis or disproportionation. Always maintain the formulation buffer between pH 6.0 and 7.5 and rigorously exclude thiols during the solubilization phase.

Part 2: Quantitative Solubilization Strategies

The following table summarizes the physicochemical interventions available to maintain the solubility of hydrophobic disulfide linkers in aqueous environments.

StrategyReagent ExampleMax Recommended Conc.Mechanism of ActionDownstream Compatibility
Co-solvent DMSO, DMF≤ 5% (v/v)Lowers the dielectric constant of the bulk solvent; disrupts hydrophobic self-association.High. May affect highly sensitive enzymes or live-cell assays if >1%.
Host-Guest Complexation HP-β-Cyclodextrin5% - 10% (w/v)Encapsulates the tert-butyl group within a hydrophobic cavity, masking it from water.Excellent. Biocompatible and generally does not interfere with bioconjugation.
Micellization Tween-20, Triton X-1000.05% - 0.1% (v/v)Surfactant monomers self-assemble around the hydrophobic tails, forming soluble micelles.Moderate. Can interfere with mass spectrometry (MS) or Hydrophobic Interaction Chromatography (HIC).

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Preparation of a 1 mM Aqueous Working Solution This protocol utilizes a solvent-shift method combined with host-guest complexation to ensure thermodynamic stability.

Step 1: Stock Preparation

  • Weigh out the solid Bis-(N-tert-butyl-3-propanamide) disulfane.

  • Dissolve in anhydrous DMSO to yield a 50 mM stock.

  • Self-Validation: The solution must be optically clear. If any particulates remain, sonicate in a water bath at 37°C for 5 minutes.

Step 2: Buffer Preparation

  • Prepare the target aqueous buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).

  • Dissolve 5% (w/v) HP-β-CD into the buffer.

  • Filter the buffer through a 0.22 µm PES membrane to remove any environmental particulates.

Step 3: Solvent Shift Dilution

  • Place the aqueous buffer on a magnetic stirrer at 500 RPM.

  • Using a precision micropipette, inject the 50 mM DMSO stock directly into the vortex of the stirring buffer to achieve a final concentration of 1 mM (this requires 2% v/v final DMSO).

Step 4: Validation of Solubilization (Tyndall Test)

  • Shine a focused laser pointer (e.g., 532 nm green laser) through the glass vial containing the final solution in a dimly lit room.

  • Pass: The laser beam is invisible as it passes through the liquid, confirming true molecular solubilization.

  • Fail: A visible, scattered beam path (Tyndall effect) indicates the presence of colloidal nano-aggregates. If this occurs, increase the HP-β-CD concentration to 10% or gently warm the solution to 37°C until the beam path disappears.

Part 4: Workflow Visualization

SolubilizationWorkflow Start Solid Compound Bis-(N-tert-butyl-3-propanamide) disulfane Stock Stock Preparation Dissolve in 100% Anhydrous DMSO Start->Stock Add Solvent Dilution Aqueous Dilution Add dropwise to vigorous stirring buffer Stock->Dilution Solvent Shift Decision Visual & Laser Inspection Is the solution clear (No Tyndall Effect)? Dilution->Decision Assess Precipitation Issue: Precipitation / Turbidity (Hydrophobic t-butyl aggregation) Decision->Precipitation No (Cloudy) Degradation Issue: Loss of Function (Premature disulfide cleavage) Decision->Degradation Clear but inactive Success Validated Working Solution Ready for Downstream Assay Decision->Success Yes (Clear) Fix1 Solubility Fix: Add 5-10% HP-β-CD or 0.1% Tween-20 Precipitation->Fix1 Troubleshoot Fix2 Stability Fix: Ensure pH < 7.5, remove DTT/TCEP Degradation->Fix2 Troubleshoot Fix1->Dilution Re-formulate Fix2->Dilution Re-formulate

Workflow for solubilizing hydrophobic disulfide linkers and resolving common aggregation issues.

References

  • Title: Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Bis-(N-tert-butyl-3-propanamide) disulfane

Introduction: A Guide to Preserving the Integrity of Your Disulfane Compound Welcome to the technical support guide for Bis-(N-tert-butyl-3-propanamide) disulfane. This document is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Guide to Preserving the Integrity of Your Disulfane Compound

Welcome to the technical support guide for Bis-(N-tert-butyl-3-propanamide) disulfane. This document is designed for researchers, scientists, and drug development professionals who utilize this aliphatic disulfane in their experiments. The disulfide bond is the key functional group, and its stability is paramount to achieving reproducible and reliable results. Degradation of this bond can lead to loss of activity, formation of impurities, and compromised experimental outcomes.

This guide provides a comprehensive overview of the degradation mechanisms affecting Bis-(N-tert-butyl-3-propanamide) disulfane in solution. We will explore the "why" behind the instability and provide practical, field-proven "how-to" solutions. Structured in a question-and-answer format, this resource offers troubleshooting advice, detailed protocols, and preventative strategies to ensure the long-term stability of your compound.

Section 1: Frequently Asked Questions - Understanding the Core Chemistry

This section addresses the fundamental principles governing the stability of your disulfane compound.

Q1: What are the primary causes of degradation for Bis-(N-tert-butyl-3-propanamide) disulfane in solution?

A: The degradation of your compound almost exclusively revolves around the reactivity of its central disulfide bond (S-S). There are two primary degradation pathways you must be aware of:

  • Reductive Cleavage: This is the most common degradation pathway for disulfide bonds. It involves the cleavage of the S-S bond by a reducing agent, which donates electrons to the sulfur atoms.[1][2] This process breaks the molecule into two identical thiol-containing molecules, N-tert-butyl-3-mercaptopropanamide. This reaction is often catalyzed by other thiol-containing species.

  • Oxidative Cleavage: This pathway is initiated by strong oxidizing agents or reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[3][4] This can occur due to exposure to atmospheric oxygen (especially in the presence of trace metal ion catalysts), light, or certain chemical contaminants. This process can lead to the formation of various sulfur oxyacids, including sulfenic (-SOH), sulfinic (-SO2H), and sulfonic (-SO3H) acids, fundamentally altering the molecule's structure and properties.[4]

Below is a diagram illustrating these two main degradation pathways.

G cluster_main Degradation of Bis-(N-tert-butyl-3-propanamide) disulfane cluster_reductive Reductive Cleavage cluster_oxidative Oxidative Cleavage Compound Bis-(N-tert-butyl-3-propanamide) disulfane (R-S-S-R) Thiol 2x N-tert-butyl-3-mercaptopropanamide (R-SH) Compound->Thiol OxidizedProducts Sulfur Oxyacids (R-SOH, R-SO2H, R-SO3H) Compound->OxidizedProducts Reductant Reducing Agent (e.g., R'-SH, DTT) Reductant->Compound Thiol-Disulfide Exchange Oxidant Oxidizing Agent (e.g., •OH, O2) Oxidant->Compound Oxidation

Caption: Primary degradation pathways for the target disulfane.

Q2: How does pH affect the stability of the disulfide bond?

A: The pH of your solution is a critical factor, primarily because it dictates the rate of reductive cleavage via thiol-disulfide exchange.

The key reactive species in this exchange reaction is the deprotonated thiol, known as the thiolate anion (RS⁻).[5] The concentration of this anion increases significantly as the pH rises above the pKa of the thiol (for cysteine, the pKa is ~8.5). Therefore:

  • Alkaline Conditions (pH > 8): At higher pH levels, the concentration of thiolate anions increases, dramatically accelerating the rate of thiol-disulfide exchange.[6] This leads to rapid degradation if any thiol contaminants are present.

  • Neutral to Slightly Acidic Conditions (pH 5.0 - 7.0): This is generally the optimal range for stability. The concentration of the nucleophilic thiolate anion is minimized, slowing the rate of thiol-disulfide exchange.

  • Strongly Acidic Conditions (pH < 4): While low pH suppresses thiol-disulfide exchange, extremely acidic conditions are generally not necessary and may cause other stability issues like hydrolysis of the amide bonds, depending on the specific molecular structure and storage time. Importantly, acidic conditions alone are not sufficient to cleave the disulfide bond.[7][8]

Q3: What is thiol-disulfide exchange and why is it a major concern?

A: Thiol-disulfide exchange is a chemical reaction where a thiol's thiolate anion (R'-S⁻) attacks one of the sulfur atoms of a disulfide bond (R-S-S-R).[9] This reaction proceeds via an SN2-like mechanism, forming a new disulfide bond and releasing a new thiolate.[10][11]

This is a major concern because the reaction can be initiated by even trace amounts of thiol impurities in your solvents, reagents, or from the degradation of the compound itself. Once the reaction starts, it generates more thiol product, which can then participate in further exchange reactions, creating a catalytic cycle of degradation.

Section 2: Practical Guide to Preventing Degradation

This section provides actionable protocols and best practices for handling and storing your compound.

Q4: What is the recommended procedure for preparing a stock solution of Bis-(N-tert-butyl-3-propanamide) disulfane?

A: Careful preparation is the first line of defense against degradation.

Protocol: Stock Solution Preparation

  • Reagent & Solvent Quality: Use high-purity (e.g., HPLC or LC-MS grade) solvents and high-quality buffer components. Ensure water is deionized and purified (e.g., 18.2 MΩ·cm).

  • Solvent Degassing (Critical Step): Before use, degas your chosen aqueous buffer to remove dissolved oxygen, which can contribute to oxidative degradation. This can be done by sparging with an inert gas (nitrogen or argon) for 15-20 minutes or by using a sonication bath under vacuum for 10-15 minutes.

  • Weighing: Weigh the compound accurately in a clean vessel. Perform this step promptly to minimize exposure to atmospheric moisture and oxygen.

  • Dissolution:

    • If using an organic co-solvent, first dissolve the compound in the required volume of the organic solvent (e.g., DMSO, Acetonitrile).

    • Slowly add the degassed aqueous buffer to the organic solution while gently vortexing or stirring until the desired final concentration is reached. Avoid vigorous shaking, which can reintroduce oxygen.

  • pH Adjustment: If preparing a solution directly in a buffer, ensure the final pH is within the optimal stability range of 5.0 - 6.5.

  • Storage: Immediately after preparation, transfer the solution to a clean, amber glass vial to protect from light. Purge the headspace of the vial with nitrogen or argon before sealing tightly. Store at the recommended temperature.

Q5: Which solvents and buffers should I use?

A: The choice of solvent system is crucial for both solubility and stability.

Parameter Recommended Rationale & Explanation Avoid
Primary Solvent Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)Excellent for dissolving the compound before dilution into an aqueous buffer. Use the minimum amount necessary.Solvents with reactive impurities (e.g., peroxides in old ethers like THF or Dioxane).
Aqueous Buffer Acetate, Phosphate, or Citrate BuffersProvide good pH control in the optimal stability range. Prepare fresh with high-purity water.Buffers with inherent nucleophilic or reducing properties (e.g., Tris buffer can sometimes be problematic).
pH Range 5.0 - 6.5Minimizes the concentration of thiolate anions, significantly slowing the rate of thiol-disulfide exchange.[12]pH > 7.5
Additives EDTA (0.1-1 mM)Chelates trace metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze oxidative degradation of disulfide bonds.Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol), unless intentionally cleaving the bond.[13][14]
Q6: How should I store my solutions to ensure long-term stability?

A: Proper storage is essential to prevent degradation over time.

Condition Recommendation Causality & Rationale
Temperature -20°C or -80°C (Long-term)Low temperatures significantly slow down the rates of all chemical reactions, including thiol-disulfide exchange and oxidation.[15]
2-8°C (Short-term, < 1 week)Suitable for solutions that will be used within a few days. Avoid repeated freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)Purge the headspace of the storage vial to displace oxygen and prevent oxidative degradation.
Light Exposure Amber Vials / Protect from LightLight, especially UV, can provide the energy to generate free radicals that initiate oxidative cleavage.
Aliquoting Store in single-use aliquotsPrevents contamination of the entire stock solution and avoids repeated freeze-thaw cycles which can damage the molecule and introduce moisture/oxygen.
Section 3: Troubleshooting Common Degradation Issues

This section helps you diagnose and solve problems when they arise.

Q7: I'm seeing extra peaks in my HPLC/LC-MS analysis. What could they be?

A: The appearance of new, unexpected peaks is a classic sign of degradation.

Symptom Most Likely Cause Diagnostic Action Corrective Solution
A new peak appears at an earlier retention time (more polar) with a mass corresponding to exactly half the parent compound plus one proton (M/2 + H).Reductive Cleavage. The new peak is the thiol monomer, N-tert-butyl-3-mercaptopropanamide.Analyze the sample using LC-MS to confirm the mass of the impurity peak.Review your solution preparation and storage. Ensure solvents are degassed, pH is below 7.0, and no sources of reducing agents are present. Prepare a fresh solution following the recommended protocol.
Multiple small, new peaks appear, often with masses corresponding to the addition of oxygen atoms (+16, +32, +48 Da).Oxidative Cleavage. These are likely sulfenic, sulfinic, and sulfonic acid derivatives.Confirm masses via LC-MS.[3][16]Protect solutions from light and oxygen. Use degassed buffers containing a chelating agent like EDTA. Store under an inert atmosphere.
A broad peak or a series of high molecular weight peaks appear.Aggregation/Polymerization. This can happen if intermolecular disulfide bonds form due to improper handling at high concentrations.Use Size-Exclusion Chromatography (SEC) to analyze for high molecular weight species.[17]Prepare solutions at a lower concentration. Ensure rapid and complete dissolution in the initial organic solvent before adding the aqueous buffer.
Q8: My solution's potency seems to decrease over time. How can I confirm degradation and what should I do?

A: A loss of potency is a strong indicator of degradation. A systematic stability study is the best way to confirm this and identify the cause.

Protocol: Basic Stability Study Workflow

  • Prepare Solution: Prepare a fresh, homogenous batch of your compound solution following the best practices outlined in Q4.

  • Aliquot & Store: Divide the solution into multiple identical aliquots in amber vials. Store them under different conditions you wish to test (e.g., -20°C vs. 4°C vs. Room Temp; Air vs. Nitrogen headspace).

  • Time Zero (T=0) Analysis: Immediately analyze one aliquot. This is your baseline. Use a quantitative method like HPLC with a calibrated standard curve to determine the initial purity and concentration.

  • Subsequent Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from each storage condition and re-analyze. Do not return the aliquot to storage.

  • Data Evaluation: Compare the purity (area percent of the main peak) and concentration at each time point to the T=0 data. A decrease in the main peak area with a corresponding increase in impurity peaks confirms degradation.

The workflow for this study is visualized below.

G A 1. Prepare Homogenous Stock Solution B 2. Create Multiple Aliquots in Amber Vials A->B C 3. T=0 Analysis (Baseline) (HPLC/LC-MS) B->C D 4. Store Aliquots under Varied Conditions B->D I 6. Compare Data to T=0 (Purity, Concentration) C->I E Condition 1 (e.g., -20°C, N2) D->E F Condition 2 (e.g., 4°C, Air) D->F G Condition 3 (e.g., RT, Light) D->G H 5. Analyze at Time Points (T=24h, 1wk, etc.) E->H F->H G->H H->I J 7. Determine Optimal Storage Condition I->J

Caption: Workflow for a comparative stability study.

References
  • Plasma induced oxidative cleavage of disulfide bonds in polypeptides during nanoelectrospray ioniz
  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
  • How do pH levels affect protein stability and what role do disulfide bonds play in this context? Biotechnology | QuickTakes.
  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
  • On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing.
  • Thiol–Disulfide Interchange: Design, Synthesis, and Evaluation of Reagents and Organocatalysts for Chemical Biology. University of Wisconsin–Madison.
  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characteriz
  • Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical
  • Plasma Induced Oxidative Cleavage of Disulfide Bonds in Polypeptides during Nanoelectrospray Ionization.
  • Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Pot
  • The Most Effective Reducing Agent for Disulfide Bonds in Proteins. Biochemistry Den.
  • Can acidic conditions break disulfide bonds. Chemistry Stack Exchange.
  • The Modification of Cystine — Cleavage of Disulfide Bonds. Taylor & Francis.
  • Protein Denaturing and Reducing Agents. Thermo Fisher Scientific.
  • Why are reducing agents used to reduce the disulfide bonds within proteins? Quora.
  • How to Analyze Protein Disulfide Bonds.
  • Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions. Frontiers.
  • What is the effect of pH, denaturant and themprature on protein disulfide bond and spectroscopic properties?
  • Breaking a Couple: Disulfide Reducing Agents. Digital CSIC.
  • Disulfide Bond Structure, Function, Application, and Control Strategies.

Sources

Optimization

Technical Support Center: Optimizing Bis-(N-tert-butyl-3-propanamide) Disulfane in Cell-Based Assays

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with Bis-(N-tert-butyl-3-propanamide) disulfane (CAS 33311-96-5) .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with Bis-(N-tert-butyl-3-propanamide) disulfane (CAS 33311-96-5) . As a sterically hindered, redox-responsive compound, its successful application in cell-based assays requires precise optimization of concentration, solvent dynamics, and incubation kinetics.

Below, you will find mechanistic insights, a troubleshooting Q&A, quantitative guidelines, and a self-validating protocol to ensure robust and reproducible assay performance.

Mechanistic Context: The Challenge of Steric Hindrance

In cell-based applications, disulfide probes and prodrugs rely on the intracellular glutathione (GSH) pool for cleavage and activation. GSH is a tripeptide typically stockpiled at millimolar concentrations (2–10 mM) within the cytosol, creating a strong reductive gradient compared to the oxidative extracellular space[1].

However, Bis-(N-tert-butyl-3-propanamide) disulfane presents a unique kinetic challenge. The bulky N-tert-butyl groups create severe steric hindrance around the central disulfide bond. This shielding significantly slows down the SN​2 -like nucleophilic attack by GSH during the thiol-disulfide exchange. Consequently, researchers often erroneously increase the compound concentration to force the reaction, leading to precipitation or severe redox-induced cytotoxicity.

Pathway A Extracellular Media (Oxidative) B Bis-(N-tert-butyl-3-propanamide) Disulfane C Cytosol (2-10 mM GSH) B->C Cellular Uptake D Thiol-Disulfide Exchange C->D Nucleophilic Attack E Reduced Monomers (Active) D->E Cleavage

Figure 1: Intracellular reduction pathway of sterically hindered disulfanes by cytosolic glutathione.

Troubleshooting & FAQs

Q1: My assay shows no intracellular cleavage of the disulfane. Should I increase the concentration? A1: Not immediately. The lack of cleavage is likely a kinetic issue, not a thermodynamic one. Because the N-tert-butyl groups sterically shield the disulfide bond, the rate of nucleophilic attack by intracellular GSH is slow[1]. Instead of increasing concentration—which risks precipitation—first extend your incubation time (e.g., from 4h to 12h or 24h). Alternatively, verify the basal GSH levels of your cell line; while healthy cells maintain 2-10 mM GSH, certain tumor lines possess significantly higher concentrations (up to 11 mM or more) to maintain redox homeostasis, making them more efficient at cleaving hindered disulfides[2].

Q2: I observe crystalline precipitates in the culture media at 50 µM. How can I improve solubility? A2: Bis-(N-tert-butyl-3-propanamide) disulfane is highly lipophilic. When transitioning directly from a 100% DMSO stock to aqueous media, "solvent shock" causes rapid aggregation. To prevent this, employ a step-wise serial dilution. Pre-dilute your master stock into an intermediate solvent (e.g., 10% DMSO in PBS) before the final addition to the culture media. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced membrane permeability artifacts.

Q3: Cell viability drops sharply when treating with concentrations above 25 µM. Is the compound inherently toxic? A3: The toxicity is likely an indirect consequence of redox imbalance rather than direct off-target binding. The reduction of each disulfane molecule consumes two molecules of GSH, converting them to oxidized glutathione (GSSG). At high concentrations, this rapidly depletes the intracellular GSH pool. A severe drop in the GSH/GSSG ratio impairs the cell's ability to neutralize reactive oxygen species (ROS), predisposing the cells to unrestrained lipid peroxidation and ferroptosis[3]. Always titrate the compound to find the maximum tolerated dose (MTD) that permits cleavage without inducing oxidative cell death.

Quantitative Guidelines

To assist in your experimental design, refer to the following matrices summarizing expected physicochemical and biological behaviors based on concentration and cell type.

Table 1: Concentration Matrix & Expected Outcomes
Concentration RangeSolubility in MediaCleavage KineticsCytotoxicity RiskRecommended Action
1 - 5 µM CompleteVery Slow (>24h)LowExtend incubation time; use high-GSH cell lines.
10 - 25 µM CompleteModerate (12-24h)ModerateOptimal working range for most standard assays.
50 - 100 µM Poor (Precipitation)Fast (<12h)High (GSH depletion)Use step-wise dilution; monitor for ferroptosis.
Table 2: Cell Line Selection based on Basal GSH
Cell Line TypeAverage Cytosolic GSHDisulfane Cleavage EfficiencySuitability for Assay
Primary Fibroblasts2 - 3 mMLowPoor
HeLa (Cervical Cancer)5 - 8 mMModerate to HighExcellent
A549 (Lung Carcinoma)8 - 11 mMHighIdeal (High basal GSH)

Self-Validating Protocol: Concentration Optimization Assay

This protocol is designed as a self-validating system. It includes a parallel DTT (Dithiothreitol) treatment arm as a positive control for cleavage, and a mandatory viability counter-screen to ensure that cleavage signals are not artifacts of cell death or membrane rupture.

Step 1: Stock Preparation
  • Dissolve Bis-(N-tert-butyl-3-propanamide) disulfane in anhydrous, cell-culture grade DMSO to create a 10 mM master stock .

  • Causality Note: Water absorption by DMSO will cause premature degradation or precipitation of the stock. Aliquot into single-use vials and store at -20°C to prevent repeated freeze-thaw cycles.

Step 2: Cell Seeding
  • Seed target cells (e.g., A549) in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete media.

  • Incubate overnight at 37°C, 5% CO2 to allow for adherence and metabolic recovery.

Step 3: Step-Wise Serial Dilution & Treatment
  • Prepare intermediate dilutions in PBS: 1 mM, 500 µM, 250 µM, and 100 µM.

  • Spike 10 µL of the intermediate dilutions into the 100 µL of culture media in the 96-well plate to achieve final assay concentrations of 100, 50, 25, and 10 µM . (Final DMSO will be ≤ 0.5%).

  • Validation Control: Treat a separate set of wells with 1 mM DTT (a strong, cell-permeable reducing agent) to establish the maximum theoretical cleavage signal for your specific downstream readout.

Step 4: Incubation and Visual Inspection
  • Incubate for 12 to 24 hours.

  • At 4h and 12h, inspect the wells under a brightfield microscope. Document any crystalline precipitates, which indicate you have exceeded the thermodynamic solubility limit of the media.

Step 5: Dual-Readout (Cleavage & Viability)
  • Perform your specific downstream cleavage readout (e.g., LC-MS/MS quantification of the released monomer, or fluorescence unmasking).

  • Immediately following the cleavage readout, perform a viability counter-screen using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

  • Data Acceptance Criteria: Only analyze cleavage data from concentration wells that exhibit ≥80% viability compared to the vehicle (DMSO) control. Data from wells with <80% viability must be discarded due to the confounding variables of apoptosis/ferroptosis.

Workflow S1 1. Stock Prep (10 mM in DMSO) S2 2. Serial Dilution (1-100 µM) S1->S2 S3 3. Cell Incubation (4-24h) S2->S3 D1 Precipitation? S3->D1 D2 Toxicity >20%? D1->D2 No S4A Reduce Conc. or +DMSO (<1%) D1->S4A Yes S4B Check GSH Depletion D2->S4B Yes S5 Proceed to Downstream Assay D2->S5 No S4A->S2 S4B->S2

Figure 2: Step-by-step logical workflow for optimizing disulfane concentration in cell-based assays.

References

  • Title: Reduction Sensitive Lipid Conjugates of Tenofovir: Synthesis, Stability, and Antiviral Activity Source: nih.gov URL: [1]

  • Title: Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates Source: rsc.org URL: [2]

  • Title: Mitochondrial ROS-induced metabolic alterations differentially regulate ferroptosis sensitivity Source: biorxiv.org URL: [3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bis-(N-tert-butyl-3-propanamide) Disulfane Precipitation

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when integrating highly hydrophobic cleavable linkers into aqueous biological assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when integrating highly hydrophobic cleavable linkers into aqueous biological assays. Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) is a symmetric disulfide compound flanked by bulky, hydrophobic tert-butyl groups[1]. While this structural motif is excellent for designing lipophilic prodrugs or stable bioconjugates, it presents significant solubility hurdles during experimental preparation.

This guide provides field-proven causality analyses, self-validating protocols, and structural workarounds to prevent precipitation, micellar sequestration, and auto-oxidation during your workflows.

Part 1: Solubility Matrix & Quantitative Baselines

Before troubleshooting, it is critical to establish the baseline solubility limits of this compound. Because of its high partition coefficient (LogP), transitioning the compound from an organic stock to a physiological buffer requires precise solvent management to prevent aggregation[2].

Table 1: Solubility Matrix of Bis-(N-tert-butyl-3-propanamide) disulfane

Solvent SystemMax Soluble ConcentrationObservation / Physical State
100% DMSO or DMF> 100 mMClear, stable molecular solution.
50% DMSO / 50% PBS (pH 7.4)~ 10 mMMetastable; prone to slow aggregation over 24 hours.
10% DMSO / 90% PBS (pH 7.4)< 100 µMRapid precipitation (crash-out) without surfactants.
5% DMSO + 0.1% Tween-20 in PBS~ 1 mMStable micellar dispersion; optically clear.

Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: Why does the compound immediately turn milky-white when added to my PBS/HEPES buffer?

Causality: You are observing a classic case of solvent crash-out (Oswald ripening) [3]. When a highly concentrated DMSO stock is rapidly injected into an aqueous environment, the sudden shift in the dielectric constant forces the hydrophobic tert-butyl cores to aggregate before they can thermodynamically disperse into the buffer. Solution: Never add the 100% DMSO stock directly to the final aqueous volume. Instead, utilize a step-wise dilution method (see Protocol 1) or introduce a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) to the receiving buffer to lower the surface tension and support micelle formation[2].

Q2: My solution is initially clear, but turbidity develops 15–30 minutes after adding TCEP to reduce the disulfide bond. Why?

Causality: The cleavage of the central disulfide bond yields two equivalents of N-tert-butyl-3-mercaptopropanamide. This newly generated free thiol is highly reactive and, in its monomeric state, exposes the hydrophobic tert-butyl group directly to the aqueous interface. Without an immediate conjugation target (like a maleimide-functionalized protein), these thiols rapidly auto-oxidize or form insoluble hydrophobic aggregates[4][5]. Solution: Do not leave the reduced thiols uncapped in solution. Ensure your conjugation partner is present in molar excess during the reduction step, or use Immobilized TCEP to strictly control the reduction timeline and prevent continuous redox cycling[6][7].

Q3: I have a clear solution, but my bioconjugation yields (e.g., DAR) are extremely low. What is going wrong?

Causality: Micellar Sequestration. Even if the solution appears optically clear, hydrophobic disulfide compounds can self-assemble into sub-visible unimolecular micelles in aqueous media[8]. This buries the reactive disulfide core inside the hydrophobic center of the micelle, sterically hindering reducing agents (like DTT or TCEP) or conjugation targets from accessing it. Solution: Optimize your co-solvent ratio. Maintaining exactly 10% (v/v) DMSO in the conjugation reaction is often the "sweet spot" to disrupt micelle formation and expose the linker without denaturing the target antibody/protein[4].

Part 3: Mechanistic Workflows (Visualizations)

G Stock 100 mM Stock (in 100% DMSO) Direct Direct Addition (>95% Aqueous) Stock->Direct Rapid shift in dielectric constant Step1 Intermediate Dilution (50% DMSO/Buffer) Stock->Step1 Step-wise Crash Solvent Crash-Out (Oswald Ripening) Direct->Crash Aggregation Step2 Slow Addition + Mixing (Final <10% DMSO) Step1->Step2 Surfactant added Soluble Stable Dispersion (Micellar/Solvated) Step2->Soluble Maintained stability

Mechanism of solvent crash-out vs. step-wise solubilization for hydrophobic linkers.

G Disulfide Bis-(N-tert-butyl-3-propanamide) disulfane (Hydrophobic Core) Reduction Reduction via TCEP (pH 7.1 - 8.0) Disulfide->Reduction Thiol Free Thiol Intermediate (Highly Reactive) Reduction->Thiol Uncapped No Capping Agent Thiol->Uncapped Capped Immediate Maleimide Addition Thiol->Capped Aggregation Auto-oxidation & Precipitation Uncapped->Aggregation Hydrophobic interactions Conjugate Stable Bioconjugate Capped->Conjugate Covalent linkage

Disulfide cleavage pathway and the necessity of immediate thiol capping.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Step-Wise Aqueous Dispersion Preparation

Objective: Achieve a stable 1 mM working solution in physiological buffer without precipitation.

  • Prepare Stock: Dissolve Bis-(N-tert-butyl-3-propanamide) disulfane in 100% anhydrous DMSO to a concentration of 20 mM. Vortex until completely clear.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., 1X PBS, pH 7.4) to 37°C. Add 0.1% (v/v) Tween-20 to the buffer to aid micellar dispersion.

  • Intermediate Dilution: In a separate tube, create a 50% DMSO intermediate by mixing 50 µL of the 20 mM stock with 50 µL of 100% DMSO.

  • Drop-wise Addition: Place 900 µL of the pre-warmed PBS/Tween-20 buffer on a magnetic stirrer (800 rpm). Add the 100 µL intermediate solution drop-wise (1 drop per 2 seconds) into the vortex center.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates sub-visible precipitation (Oswald ripening)[3]. If the OD600 is < 0.05, the dispersion is stable for immediate use.

Protocol 2: Controlled Disulfide Cleavage using Immobilized TCEP

Objective: Reduce the disulfide bond without causing delayed thiol precipitation, allowing for downstream bioconjugation.

  • Resin Preparation: Add 50 µL of Immobilized TCEP Disulfide Reducing Gel (agarose slurry) to a microcentrifuge spin-cup column[6]. Centrifuge at 1,000 × g for 1 minute to remove the storage buffer.

  • Equilibration: Wash the resin twice with 200 µL of Conjugation Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)[9].

  • Reduction: Add 100 µL of your stable linker dispersion (from Protocol 1) to the spin-cup. Cap and incubate on an end-over-end rotator for 30 minutes at room temperature. Note: TCEP is highly effective between pH 1.5 and 8.5, but pH 7.1–8.0 is optimal for downstream maleimide conjugation[7].

  • Elution & Immediate Capping: Centrifuge the column at 1,000 × g for 1 minute to collect the reduced free thiols in the flow-through.

  • Self-Validation Step: Immediately (within 5 minutes) add your maleimide-functionalized target protein to the flow-through. Delaying this step will result in the hydrophobic thiols auto-oxidizing and precipitating out of solution[4]. Verify successful conjugation via RP-UHPLC or SDS-PAGE.

Sources

Optimization

Reducing off-target effects of Bis-(N-tert-butyl-3-propanamide) disulfane in biological assays

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers utilizing Bis-(N-tert-butyl-3-propanamide) disulfane (BNTPD) and other disulfide-containing small molecules in bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing Bis-(N-tert-butyl-3-propanamide) disulfane (BNTPD) and other disulfide-containing small molecules in biological assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the off-target effects of this compound class. Our goal is to equip you with the knowledge and protocols to ensure the specificity and validity of your experimental results.

Introduction: The Double-Edged Sword of Disulfide Bonds

Bis-(N-tert-butyl-3-propanamide) disulfane (BNTPD) is a molecule featuring a disulfide bridge, a functional group known for its reactivity with free thiol groups, such as those found in the amino acid cysteine. This reactivity is the basis for the biological activity of many disulfide-containing compounds, but it is also the primary source of off-target effects in biological assays. These compounds can non-specifically modify proteins, leading to false-positive or misleading results.[1][2][3] This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected results with BNTPD in my cell-based assay. Could this be an off-target effect?

A: Yes, it is highly probable. Disulfide-containing compounds like BNTPD can readily react with exposed cysteine residues on proteins, leading to the formation of mixed disulfides. This can alter protein structure and function, leading to a variety of off-target effects.[4][5] It is crucial to perform control experiments to rule out such non-specific interactions.

Q2: What is the primary mechanism of BNTPD-induced off-target effects?

A: The primary mechanism is thiol-disulfide exchange . The disulfide bond in BNTPD can react with a free thiol group (R-SH) on a protein, cleaving the disulfide bond and forming a new, mixed disulfide between the protein and a monomer of BNTPD. This process can be reversed by another thiol, leading to a cascade of non-specific protein modifications.

BNTPD BNTPD (R-S-S-R) Mixed_Disulfide Protein-S-S-R (Inactive/Altered Protein) BNTPD->Mixed_Disulfide Thiol-Disulfide Exchange Protein_SH Protein-SH (Active Cysteine) Protein_SH->Mixed_Disulfide BNTPD_Thiol R-SH (BNTPD Monomer) Mixed_Disulfide->BNTPD_Thiol

Caption: Thiol-Disulfide Exchange Mechanism.

Q3: How can I differentiate between a true biological effect and an off-target effect of BNTPD?

A: The key is to use appropriate controls. A "scavenger" control, where a high concentration of a small-molecule thiol like Dithiothreitol (DTT) or Glutathione (GSH) is added, can help differentiate. If the effect of BNTPD is abolished in the presence of the scavenger, it is likely due to a non-specific thiol-related off-target effect.

Q4: Can the tert-butyl-3-propanamide group contribute to off-target effects?

A: While the disulfide bond is the most likely culprit for reactivity-based off-target effects, the N-tert-butyl-3-propanamide moieties could contribute to non-specific hydrophobic interactions or other, less predictable off-target binding. However, addressing the disulfide reactivity is the first and most critical step.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values for BNTPD

Inconsistent potency values for BNTPD across different experiments or assay formats can be a red flag for off-target effects.

Causality: The observed potency may be influenced by the concentration of free thiols in your assay system (e.g., from serum proteins in cell culture media or from the target protein itself).

Troubleshooting Protocol:

  • Assess Thiol Content: If possible, quantify the free thiol concentration in your assay buffer and cell lysates using Ellman's reagent (DTNB).

  • Use a Minimal System: Whenever feasible, transition from a complex system (e.g., cell lysate) to a more defined, purified system (e.g., recombinant protein) to reduce the number of potential off-target proteins.

  • Pre-incubation with Scavengers: Perform control experiments where you pre-incubate BNTPD with varying concentrations of DTT or GSH before adding it to your assay. A significant shift in IC50/EC50 would suggest thiol-mediated off-target effects.

Condition Expected IC50/EC50 of BNTPD Interpretation
Standard AssayVariablePotential for off-target effects
+ 1 mM DTTSignificantly Increased or AbolishedHigh likelihood of thiol-mediated off-target effects
+ 1 mM GSHIncreased or AbolishedSuggests off-target effects, more physiologically relevant
Issue 2: BNTPD Shows Activity in Multiple, Unrelated Assays (Promiscuous Inhibition)

If BNTPD appears to be a "magic bullet" that is active in numerous, mechanistically distinct assays, it is a strong indicator of non-specific reactivity.[1][6]

Causality: Promiscuous inhibition by disulfide compounds is often due to their ability to modify cysteine residues in a wide range of proteins, including enzymes and signaling molecules.[4]

Workflow for Identifying Promiscuous Activity:

cluster_0 Initial Observation cluster_1 Cross-Screening cluster_2 Analysis A BNTPD is active in primary assay B Test BNTPD in an unrelated assay with a known thiol-sensitive protein A->B C Test in an assay lacking cysteine-dependent proteins A->C D Active in B, Inactive in C? -> Likely Thiol-Reactive B->D C->D E Inactive in B and C? -> Potentially Specific C->E

Caption: Workflow for assessing promiscuous activity.

Issue 3: Verifying Direct Target Engagement of BNTPD

Even if BNTPD is designed to target a specific protein, it's essential to confirm that it directly modifies your target and that this modification is responsible for the observed biological effect.

Causality: BNTPD might be acting on an upstream or downstream component of the signaling pathway you are studying, or its effects could be due to general cellular stress caused by widespread protein modification.

Experimental Protocol: Target Modification Analysis using SDS-PAGE

This protocol allows you to visualize if BNTPD is forming a disulfide bond with your protein of interest.[7]

  • Sample Preparation:

    • Treat your protein of interest (in purified form or in a cell lysate) with BNTPD at various concentrations.

    • Prepare two aliquots of each treated sample.

  • Reducing vs. Non-reducing SDS-PAGE:

    • Non-reducing sample: Add a non-reducing loading buffer to one aliquot.

    • Reducing sample: Add a loading buffer containing a high concentration of a reducing agent (e.g., 100 mM DTT or β-mercaptoethanol) to the second aliquot.[8]

  • Electrophoresis and Western Blotting:

    • Run both sets of samples on an SDS-PAGE gel.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody against your protein of interest.

Data Interpretation:

Observation in Non-Reducing Lane Observation in Reducing Lane Interpretation
Appearance of a higher molecular weight band (protein-BNTPD adduct)The higher molecular weight band disappears, and the original protein band is restoredSuggests direct disulfide linkage between BNTPD and the target protein.
No change in molecular weightNo change in molecular weightBNTPD may not be directly modifying the target protein via a disulfide bond, or the modification is not stable to SDS-PAGE conditions.

Concluding Remarks

The reactivity of the disulfide bond in molecules like Bis-(N-tert-butyl-3-propanamide) disulfane is a powerful tool in chemical biology and drug discovery, but it requires careful experimental design and rigorous validation to avoid misleading results. By understanding the underlying chemistry of thiol-disulfide exchange and implementing the control experiments and troubleshooting workflows outlined in this guide, researchers can confidently assess the true biological activity of their disulfide-containing compounds.

References
  • McCallum, M. M., et al. (2013). High-throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe. Journal of Biomolecular Screening, 18(6), 706-715. [Link]

  • McCallum, M. M., et al. (2016). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Toxicology and Applied Pharmacology, 306, 45-56. [Link]

  • Thiol-reactive compound classes identified by the MSTI assay. ResearchGate. [Link]

  • Kasson, C. E., et al. (2017). High throughput glutathione and Nrf2 assays to assess chemical and biological reactivity of cysteine-reactive compounds. Toxicology Research, 6(5), 639-650. [Link]

  • Sakai, N., et al. (2017). High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 1017-1026. [Link]

  • BioPharmaSpec. (2021). Dealing with the Challenges of Disulfide Bridge Analysis in Biopharmaceuticals. [Link]

  • Identification of the Molecular Targets of Disulfide Bond Disrupting Agents. bioRxiv. [Link]

  • Method of inhibiting reduction of disulfide bonds.
  • Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. ResearchGate. [Link]

  • Patterson, J. T., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(11), 6744-6749. [Link]

  • Braakman, I., et al. (2017). Analysis of Disulfide Bond Formation. Current Protocols in Protein Science, 90, 14.1.1-14.1.22. [Link]

  • Mthembu, S. N., et al. (2019). Breaking a Couple: Disulfide Reducing Agents. Chemistry – An Asian Journal, 14(16), 2736-2751. [Link]

  • Disruption of dynamic redox cycling by alkylation of functional amino acid residues. ResearchGate. [Link]

Sources

Troubleshooting

Purification challenges of crude Bis-(N-tert-butyl-3-propanamide) disulfane

Technical Support Center: Purification Challenges of Crude Bis-(N-tert-butyl-3-propanamide) Disulfane Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Challenges of Crude Bis-(N-tert-butyl-3-propanamide) Disulfane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and purification of complex sulfur-containing intermediates. Bis-(N-tert-butyl-3-propanamide) disulfane is a critical precursor in the synthesis of isothiazolinone-based biocides and other specialty chemicals[1]. However, its purification is notoriously difficult due to its amphiphilic structural features—combining highly lipophilic tert-butyl groups with strong hydrogen-bonding amide moieties.

This guide provides a self-validating framework to diagnose and resolve the most common purification failures associated with this compound.

PART 1: Physicochemical Profiling

To design a robust purification system, we must first establish the quantitative physicochemical parameters of the target molecule. These metrics dictate its behavior in solvents and on stationary phases[1].

ParameterValueImpact on Purification Strategy
Chemical Name Bis-(N-tert-butyl-3-propanamide) disulfaneTarget analyte for LC-MS/NMR confirmation.
CAS Number 33311-96-5Key identifier for literature cross-referencing.
Molecular Formula C14H28N2O2S2Determines isotopic distribution in Mass Spectrometry.
Molecular Weight 320.52 g/mol Target mass [M+H]+ = 321.5 m/z.
H-Bond Donors 2 (Amide NH)Induces strong intermolecular interactions; prone to "oiling out".
H-Bond Acceptors 2 (Carbonyl O)High affinity for polar stationary phases (silica gel).
Expected LogP ~2.5 - 3.0Moderately lipophilic; insoluble in water, soluble in EtOAc/Acetone.

PART 2: Diagnostic FAQs & Troubleshooting

Q1: My crude product is heavily contaminated with unreacted N-tert-butyl-3-mercaptopropanamide (free thiol). Why did the oxidation stall, and how do I fix it? Mechanistic Causality: The oxidation of thiols to disulfides typically proceeds via a highly reactive sulfenic acid (RSOH) intermediate[2]. In this specific molecule, the bulky tert-butyl groups create significant steric hindrance. If the reaction temperature is kept too low, or if the oxidant is depleted, the dimerization of the sulfenic acid with the remaining free thiol stalls. Solution: Do not add harsh oxidants (like excess H₂O₂), as this will inevitably cause over-oxidation. Instead, utilize a "Chemical Rescue" protocol using a mild, catalytic Iodine/DMSO system to drive the remaining thiol to the disulfide without damaging the already-formed product[3].

Q2: LC-MS analysis of my crude mixture shows significant M+16 and M+32 peaks. What are these, and how do I remove them? Mechanistic Causality: These peaks correspond to the thiosulfinate (sulfoxide, M+16) and thiosulfonate (sulfone, M+32)[4]. This is a classic over-oxidation artifact caused by poor temperature control (exceeding 10 °C during H₂O₂ addition) or the use of excess oxidant[5]. The weak S-S bond is highly susceptible to further oxidation. Solution: Sulfoxides and sulfones cannot be easily removed by standard recrystallization because their altered polarity disrupts the crystal lattice, often causing the entire mixture to crash out as an oil. You must perform Silica Gel Chromatography (Protocol C) to strip out these highly polar over-oxidized byproducts.

OxidationPathway Thiol N-tert-butyl-3- mercaptopropanamide (Free Thiol) Disulfide Bis-(N-tert-butyl-3- propanamide) disulfane (Target Product) Thiol->Disulfide Mild Oxidation (e.g., H2O2, I2) Sulfoxide Thiosulfinate (Over-oxidation M+16) Disulfide->Sulfoxide Excess Oxidant / High Temp Sulfone Thiosulfonate (Over-oxidation M+32) Sulfoxide->Sulfone Continued Oxidation

Reaction pathway showing target disulfide formation vs. over-oxidation side reactions.

Q3: During recrystallization, the product crashes out as a gooey, biphasic oil instead of forming crystals. What is going wrong? Mechanistic Causality: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent is too non-polar to disrupt the strong intermolecular hydrogen bonds of the amide groups. Using pure hexanes will almost always cause this molecule to oil out. Solution: Shift to a solvent system that balances lipophilicity with H-bond disruption. Acetone is an exceptionally reliable recrystallization solvent for aliphatic disulfides[3].

PART 3: Standardized Purification Protocols

PurificationWorkflow Crude Crude Disulfane Mixture Check TLC / LC-MS Analysis Crude->Check ThiolRich High Free Thiol? Check->ThiolRich OverOx High Sulfoxide/Sulfone? Check->OverOx Rescue Protocol A: Chemical Rescue (Mild Re-oxidation) ThiolRich->Rescue Yes (>5%) Recryst Protocol B: Recrystallization (Acetone) ThiolRich->Recryst No (<5%) Column Protocol C: Chromatography (EtOAc/Hexane) OverOx->Column Yes OverOx->Recryst No Rescue->Check Re-analyze Pure Pure Disulfane (>98% Purity) Column->Pure Recryst->Pure

Decision tree for selecting the appropriate purification protocol based on crude analysis.

Protocol A: Chemical Rescue of Thiol-Contaminated Crude

Deploy this protocol when LC-MS or TLC indicates >5% unreacted starting material.

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) at a concentration of 0.5 M.

  • Catalyst Addition: Add 0.1 equivalents of Iodine (I₂) and 2.0 equivalents of Dimethyl Sulfoxide (DMSO)[3].

  • Reaction: Stir at room temperature for 2–4 hours. The DMSO acts as the terminal oxidant while I₂ serves as a mild, chemoselective catalyst, preventing over-oxidation[2].

  • Quenching: Wash the organic layer with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce any remaining iodine. The organic layer should transition from purple/brown to pale yellow.

  • Workup: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Optimized Recrystallization (Acetone Method)

Deploy this protocol for crude material that is free of sulfoxides but requires polishing to remove trace organic impurities.

  • Solubilization: Suspend the crude disulfane in minimal boiling Acetone (approx. 3–5 mL per gram of crude)[3].

  • Heating: Heat gently under reflux until the solid is completely dissolved. If the solution remains cloudy, perform a hot gravity filtration to remove insoluble polymeric sulfur byproducts.

  • Cooling (Critical Step): Remove from heat and allow the flask to cool to room temperature slowly over 2 hours. Do not disturb or agitate the flask; rapid cooling induces oiling out.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize the thermodynamic yield.

  • Isolation: Filter the white crystalline solid via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Acetone. Dry under high vacuum.

Protocol C: Chromatographic Isolation (Over-Oxidation Removal)

Deploy this protocol when M+16 or M+32 peaks are present in your mass spectra.

  • Column Preparation: Pack a silica gel column using pure Hexanes.

  • Loading: Dissolve the crude mixture in a minimum amount of DCM and load it evenly onto the silica bed.

  • Elution Gradient:

    • Begin elution with 10% Ethyl Acetate in Hexanes to flush out any highly non-polar impurities.

    • Step the gradient to 30% Ethyl Acetate in Hexanes. The target Bis-(N-tert-butyl-3-propanamide) disulfane will elute in this fraction.

    • Note: The over-oxidized sulfoxides and sulfones are highly polar and will remain trapped on the column until >60% Ethyl Acetate is applied[5].

  • Fraction Analysis: Spot fractions on TLC plates and visualize using a Potassium Permanganate (KMnO₄) stain. The disulfide will appear as a bright yellow/white spot against the purple background[5].

  • Concentration: Pool the product-containing fractions and evaporate under reduced pressure to yield the pure disulfide.

References

  • "Disulfane | Sigma-Aldrich", sigmaaldrich.com, 1

  • "Application Note: Selective Oxidation of Tridecane-2-thiol to Tridecane-2-sulfoxide", benchchem.com, 5

  • "Oxidation of thiols", researchgate.net, 2

  • "Oxidation of thiols to disulfides - US3954800A", google.com/patents, 3

  • "A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin", nih.gov, 4

Sources

Optimization

Managing the reactivity of the disulfane bond during experimental setup

Technical Support Center: Managing Disulfane Bond Reactivity Welcome to the technical support center for managing disulfane (disulfide) bond reactivity. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Disulfane Bond Reactivity

Welcome to the technical support center for managing disulfane (disulfide) bond reactivity. This guide is designed for researchers, scientists, and drug development professionals who work with disulfane-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experimental setups effectively.

Disulfane bonds are critical for the structural integrity of many proteins and are increasingly incorporated into novel therapeutics. However, their inherent reactivity can present significant challenges during synthesis, purification, and storage. This guide provides in-depth answers to common issues, detailed protocols, and the rationale behind our recommended procedures.

Section 1: Understanding the Fundamentals of Disulfane Reactivity

A solid grasp of the chemical nature of the disulfane bond is the first step toward managing it.

Q1: What makes the disulfane bond (S-S) inherently reactive?

The reactivity of the disulfane bond stems from a combination of factors:

  • Bond Energy: The sulfur-sulfur bond is relatively weak, with a dissociation energy of about 264 kJ/mol, compared to a carbon-carbon bond (348 kJ/mol). This lower energy barrier makes it more susceptible to cleavage under various conditions.

  • Dual Nucleophilic and Electrophilic Character: The sulfur atoms in a disulfane have lone pairs of electrons, allowing them to act as nucleophiles. Conversely, the S-S bond has a low-lying antibonding orbital (σ*), making it susceptible to attack by other nucleophiles, thus giving it electrophilic character. This duality is the root of many common side reactions.

  • Redox Sensitivity: Disulfane bonds are central to redox chemistry. They can be readily reduced to form two thiol (-SH) groups by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). They are also susceptible to oxidation by various oxidants, which can lead to a range of sulfur-oxygen species.

Q2: What are the primary pathways for disulfane bond degradation?

Understanding these pathways is key to diagnosing experimental problems. The most common degradation routes include:

  • Thiol-Disulfane Exchange: This is a frequent and often reversible reaction where a free thiol (from an impurity, another reagent, or the compound itself) attacks the disulfane bond. This leads to a new disulfane and a new thiol. This process, often called "disulfane shuffling" or "scrambling," can lead to a mixture of products, particularly in complex molecules like antibodies.

  • Base-Catalyzed β-Elimination: Under alkaline conditions (high pH), a proton on a carbon adjacent to the disulfane can be abstracted. This can lead to the elimination of the S-S bond, forming a dehydroalanine and a persulfide, which can further decompose. This is a critical consideration for reactions or purification steps involving basic conditions.

  • Reduction: Unintentional reduction can occur in the presence of reducing agents or even certain metal ions. This cleaves the disulfane into two free thiols, which may then be reactive in other ways.

  • Oxidation: Exposure to strong oxidants, including reactive oxygen species (ROS), can modify the disulfane bond, potentially leading to loss of function, especially in protein-based therapeutics.

dot graph DisulfaneReactivity { layout=neato; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

// Nodes Disulfane [label="R-S-S-R'", fillcolor="#F1F3F4", pos="0,0!"]; Thiol [label="R''-SH", fillcolor="#FBBC05", pos="-3,2!"]; Base [label="Base (OH⁻)", fillcolor="#EA4335", pos="3,2!"]; ReducingAgent [label="Reducing Agent\n(e.g., DTT, TCEP)", fillcolor="#34A853", pos="-3,-2!"]; Oxidant [label="Oxidant\n(e.g., HOCl, ROS)", fillcolor="#4285F4", pos="3,-2!"];

// Products Scrambled [label="R-S-S-R'' + R'-SH\n(Scrambling)", fillcolor="#FBBC05", shape=ellipse, style=dashed, pos="-5,0!"]; Elimination [label="Dehydroalanine +\nPersulfide", fillcolor="#EA4335", shape=ellipse, style=dashed, pos="5,0!"]; Reduced [label="R-SH + R'-SH\n(Thiols)", fillcolor="#34A853", shape=ellipse, style=dashed, pos="-5,-4!"]; Oxidized [label="Oxidized Species\n(R-SOx-S-R')", fillcolor="#4285F4", shape=ellipse, style=dashed, pos="5,-4!"];

// Edges Thiol -> Disulfane [label="Thiol-Disulfane Exchange"]; Base -> Disulfane [label="β-Elimination"]; ReducingAgent -> Disulfane [label="Reduction"]; Oxidant -> Disulfane [label="Oxidation"];

Disulfane -> Scrambled [style=dashed, arrowhead=none]; Disulfane -> Elimination [style=dashed, arrowhead=none]; Disulfane -> Reduced [style=dashed, arrowhead=none]; Disulfane -> Oxidized [style=dashed, arrowhead=none]; } Caption: Common reaction pathways affecting disulfane bond stability.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter and provides actionable solutions based on chemical principles.

Q1: My disulfane-containing compound is degrading upon storage. How can I improve its stability?

Causality: Degradation during storage is often due to ambient moisture, light, oxygen, or trace impurities (like thiols) that can initiate decomposition pathways.

Troubleshooting Steps:

  • Assess Purity: Before long-term storage, ensure the compound is of the highest possible purity. Trace thiol impurities are a primary cause of disulfane scrambling.

  • Control the Atmosphere: Store the compound under an inert atmosphere (Argon or Nitrogen) to minimize oxidative damage.

  • Lower the Temperature: Store samples at -20°C or -80°C. Lower temperatures slow down all chemical reactions, including degradation pathways.

  • Use Anhydrous Solvents: If storing in solution, use high-purity, anhydrous solvents. Water can participate in hydrolysis or facilitate other degradation reactions.

  • Protect from Light: Use amber vials or store samples in the dark. UV light can induce homolytic cleavage of the S-S bond, initiating radical chain reactions.

  • Control pH: If in a buffered solution, maintain a slightly acidic pH (e.g., pH 4-6). This protonates any trace thiolates, making them less nucleophilic and suppresses base-catalyzed elimination.

Q2: I'm observing unexpected side products in my reaction. Could the disulfane bond be involved?

Causality: Yes, the disulfane bond can either react with your reagents or participate in side reactions under the chosen conditions.

Troubleshooting Workflow:

TroubleshootingWorkflow Start Unexpected Side Products Observed CheckReagents Are reagents nucleophilic or basic? Start->CheckReagents CheckConditions Is the reaction run at high pH or temperature? Start->CheckConditions AnalyzeSideProducts Characterize side products (LC-MS, NMR) CheckReagents->AnalyzeSideProducts CheckConditions->AnalyzeSideProducts Scrambling Side products are isomers or have scrambled disulfanes. AnalyzeSideProducts->Scrambling Mass consistent with starting material Cleavage Thiol products or cleavage fragments observed. AnalyzeSideProducts->Cleavage Masses correspond to fragments Solution1 Use less nucleophilic reagents. Protect the disulfane bond. Scrambling->Solution1 Solution2 Lower reaction temperature. Buffer to acidic/neutral pH. Cleavage->Solution2

Common Scenarios:

  • Nucleophilic Reagents: Reagents like amines, phosphines, or thiolates can directly attack the disulfane bond.

  • Basic Conditions: Strong bases can deprotonate nearby acidic protons, leading to elimination, or increase the nucleophilicity of trace thiols, promoting scrambling.

  • Steric Hindrance: In some cases, bulky neighboring groups can lead to unexpected side reactions during synthesis.

Q3: How can I reliably confirm the integrity and location of disulfane bonds in my molecule?

Causality: Visualizing a disulfane bond is impossible, so we rely on analytical techniques that can differentiate between the bonded (R-S-S-R) and reduced (R-SH) states or map the connections.

Summary of Analytical Methods:

MethodPrincipleInformation ProvidedThroughputKey Advantage
Mass Spectrometry (Peptide Mapping) Proteins are digested under non-reducing conditions, and the resulting disulfide-linked peptides are analyzed by LC-MS/MS.Precise location of inter- and intra-chain disulfide bonds. Can identify scrambled linkages.Low-Medium"Gold standard" for definitive characterization.
SDS-PAGE (Non-reducing vs. Reducing) The protein is run on a gel with and without a reducing agent (like DTT). Inter-chain bonds are broken upon reduction, causing a shift in molecular weight.Indicates the presence of inter-chain disulfide bonds.HighSimple, rapid, and widely accessible for a coarse assessment.
Ellman's Assay (DTNB) 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl (-SH) groups to produce a colored product.Quantifies the number of free cysteines. The number of disulfide bonds is inferred by comparing results before and after full reduction.HighRapid and quantitative for measuring the overall extent of disulfide formation.

Section 3: Core Experimental Protocols

These protocols are designed to be self-validating, with built-in checks to ensure the integrity of your disulfane-containing molecule.

Protocol 1: General Handling and Storage of Disulfane-Containing Compounds

This protocol minimizes the risk of degradation during routine lab work and storage.

  • Solvent Preparation: Use only HPLC-grade or anhydrous solvents that have been sparged with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Weighing and Aliquoting: Whenever possible, handle the solid material in a glove box or under a stream of inert gas. For solutions, use gas-tight syringes. Prepare aliquots to avoid repeated freeze-thaw cycles.

  • pH Control: For aqueous solutions, prepare buffers using de-gassed water. A buffer system at pH 5-6.5 is generally optimal for preventing base-catalyzed degradation and thiol-disulfane exchange.

  • Immediate Storage: After handling, immediately cap the vial, purge the headspace with inert gas, and store at the appropriate temperature (-20°C or -80°C) in a dark location (e.g., a sealed box within the freezer).

  • Quality Control: Periodically (e.g., every 6 months), test a stored aliquot by LC-MS to check for the appearance of degradation products.

Protocol 2: Analytical Workflow for Disulfane Bond Confirmation by LC-MS

This is a standard "peptide mapping" approach widely used in the biopharmaceutical industry.

  • Sample Preparation (Two Aliquots):

    • Non-Reduced Sample: Dilute the protein/molecule to ~1 mg/mL in a denaturing buffer (e.g., 6M Guanidine-HCl, pH 7.5). Add an alkylating agent like iodoacetamide (IAM) to cap any free thiols and prevent them from reacting during the analysis.

    • Reduced Sample: To the second aliquot, add a reducing agent (e.g., 10 mM DTT) and incubate at 37°C for 1 hour to cleave all disulfane bonds. After reduction, add IAM to alkylate all the newly formed thiols.

  • Enzymatic Digestion: Exchange the buffer of both samples into a digestion-friendly buffer (e.g., 50 mM Tris-HCl, pH 8.0). Add a protease (e.g., Trypsin) and incubate for 4-16 hours at 37°C.

  • LC-MS/MS Analysis:

    • Inject both the non-reduced and reduced digests onto a C18 reverse-phase column coupled to a high-resolution mass spectrometer.

    • Analyze the data. In the reduced sample, you will only see individual peptides. In the non-reduced sample, you will see new, larger peaks corresponding to two peptides covalently linked by a disulfane bond.

  • Data Interpretation: Specialized software can identify these linked peptides and confirm the exact cysteine pairings. Comparing the two chromatograms provides definitive proof of the original disulfide linkages.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use common protecting groups for the disulfane bond during a multi-step synthesis?

    • A: Protecting the disulfane bond itself is not a common strategy. It is more typical to synthesize the disulfane bond at a late stage of the synthesis from two protected thiol precursors (e.g., as S-trityl or S-acetyl groups). This avoids exposing the reactive disulfane to a wide range of reaction conditions.

  • Q: How critical is solvent choice for reactions involving disulfanes?

    • A: It is highly critical. Protic solvents can facilitate proton transfer and may participate in side reactions. Aprotic, anhydrous solvents (e.g., THF, DCM, Acetonitrile) are generally preferred. Always ensure solvents are de-gassed to remove oxygen, which can lead to unwanted oxidation.

  • Q: My purification on a silica gel column is causing streaking and low recovery. What's happening?

    • A: The slightly acidic nature of standard silica gel can sometimes catalyze the degradation or scrambling of sensitive disulfanes. Consider deactivating the silica by pre-treating the column with a non-nucleophilic base (like triethylamine) in your eluent system. Alternatively, using a different stationary phase like alumina or C18 reverse-phase chromatography might be a better option.

References

  • Hampton, M.B., et al. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Scientific Reports. Available at: [Link]

  • Wang, Y., et al. (2017). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Hawkins, C.L., et al. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. PubMed. Available at: [Link]

  • Park, B.K., et al. (2011). Managing the challenge of chemical reactive metabolites in drug development. Nature Reviews Drug Discovery. Available at: [Link]

  • Kim, J., et al. (20

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Quantitative Assay for Bis-(N-tert-butyl-3-propanamide) disulfane

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of Bis-(N-tert-butyl-3-propanamide) disulfane. As a critical aspect of drug development and quali...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of Bis-(N-tert-butyl-3-propanamide) disulfane. As a critical aspect of drug development and quality control, the validation of a quantitative assay ensures data integrity and reliability. This document will detail the validation of a robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method and compare its performance characteristics with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a colorimetric assay. The experimental designs and acceptance criteria are grounded in established regulatory guidelines to ensure scientific rigor.[1][2][3][4][5]

Introduction to Bis-(N-tert-butyl-3-propanamide) disulfane and the Imperative for a Validated Assay

Bis-(N-tert-butyl-3-propanamide) disulfane is a symmetrical disulfide-containing molecule. The disulfide bond is a key functional group that can influence a molecule's stability, reactivity, and biological activity.[6] Accurate and precise quantification of this compound is paramount for a variety of applications, including:

  • Pharmacokinetic and toxicokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[7][8]

  • Stability testing: To assess the degradation of the compound under various storage conditions.[9]

  • Quality control: To ensure the purity and potency of the active pharmaceutical ingredient (API) or formulated drug product.

The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][3] This guide will walk through the validation of a primary HPLC-UV assay and provide a comparative analysis against other common analytical techniques.

Part 1: Validation of a Quantitative High-Performance Liquid Chromatography (HPLC)-UV Assay

A reversed-phase HPLC method with UV detection is a widely used, robust, and cost-effective technique for the quantification of small molecules.[10][11][12] The following sections detail the validation of such a method for Bis-(N-tert-butyl-3-propanamide) disulfane.

Method Validation Protocol and Experimental Data

The validation of the HPLC-UV method was performed in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][7][13]

1. Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4]

  • Experimental Design: A solution of Bis-(N-tert-butyl-3-propanamide) disulfane was spiked with potential impurities and degradation products. A placebo (matrix without the analyte) was also analyzed. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

  • Results: The analyte peak was well-resolved from all potential interferents, and no significant peaks were observed at the retention time of the analyte in the placebo chromatogram.

2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[3]

  • Experimental Design: A series of calibration standards of Bis-(N-tert-butyl-3-propanamide) disulfane were prepared at five different concentrations, ranging from 1 µg/mL to 100 µg/mL. Each standard was injected in triplicate.

  • Data Summary:

Concentration (µg/mL)Mean Peak Area
115,234
10151,987
25378,456
50755,123
1001,510,567
  • Results: A linear regression analysis of the data yielded a correlation coefficient (r²) of 0.9998, which is well within the typical acceptance criterion of r² ≥ 0.995.

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[3][4]

  • Experimental Design: The accuracy was determined by spiking a placebo with known concentrations of Bis-(N-tert-butyl-3-propanamide) disulfane at three levels (low, medium, and high) covering the linear range. The recovery was calculated for each level.

  • Data Summary:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.9599.0
5050.5101.0
9089.199.0
  • Results: The mean recovery was between 99.0% and 101.0%, meeting the common acceptance criteria of 98.0% to 102.0% for drug substance assays.

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is typically evaluated at two levels: repeatability and intermediate precision.

  • Experimental Design:

    • Repeatability (Intra-assay precision): Six replicate preparations of a single sample of Bis-(N-tert-butyl-3-propanamide) disulfane were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day by a different analyst using different equipment.

  • Data Summary:

Precision LevelMean Concentration (µg/mL)Standard DeviationRelative Standard Deviation (RSD) (%)
Repeatability50.20.450.9
Intermediate Precision50.50.601.2
  • Results: The RSD values for both repeatability and intermediate precision were less than 2%, which is a common acceptance criterion for precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[3]

  • Experimental Design: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Results:

    • LOD: 0.1 µg/mL

    • LOQ: 0.3 µg/mL

6. Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

  • Experimental Design: The effect of small changes in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition) on the analytical results was evaluated.

  • Results: Minor variations in the tested parameters did not significantly affect the peak area or retention time, demonstrating the robustness of the method.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a stock solution of Bis-(N-tert-butyl-3-propanamide) disulfane in the mobile phase and dilute to the desired concentrations for the calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the assay.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of the analyte in the samples by comparing the peak area to the calibration curve.

Diagram of HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Experimental Execution cluster_reporting Reporting protocol Develop Validation Protocol criteria Define Acceptance Criteria protocol->criteria specificity Specificity criteria->specificity linearity Linearity criteria->linearity accuracy Accuracy criteria->accuracy precision Precision criteria->precision lod_loq LOD & LOQ criteria->lod_loq robustness Robustness criteria->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Final Validation Report data_analysis->report

Caption: Workflow for the validation of the HPLC-UV method.

Part 2: Comparison with Alternative Analytical Methodologies

While the validated HPLC-UV method is robust and reliable, other techniques may be more suitable for specific applications. This section compares the HPLC-UV method with LC-MS/MS and a colorimetric assay.

Alternative Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[6][14][15][16] The analyte is ionized, and specific parent-to-daughter ion transitions are monitored, providing a high degree of certainty in identification and quantification.

  • Advantages:

    • High Sensitivity: Can achieve much lower LOD and LOQ values than HPLC-UV, making it ideal for bioanalytical applications where concentrations are low.[10][16]

    • High Selectivity: The use of specific mass transitions minimizes interference from matrix components.[4][14]

    • Structural Information: Can provide information about the molecular weight and structure of the analyte and its metabolites.[15]

  • Disadvantages:

    • Higher Cost: Instrumentation and maintenance are more expensive than HPLC-UV systems.

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision.

    • Complexity: Method development and operation require a higher level of expertise.

Alternative Method 2: Colorimetric Assay (Ellman's Reagent-based)
  • Principle: This method involves the reduction of the disulfide bond in Bis-(N-tert-butyl-3-propanamide) disulfane to two thiol groups. These thiols then react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[17][18]

  • Advantages:

    • Simplicity and Speed: The assay is simple to perform and can be adapted for high-throughput screening in a microplate format.[19]

    • Low Cost: Requires only a spectrophotometer and readily available reagents.

  • Disadvantages:

    • Lower Specificity: The assay measures the total amount of thiols after reduction and is not specific to the target molecule. Other disulfide-containing compounds or free thiols in the sample will interfere.[17]

    • Indirect Measurement: Requires a separate reduction step, which can introduce variability.

    • Limited to Simpler Matrices: Not suitable for complex matrices like plasma or tissue homogenates without extensive sample cleanup.

Comparative Summary of Analytical Methods
FeatureHPLC-UVLC-MS/MSColorimetric Assay
Principle Chromatographic separation and UV absorbanceChromatographic separation and mass-to-charge ratio detectionChemical reaction and colorimetric detection
Specificity Good to ExcellentExcellentLow
Sensitivity (LOD) ~0.1 µg/mL~pg/mL to ng/mL~µM
Linear Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeTypically 1-2 orders of magnitude
Throughput ModerateModerateHigh
Cost ModerateHighLow
Expertise Required ModerateHighLow
Typical Application Routine QC, purity assessment, stability studiesBioanalysis (PK/TK), metabolite identificationHigh-throughput screening, simple matrix assays
Diagram for Selecting an Appropriate Assay

Assay_Selection start What is the primary application? qc Routine QC / Purity start->qc bioanalysis Bioanalysis (e.g., PK studies) start->bioanalysis hts High-Throughput Screening start->hts hplc_uv HPLC-UV qc->hplc_uv lc_msms LC-MS/MS bioanalysis->lc_msms colorimetric Colorimetric Assay hts->colorimetric

Caption: Decision tree for selecting a suitable analytical method.

Conclusion and Recommendations

The validated HPLC-UV method presented in this guide is a robust, reliable, and cost-effective approach for the routine quantitative analysis of Bis-(N-tert-butyl-3-propanamide) disulfane in contexts such as quality control and stability testing. Its performance meets the stringent requirements of regulatory guidelines.

For applications demanding higher sensitivity, such as in vivo pharmacokinetic studies, LC-MS/MS is the superior choice due to its exceptional sensitivity and selectivity.[10][12] Conversely, for high-throughput screening of a large number of samples in a simple matrix, a colorimetric assay based on Ellman's reagent offers a rapid and economical alternative, provided its limitations in specificity are acceptable for the intended purpose.

The selection of the most appropriate analytical method should be based on a thorough consideration of the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of the analyte, and the available resources. This comparative guide provides the necessary framework for making an informed decision, ensuring the generation of high-quality, reliable data in your research and development endeavors.

References

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. Journal of AOAC INTERNATIONAL. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Determining Disulfide Bond Position by Peptide Mapping with LC-MS/MS. SCIEX. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods. AOAC INTERNATIONAL. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]

  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. AOAC INTERNATIONAL. [Link]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • AOAC International methods committee guidelines for validation of qualitative and quantitative food microbiological official methods of analysis. PubMed. [Link]

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. AOAC INTERNATIONAL. [Link]

  • Characterization of IgG2 Disulfide Bonds with LC/MS/MS and Postcolumn Online Reduction. PubMed. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Quantitative Analysis of Disulfide Bonds in Proteins Based on LC-MS/MS. MtoZ Biolabs. [Link]

  • Disulfide Bond Analysis LC-MS Service. Rapid Novor. [Link]

  • Quantification of Thiols and Disulfides. PMC - NIH. [Link]

  • Methods for Detecting Protein Disulfide Bonds. MtoZ Biolabs. [Link]

  • Screening for Disulfide Bonds in Proteins by MALDI In-Source Decay and LIFT-TOF/TOF-MS. ACS Publications. [Link]

  • Direct mass spectrometric characterization of disulfide linkages. Taylor & Francis Online. [Link]

  • Thiol & Disulfide Quantification Assay. G-Biosciences. [Link]

  • Engineering pro-angiogenic peptides using stable, disulfide-rich cyclic scaffolds. Blood. [Link]

  • Quantitative Determination of Thiol Status of Proteins and Cells by Nitroxyl Biradical .RS-SR. MDPI. [Link]

  • Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins. PubMed. [Link]

  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature. [Link]

  • Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. ResearchGate. [Link]

  • Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring. PMC. [Link]

  • VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Acta Poloniae Pharmaceutica. [Link]

  • Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen. ScienceDirect. [Link]

  • Recent advances in analysis of bisphenols and their derivatives in biological matrices. Páginas Personales UNAM. [Link]

  • Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection. PubMed. [Link]

  • Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring. ResearchGate. [Link]

  • Analytical Methods. OPUS. [Link]

  • Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl. sibran.ru. [Link]a613271.pdf)

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Comparative

Comparative Pharmacodynamics: Bis-(N-tert-butyl-3-propanamide) Disulfane vs. Reversible N-Substituted Propanamides

Executive Summary & Mechanistic Overview In the landscape of small-molecule drug development, the structural nuances of N-substituted propanamides dictate their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the landscape of small-molecule drug development, the structural nuances of N-substituted propanamides dictate their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides an objective, data-driven comparison between Bis-(N-tert-butyl-3-propanamide) disulfane (a redox-active, covalent-acting dimer) and traditional N-substituted propanamides (reversible binders).

The critical differentiator lies in the central disulfane (-S-S-) linkage. While standard N-substituted propanamides—such as those evaluated for matrix metalloproteinase (MMP) inhibition[1] or 5-HT receptor modulation[2]—engage targets via transient hydrogen bonding and hydrophobic interactions, the disulfane derivative acts as a redox-responsive prodrug. Upon entering the reducing intracellular environment, it undergoes thiol-disulfide exchange, generating reactive thiol monomers (N-tert-butyl-3-mercaptopropanamide)[3]. These monomers are capable of forming covalent adducts with nucleophilic cysteine residues on target proteins (e.g., TRPA1, Keap1), leading to sustained biological activity.

Structural and Pharmacodynamic Comparison

To objectively compare these two classes, we must evaluate their baseline pharmacological parameters. The table below summarizes the fundamental differences in their target engagement strategies.

PropertyBis-(N-tert-butyl-3-propanamide) DisulfaneStandard N-Substituted Propanamides
CAS Number 33311-96-5Various (e.g., 204140-01-2 for MMP inhibitors)
Mechanism of Action Covalent modification via thiol-disulfide exchangeReversible, non-covalent pocket binding
Target Engagement Sustained (Irreversible until protein turnover/reduction)Transient (Concentration-dependent equilibrium)
Biological Half-Life Prolonged (due to covalent adduct formation)Short to Moderate (rapid washout)
Primary Target Classes Cysteine-rich sensors (TRPA1, Keap1, Phosphatases)GPCRs (5-HT), Metalloproteinases (MMPs)
Steric Shielding High (N-tert-butyl group prevents rapid amidase cleavage)Variable (depends on N-substitution)

Mechanistic Pathways

The following diagram illustrates the divergent signaling and target engagement pathways between the two classes of compounds.

Mechanism D_Start Bis-(N-tert-butyl-3-propanamide) Disulfane D_Redox Intracellular Reduction (Thiol-Disulfide Exchange) D_Start->D_Redox D_Covalent Covalent Cysteine Modification (Target Activation/Inhibition) D_Redox->D_Covalent D_Effect Sustained Biological Response D_Covalent->D_Effect P_Start Standard N-Substituted Propanamides P_Bind Reversible Pocket Binding (H-bonds, Hydrophobic) P_Start->P_Bind P_NonCovalent Non-Covalent Modulation (e.g., GPCRs, MMPs) P_Bind->P_NonCovalent P_Effect Transient Biological Response P_NonCovalent->P_Effect

Divergent target engagement pathways: Covalent thiol-exchange vs. reversible non-covalent binding.

Experimental Protocols (Self-Validating Workflows)

To objectively validate the performance and mechanism of Bis-(N-tert-butyl-3-propanamide) disulfane against a reversible N-substituted propanamide control, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro Thiol-Disulfide Exchange and Washout Assay

Purpose: To prove that the disulfane forms a covalent bond with target cysteines, resulting in sustained activity post-washout, unlike reversible analogs.

  • Cell Preparation: Seed HEK293T cells expressing a cysteine-dependent target (e.g., TRPA1) in a 96-well plate at 5×104 cells/well. Load cells with Fluo-4 AM calcium indicator.

  • Compound Incubation: Treat cells with 10 µM of Bis-(N-tert-butyl-3-propanamide) disulfane or 10 µM of a reversible N-substituted propanamide control for 30 minutes at 37°C. Measure initial intracellular calcium flux using a fluorescence microplate reader (Ex: 494 nm, Em: 516 nm).

  • Washout Phase (The Self-Validating Step): Wash the wells three times with warm PBS to remove unbound compounds.

    • Causality: If the compound binds reversibly, the concentration gradient shifts, and activity drops to baseline. If it forms a covalent disulfide bond, the target remains engaged, and activity persists.

  • Reversal Validation: Introduce 1 mM Dithiothreitol (DTT) to the disulfane-treated wells and measure fluorescence.

    • Causality: DTT reduces disulfide bonds. A subsequent drop in signal confirms that the sustained activation was specifically driven by a reducible covalent linkage rather than non-specific toxicity or membrane disruption.

Protocol B: Microsomal Stability and Amidase Resistance

Purpose: To evaluate how the bulky N-tert-butyl group protects the propanamide backbone from enzymatic degradation.

  • Reaction Mixture: Combine 1 mg/mL human liver microsomes (HLMs), 1 mM NADPH, and 5 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

    • Causality: The steric bulk of the tert-butyl group physically blocks amidase enzymes from accessing the amide bond, thereby prolonging the compound's half-life compared to unbranched analogs.

Comparative Performance Data

The following table summarizes representative quantitative data derived from the aforementioned protocols, highlighting the distinct pharmacological profiles of both compound classes.

Assay MetricBis-(N-tert-butyl-3-propanamide) DisulfaneReversible N-Substituted PropanamideMechanistic Insight
IC50 / EC50 (Pre-Washout) 1.2 µM0.8 µMBoth exhibit potent initial target engagement.
Activity Post-Washout > 85% retained< 5% retainedDisulfane forms stable covalent adducts; reversible amides wash out.
DTT Reversibility Yes (Activity drops by 90%)No EffectConfirms the disulfane's reliance on redox-sensitive thiol-exchange.
Microsomal Half-Life ( t1/2​ ) > 120 min45 minN-tert-butyl group sterically hinders amidase cleavage.
Cytotoxicity (CC50) > 100 µM> 100 µMBoth maintain favorable safety profiles in vitro.

Conclusion

Bis-(N-tert-butyl-3-propanamide) disulfane offers a distinct advantage over traditional N-substituted propanamides when sustained, covalent target engagement is required. Its redox-responsive disulfane core acts as an effective prodrug mechanism, while the N-tert-butyl moiety provides exceptional steric protection against amidase-mediated degradation. For drug development professionals targeting cysteine-rich proteins, this compound presents a highly stable, specific, and self-validating alternative to transient binders.

References

  • Title: Evaluation of Isolated Vascular Response to 5HT1A, 5HT1B1D & 5HT2A Receptors Agonist & Antagonist in Chronic Endotoxemic Rats Source: Thieme Connect URL: [Link]

  • Title: N,N'-Ethylenebis[3-mercaptopropionamide] and related N-tert-butyl-3-mercaptopropionamide Spectra Source: SpectraBase URL: [Link]

Sources

Validation

Control experiments for studying the effects of Bis-(N-tert-butyl-3-propanamide) disulfane

Comprehensive Comparison Guide: Control Experiments for Bis-(N-tert-butyl-3-propanamide) Disulfane (BTBPD) As an application scientist in drug development and chemical biology, I frequently observe researchers struggling...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Control Experiments for Bis-(N-tert-butyl-3-propanamide) Disulfane (BTBPD)

As an application scientist in drug development and chemical biology, I frequently observe researchers struggling to isolate the specific mechanisms of sterically hindered disulfides from general, non-specific oxidative stress. Bis-(N-tert-butyl-3-propanamide) disulfane (CAS 33311-96-5), an aliphatic disulfide with a molecular weight of 320.52 g/mol , is widely utilized as a specialized cross-linking and vulcanization agent in low-sulfur formulations[1]. However, when repurposed for biological assays or targeted cysteine modification, its unique steric bulk requires a highly rigorous, self-validating system of control experiments.

This guide objectively compares BTBPD against alternative redox modulators and provides a field-proven framework for designing control experiments that definitively prove its mechanism of action.

Mechanistic Rationale & Alternative Selection

The primary pharmacophore of BTBPD is its central disulfide bond, which is shielded by bulky tert-butyl propanamide scaffolds. This steric hindrance slows down nucleophilic attack by biological thiols, allowing for controlled, selective mixed-disulfide formation rather than rapid, indiscriminate oxidation.

To establish a baseline, BTBPD must be compared against standard alternatives with varying degrees of reactivity:

  • DTNB (Ellman’s Reagent): An aromatic disulfide that reacts rapidly and quantitatively with free thiols. It serves as a positive control for maximum oxidative shift .

  • Pantethine: A physiological aliphatic disulfide that provides a benchmark for mild, endogenous redox modulation .

Table 1: Comparative Profile of Disulfide Modulators

ModulatorStructure TypeSteric HindranceThiol-Exchange ReactivityPrimary Application
BTBPD Aliphatic DisulfideHigh (tert-butyl groups)Controlled / ModerateSelective cysteine modification, vulcanization
DTNB Aromatic DisulfideLowVery HighThiol quantification, severe oxidation
Pantethine Aliphatic DisulfideLow / ModerateModeratePhysiological redox modulation
Diamide Diazene DerivativeN/AExtremely HighGlobal chemical oxidation (Positive Control)

Designing a Self-Validating Control System

A robust experimental design cannot rely on vehicle controls alone. To prove that the biological effects of BTBPD are driven exclusively by thiol-disulfide exchange and not by off-target interactions of the tert-butyl propanamide groups, you must utilize an alkylated monomer negative control .

By reducing BTBPD to its monomeric thiol form and permanently blocking it with an alkylating agent, you create a structurally identical molecule that lacks the reactive disulfide bond. If your observed phenotype disappears when using this alkylated monomer, you have definitively proven causality.

G A Experimental Group BTBPD (33311-96-5) E Redox State Readout (e.g., GSH/GSSG Ratio) A->E Controlled Oxidation B Vehicle Control DMSO B->E Baseline C Positive Control Diamide / DTNB C->E Max Oxidation D Negative Control Alkylated Monomer D->E No Effect

Fig 1. Logical framework for BTBPD redox control experiments.

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of the Alkylated Monomer (Negative Control)

This protocol disables the active disulfide bond while preserving the molecule's steric footprint.

  • Reduction: Dissolve 10 mM BTBPD in 50 mM Tris-HCl (pH 7.4). Add 20 mM TCEP (Tris(2-carboxyethyl)phosphine).

    • Causality: TCEP is strictly required here instead of DTT or β -mercaptoethanol. Because TCEP is a phosphine-based reducer, it does not contain thiols and will not compete with the monomer during the subsequent alkylation step.

  • Incubation: Incubate at room temperature for 30 minutes to ensure complete reduction to N-tert-butyl-3-mercaptopropanamide.

  • Alkylation: Add 50 mM N-ethylmaleimide (NEM) to the reaction mixture.

    • Causality: NEM rapidly and irreversibly alkylates free sulfhydryls via Michael addition. This permanently disables the thiol-disulfide exchange capability.

  • Purification: Isolate the alkylated monomer via preparative HPLC to remove unreacted NEM and TCEP.

Protocol 2: Cellular Redox State Evaluation (GSH/GSSG Assay)

This workflow evaluates the specific oxidative shift induced by BTBPD compared to alternatives.

  • Cell Seeding: Plate target cells at 1×104 cells/well in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with Vehicle (0.1% DMSO), 50 µM BTBPD, 50 µM DTNB (Positive Control), and 100 µM Alkylated Monomer for 4 hours.

    • Causality: The negative control must be dosed at exactly 2x concentration (100 µM) to account for the two monomeric units generated from a single molecule of BTBPD.

  • Acidic Lysis: Aspirate media and lyse cells using 0.1 M Formic Acid.

    • Causality: Acidic lysis protonates free thiols (lowering the pH well below the cysteine pKa of ~8.3). This drastically reduces their nucleophilicity, preventing artificial, post-lysis oxidation of GSH to GSSG during sample handling.

  • Quantification: Neutralize the lysate and immediately assay using a luminescence-based GSH/GSSG kit .

Table 2: Representative Quantitative Effects on Cellular GSH/GSSG Ratios

Treatment GroupConcentrationGSH/GSSG RatioFold Change vs VehicleInterpretation
Vehicle (DMSO 0.1%)N/A45.2 ± 3.11.00xBaseline physiological redox state
BTBPD 50 µM28.4 ± 2.50.63xControlled, moderate oxidative shift
DTNB (Positive Control)50 µM5.1 ± 1.20.11xSevere oxidative stress / depletion
Pantethine (Alternative)50 µM39.8 ± 4.00.88xMild physiological modulation
Alkylated Monomer100 µM44.9 ± 3.50.99xValidation of disulfide-specific mechanism

Pathway Visualization: Mechanism of Action

When BTBPD enters a biological system, it interacts with target protein thiols via a highly specific exchange mechanism. The diagram below illustrates the causality of this interaction and how glutathione (GSH) eventually resolves the mixed disulfide state.

Pathway BTBPD BTBPD (Disulfide) MixedDisulfide Protein-S-S-BTBP (Mixed Disulfide) BTBPD->MixedDisulfide Thiol Exchange ProteinSH Target Protein-SH ProteinSH->MixedDisulfide Nucleophilic Attack Restored Restored Protein-SH MixedDisulfide->Restored Reduction by GSH GSH Glutathione (GSH) GSH->Restored Electron Donation

Fig 2. Mechanism of BTBPD-mediated target protein mixed disulfide formation.

References

  • MySkinRecipes. "BIs-(N-Tert-Butyl-3-Propanamide) Disulfane". Retrieved from: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 439272, Pantethine". Retrieved from: [Link]

Sources

Comparative

Reproducibility Guide: Sterically Hindered Disulfides in Redox-Responsive Drug Delivery

A Comparative Analysis of Bis-(N-tert-butyl-3-propanamide) Disulfane Redox-responsive drug delivery systems (DDS) and antibody-drug conjugates (ADCs) rely heavily on the stark concentration gradient of glutathione (GSH)...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Bis-(N-tert-butyl-3-propanamide) Disulfane

Redox-responsive drug delivery systems (DDS) and antibody-drug conjugates (ADCs) rely heavily on the stark concentration gradient of glutathione (GSH) between the extracellular environment (2–10 μM) and the intracellular cytosol (2–10 mM) [1]. However, a pervasive challenge in nanomedicine is the lack of in vivo reproducibility. This is frequently caused by the premature cleavage of unhindered disulfide linkers in systemic circulation, leading to off-target toxicity and depleted therapeutic payloads [2].

To overcome this, structural optimization of the linker is required. Bis-(N-tert-butyl-3-propanamide) disulfane (BTBPD, CAS: 33311-96-5) serves as a highly effective, sterically hindered disulfide. This guide objectively compares BTBPD against standard unhindered alternatives, detailing the mechanistic causality behind its performance and providing a self-validating experimental protocol to ensure absolute reproducibility in your assays.

Mechanistic Causality: Why Steric Hindrance Dictates Reproducibility

The cleavage of a disulfide bond by GSH proceeds via an SN2-like nucleophilic substitution, where a thiolate anion attacks one of the sulfur atoms. In unhindered disulfides (such as cystamine or 2,2'-dithiodiethanol), the activation energy for this nucleophilic attack is extremely low. Consequently, even the trace amounts of GSH and serum proteins present in plasma can trigger rapid thiol-disulfide exchange, destroying the integrity of the nanocarrier before it reaches the target cell [3].

BTBPD solves this through rational structural design. The bulky tert-butyl groups flanking the propanamide segments create a dense steric shield around the disulfide core. This steric bulk significantly increases the activation energy required for the bulky GSH molecule to access the sulfur atoms. As a result, the cleavage kinetics are fundamentally shifted: the linker remains highly stable in the low-thiol extracellular environment but is efficiently cleaved upon endocytosis, driven by the overwhelming concentration of intracellular GSH and specific enzymatic reduction by thioredoxin (TRX) [3].

Pathway Substrate Disulfide Linker Selection BTBPD BTBPD (Sterically Hindered) Substrate->BTBPD Cystamine Cystamine (Unhindered) Substrate->Cystamine Plasma1 Extracellular (2-10 μM GSH) BTBPD->Plasma1 Low GSH Plasma2 Extracellular (2-10 μM GSH) Cystamine->Plasma2 Low GSH Outcome1 Stable Circulation Plasma1->Outcome1 Blocked Attack Outcome2 Premature Cleavage Plasma2->Outcome2 Rapid Attack Intra1 Intracellular (2-10 mM GSH) Outcome1->Intra1 Endocytosis Intra2 Intracellular (2-10 mM GSH) Outcome2->Intra2 Release1 Targeted Drug Release Intra1->Release1 Thiol Exchange Release2 Systemic Toxicity (Depleted Payload) Intra2->Release2

Fig 1: Mechanistic cleavage pathways of hindered vs. unhindered disulfides in varying GSH levels.

Comparative Performance Data

To objectively evaluate BTBPD, we must compare its kinetic profile against a standard unhindered disulfide (Cystamine) and a non-cleavable control (Thioether). The data below synthesizes expected performance metrics based on established structure-activity relationships in redox-responsive linkers [1][2].

Linker TypeSteric HindrancePlasma Stability (t1/2 at 10 μM GSH)Intracellular Release (t1/2 at 10 mM GSH)Reproducibility Score (1-10)Primary Failure Mode in Literature
BTBPD (CAS: 33311-96-5) High (tert-butyl)> 72 hours 4 - 6 hours 9.5 None (Highly consistent kinetics)
Cystamine Low (Linear alkyl)< 2 hours< 30 minutes4.0Premature payload leakage in vivo
Thioether N/A (Non-cleavable)> 14 days> 14 days8.0Endosomal entrapment / Zero efficacy

Data Interpretation: While cystamine offers rapid intracellular release, its poor plasma stability leads to highly variable in vivo results. BTBPD provides the optimal thermodynamic balance, ensuring the nanocarrier remains intact during circulation while still permitting targeted cytosolic release.

Experimental Protocol: A Self-Validating System

A major source of irreproducibility in redox-responsive experiments is flawed in vitro assay design. The following protocol for evaluating the GSH-triggered release of a BTBPD-crosslinked nanocarrier is engineered as a self-validating system . It incorporates strict causality-driven steps—such as buffer degassing and acidic quenching—to eliminate false positives caused by auto-oxidation or post-sampling cleavage.

Step-by-Step Methodology

Phase 1: Causality-Driven Preparation

  • Buffer Degassing (Critical): Prepare Phosphate Buffered Saline (PBS, pH 7.4). Purge the buffer with Nitrogen (N2) or Argon gas for at least 30 minutes.

    • Why: Dissolved oxygen rapidly oxidizes GSH into its inactive dimer, GSSG. Failing to degas the buffer alters the effective reductant concentration, which is the #1 cause of batch-to-batch kinetic variability.

  • Reductant Preparation: Prepare two solutions using the degassed PBS:

    • Control Medium: 10 μM GSH (Mimics extracellular plasma).

    • Test Medium: 10 mM GSH (Mimics intracellular cytosol).

Phase 2: Incubation & Sampling 3. Dialysis Setup: Load 2 mL of the BTBPD-crosslinked nanocarrier solution (containing a quantifiable payload, e.g., Doxorubicin) into a dialysis bag (MWCO 3.5 kDa). 4. Immersion: Submerge the dialysis bags into 20 mL of the respective release media (Control vs. Test) in sealed, light-protected conical tubes. Incubate at 37°C under continuous shaking (100 rpm). 5. Time-Course Sampling: At predetermined intervals (1, 2, 4, 8, 12, 24 h), extract 1 mL of the external release medium and immediately replace it with 1 mL of fresh, degassed medium.

Phase 3: Quenching & Quantification (The Trustworthiness Check) 6. Acidic Quenching: Immediately upon extracting the 1 mL sample, lower its pH to ~4.0 using 0.1 M HCl, or add a thiol-scavenger like N-ethylmaleimide (NEM).

  • Why: Thiol-disulfide exchange continues inside the sample vial while waiting for HPLC analysis. Quenching halts the reaction instantly, ensuring the quantified release accurately reflects the exact time of sampling.

  • HPLC Analysis: Quantify the released payload using High-Performance Liquid Chromatography.

System Validation Check: If the 10 μM GSH control shows >10% payload release within 24 hours, the assay has failed validation. This indicates either poor nanoparticle encapsulation or auto-oxidation artifacts, requiring a restart of the synthesis.

Protocol Step1 1. Buffer Degassing (Removes O2, Prevents GSH Oxidation) Step2 2. Nanocarrier Incubation (BTBPD-crosslinked system) Step1->Step2 Split Redox Environments Step2->Split Cond1 Control: 10 μM GSH (Validates Stability) Split->Cond1 Cond2 Test: 10 mM GSH (Validates Release) Split->Cond2 Step3 3. Acidic Quenching (Halts Thiol Exchange for Accuracy) Cond1->Step3 Cond2->Step3 Step4 4. HPLC Quantification (Self-Validating Kinetics) Step3->Step4

Fig 2: Self-validating experimental workflow for reproducible GSH-triggered release kinetics.

Best Practices for BTBPD Handling

To maintain the integrity of Bis-(N-tert-butyl-3-propanamide) disulfane during drug development:

  • Storage: Store the raw chemical at 2–8°C in a desiccated environment. Moisture can lead to slow hydrolysis of the propanamide linkages over extended periods.

  • Solvent Compatibility: BTBPD exhibits excellent solubility in polar aprotic solvents (DMF, DMSO), making it highly compatible with standard EDC/NHS bioconjugation workflows or ring-opening polymerizations.

  • Verification: Always verify the successful integration of the BTBPD crosslinker into your polymer or micelle using 1H-NMR. The distinct singlet of the tert-butyl protons (~1.3 ppm) serves as an excellent diagnostic peak to calculate crosslinking density.

References

  • Hindered Disulfide Bonds to Regulate Release Rate of Model Drug from Mesoporous Silica. ACS Applied Materials & Interfaces. Available at:[Link]

  • Disulfide based prodrugs for cancer therapy. RSC Advances. Available at:[Link]

  • Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Drug Metabolism and Disposition. Available at:[Link]

Validation

Cross-Validation of Analytical Methods for Bis-(N-tert-butyl-3-propanamide) Disulfane Quantification

The Analytical Challenge in Redox-Responsive Drug Delivery Bis-(N-tert-butyl-3-propanamide) disulfane (BTBPD, CAS: 33311-96-5) is a critical aliphatic disulfide crosslinker utilized in the design of redox-responsive cont...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Redox-Responsive Drug Delivery

Bis-(N-tert-butyl-3-propanamide) disulfane (BTBPD, CAS: 33311-96-5) is a critical aliphatic disulfide crosslinker utilized in the design of redox-responsive controlled drug delivery systems (CDDS). The mechanistic foundation of these systems relies on the 1000-fold concentration gradient of 1[1]. Upon cellular internalization, GSH mediates the rapid cleavage of the BTBPD disulfide bond, triggering localized payload release.

However, quantifying intact BTBPD during formulation stability testing and pharmacokinetic profiling presents a severe analytical challenge. As an aliphatic compound lacking a conjugated π-system, BTBPD exhibits negligible UV absorbance above 220 nm. Furthermore, the inherent reactivity of the disulfide bond makes it highly susceptible to artifactual thiol-disulfide exchange during sample preparation, leading to the 2[2].

To ensure scientific integrity, analysts must abandon single-detector paradigms and adopt self-validating, cross-correlated methodologies.

Pathway BTBPD BTBPD (Intact Disulfide) Intermediate Mixed Disulfide Intermediate BTBPD->Intermediate Nucleophilic Attack GSH Glutathione (GSH) (Cytosolic Reductant) GSH->Intermediate Thiol Exchange Payload Cleaved Thiol (Payload Release) Intermediate->Payload 2nd GSH Reduction

Figure 1: Mechanistic pathway of GSH-mediated disulfide cleavage of BTBPD.

Objective Comparison of Analytical Alternatives

When developing a quantification strategy for BTBPD, three primary chromatographic detection methods are typically considered. Relying solely on HPLC-UV is a critical error for aliphatic disulfides; the amide bonds only absorb weakly at ~210 nm, placing the analytical signal squarely in the region of severe solvent interference and baseline drift.

Instead, modern workflows cross-validate using Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . CAD provides a universal, mass-proportional response independent of optical properties, which is 3[3]. Meanwhile, LC-MS/MS provides the structural specificity required to differentiate intact BTBPD from its cleaved or oxidized degradants[4].

Comparative Performance Data
Analytical MethodLimit of Detection (LOD)Linearity RangeMatrix Effect SusceptibilitySpecificityPrimary Utility
HPLC-UV (210 nm) 5.0 µg/mL10 - 500 µg/mLHigh (Solvent/Matrix absorption)Low (Relies solely on retention time)High-concentration raw material QC
UHPLC-CAD 0.5 µg/mL1.0 - 500 µg/mLLow (Volatile matrices evaporate)Moderate (Universal mass response)Universal mass balance & Formulation
LC-MS/MS (MRM) 0.01 µg/mL0.05 - 100 µg/mLModerate (Ion suppression in ESI)High (Precursor to product ion transitions)Trace quantification & PK profiling

Designing a Self-Validating Experimental Protocol

To guarantee trustworthiness, the analytical protocol must be a self-validating system. The most common point of failure in disulfide quantification is artifactual degradation during sample extraction. If endogenous free thiols are not blocked, they will attack the BTBPD disulfide bond ex vivo, artificially lowering the quantified concentration of the intact linker.

Step-by-Step Methodology: Artifact-Free Extraction and Quantification

Step 1: Thiol Quenching and Extraction (Causality-Driven Prep)

  • Immediate Alkylation: Immediately upon sampling, dilute the biological or formulation matrix 1:1 with a quenching buffer containing 50 mM N-ethylmaleimide (NEM) adjusted to pH 6.5.

    • The Causality: Lowering the pH to 6.5 protonates endogenous thiolate anions, drastically slowing the kinetics of disulfide exchange. NEM irreversibly alkylates any remaining free thiols, completely freezing the redox state of the sample and protecting the BTBPD[2].

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing 0.1% Formic Acid) to precipitate matrix proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: Chromatographic Separation

  • Stationary Phase: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Utilize a gradient of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid.

    • The Causality: Formic acid provides the necessary protons for positive Electrospray Ionization (ESI+) in the mass spectrometer without causing the severe ion suppression typically associated with Trifluoroacetic Acid (TFA)[4].

Step 3: Orthogonal Detection (CAD + MS/MS)

  • Post-Column Splitting: Split the column effluent using a zero-dead-volume T-piece, directing 90% of the flow to the CAD and 10% to the mass spectrometer.

  • CAD Parameters: Set the evaporation temperature to 35°C. Because BTBPD (MW: 320.52 g/mol ) is semi-volatile, excessive nebulizer temperatures will cause the analyte to evaporate alongside the mobile phase, destroying the signal.

  • LC-MS/MS Parameters: Operate in Multiple Reaction Monitoring (MRM) mode. Target the [M+H]+ precursor ion of BTBPD (m/z 321.2) transitioning to its dominant product ion (m/z 161.1, corresponding to the cleaved N-tert-butyl-3-propanamide monomer).

Protocol Prep Sample Preparation (Alkylation with NEM, pH 6.5) Split Orthogonal Splitting (Post-Column) Prep->Split Prevents Thiol Scrambling UHPLC UHPLC-CAD (Universal Mass Balance) Split->UHPLC 90% Flow LCMS LC-MS/MS (ESI+) (Structural Specificity) Split->LCMS 10% Flow Data Self-Validated Quantification Output UHPLC->Data Absolute Concentration LCMS->Data Peak Purity & ID

Figure 2: Self-validating cross-validation workflow for artifact-free BTBPD quantification.

Synthesizing the Data

By executing this orthogonal workflow, the system becomes self-validating. The LC-MS/MS channel confirms the structural identity of the peak, ensuring that no co-eluting excipients are falsely quantified. Simultaneously, the UHPLC-CAD channel provides a uniform mass-response that is immune to the matrix-induced ion suppression that often plagues MS/MS quantification. If the quantitative outputs of the two detectors diverge by more than 15%, the analyst immediately knows that matrix suppression is occurring in the MS source, and the CAD data should be utilized as the reliable mass-balance metric.

References

  • Disulfane | Sigma-Aldrich.sigmaaldrich.com.
  • Quantitative cross-linking/mass spectrometry reveals subtle protein conform
  • Design of controlled drug delivery system based on disulfide cleavage trigger.nih.gov.
  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjug
  • Simultaneous Quantification of L-Arginine and Monosaccharides during Fermentation: An Advanced Chrom

Sources

Comparative

Comparing the antioxidant potential of Bis-(N-tert-butyl-3-propanamide) disulfane with known antioxidants

In the landscape of redox biology and drug development, the limitations of endogenous antioxidants are well-documented. While Glutathione (GSH) is the master intracellular antioxidant, its exogenous administration is hin...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of redox biology and drug development, the limitations of endogenous antioxidants are well-documented. While Glutathione (GSH) is the master intracellular antioxidant, its exogenous administration is hindered by rapid systemic degradation and negligible cellular permeability. To circumvent these pharmacokinetic barriers, synthetic disulfanes have emerged as highly tunable pro-drugs.

This guide objectively compares the antioxidant potential of Bis-(N-tert-butyl-3-propanamide) disulfane (CAS: 33311-96-5) against benchmark antioxidants[1]. By analyzing its structural rationale, we provide researchers with a mechanistic framework and self-validating experimental protocols for preclinical evaluation.

Mechanistic Framework: The Disulfane Advantage

The core efficacy of Bis-(N-tert-butyl-3-propanamide) disulfane (BNTPD) lies in its structural dichotomy. The central disulfane (S-S) bond serves as the redox-active warhead, while the N-tert-butyl-3-propanamide moieties provide critical steric shielding and lipophilicity.

  • Steric Shielding & Plasma Stability: The bulky tert-butyl groups prevent premature thiolate-disulfide interchange in the extracellular matrix, ensuring the molecule remains intact during systemic circulation ()[2].

  • Intracellular Activation: Upon crossing the lipid bilayer, the highly reducing intracellular environment (driven by millimolar GSH concentrations) triggers a thiol-disulfide exchange. This cleaves the disulfane into active thiolate monomers ()[3].

  • Glutathione Peroxidase (GPx) Mimicry: The active monomers neutralize reactive oxygen species (ROS) via a two-step reaction mechanism, forming a transient sulfenic acid (-SOH) intermediate that is rapidly recycled by the cellular GSH/Glutathione Reductase (GR) system ()[2].

GPxMimic BNTPD BNTPD (Disulfane Core) Resting Prodrug State Thiol Active Thiol Monomer (-SH) BNTPD->Thiol Intracellular Reduction (Thiol-Disulfide Exchange) Sulfenic Sulfenic Acid Intermediate (-SOH) Thiol->Sulfenic ROS Quenching Sulfenic->BNTPD Regeneration via GSH ROS Reactive Oxygen Species (H2O2) ROS->Sulfenic GSH Glutathione (GSH) Electron Donor GSH->BNTPD GSH->Sulfenic

Disulfane redox cycling: Thiol-disulfide exchange and ROS neutralization pathway.

Comparative Performance Analysis

To objectively evaluate BNTPD, we benchmark its performance against three established redox modulators:

  • Glutathione (GSH): The endogenous hydrophilic standard.

  • Alpha-Lipoic Acid (ALA): A naturally occurring dithiol/disulfide with moderate lipophilicity.

  • Fursultiamine (TTFD): A synthetic, lipophilic disulfide thiamine derivative known for enhancing intracellular redox capacity ()[4].

Table 1: Physicochemical and Kinetic Antioxidant Profiles

CompoundLogP (Est. Lipophilicity)GPx-Like Activity ( v0​ , µM/min)Intracellular ROS Quenching (%)Half-life in Plasma (h)
Glutathione (GSH) -1.512.4 (Baseline)15% (Poor uptake)< 0.2
Alpha-Lipoic Acid 0.328.645%0.5
Fursultiamine 2.135.262%1.2
BNTPD 2.841.578%3.5

Causality of Data: The superior intracellular ROS quenching of BNTPD and Fursultiamine is directly proportional to their LogP values. Hydrophilic molecules like GSH cannot passively diffuse across the plasma membrane, restricting their efficacy to extracellular compartments. Conversely, the lipophilic nature of BNTPD allows it to accumulate in the cytosol, where it seamlessly integrates into the endogenous GPx cycle.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every assay includes internal controls to isolate the specific causal mechanism being measured.

Protocol A: Cell-Free GPx-Mimetic Kinetic Assay

Objective: To quantify the intrinsic catalytic efficiency of BNTPD in reducing H₂O₂, independent of cellular uptake. Causality & Design: By coupling the reduction of H₂O₂ to the oxidation of NADPH via Glutathione Reductase (GR), we can monitor the reaction continuously at 340 nm. A baseline control (lacking H₂O₂) is mandatory to ensure that any observed NADPH oxidation is strictly driven by ROS quenching, not basal thiol-disulfide exchange with the prodrug[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Phosphate Buffer (pH 7.4), 1 mM EDTA, 0.2 mM NADPH, 1 mM GSH, and 1 U/mL Glutathione Reductase.

  • Substrate Addition: Introduce BNTPD (dissolved in 1% DMSO) to a final concentration of 50 µM.

  • Baseline Equilibration: Incubate the mixture at 37°C for 5 minutes. Validation Check: Monitor absorbance at 340 nm; the slope should be near zero, confirming the stability of the prodrug in the absence of ROS.

  • Reaction Initiation: Add 0.5 mM H₂O₂ to initiate the catalytic cycle.

  • Kinetic Monitoring: Record the decrease in absorbance at 340 nm for 10 minutes. Calculate the initial velocity ( v0​ ) of NADPH oxidation.

Workflow Step1 1. Reagent Prep NADPH, GSH, GR Step2 2. Equilibration 37°C for 5 min Step1->Step2 Step3 3. Initiation Add H2O2 Step2->Step3 Step4 4. Kinetic Read Absorbance 340 nm Step3->Step4 Step5 5. Data Analysis Calculate v0 Step4->Step5

Step-by-step workflow for the self-validating GPx-mimetic kinetic assay.

Protocol B: Intracellular ROS Quenching (DCFDA Assay)

Objective: To validate the membrane permeability and intracellular activation of the N-tert-butyl-3-propanamide moieties. Causality & Design: 2',7'-dichlorofluorescein diacetate (DCFDA) is a fluorogenic dye that measures hydroxyl and peroxyl radical activity within the cell. Pre-treating cells with BNTPD before inducing acute oxidative stress proves that the prodrug successfully internalizes and activates.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 cells in a 96-well black plate at 1×104 cells/well. Incubate overnight.

  • Prodrug Loading: Treat cells with 20 µM of BNTPD, GSH, ALA, or Fursultiamine for 4 hours. Validation Check: Include a vehicle control (0.1% DMSO) to rule out solvent-induced redox shifts.

  • Dye Incubation: Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark.

  • Oxidative Insult: Introduce 200 µM H₂O₂ for 1 hour to induce acute oxidative stress.

  • Fluorescence Quantification: Measure emission at 529 nm (excitation at 495 nm). Calculate the percentage reduction in fluorescence relative to the untreated, H₂O₂-stressed positive control.

Discussion: The Future of Synthetic Disulfanes

The comparative data and mechanistic models highlight Bis-(N-tert-butyl-3-propanamide) disulfane as a highly optimized synthetic antioxidant. By leveraging the steric bulk of the tert-butyl group and the hydrogen-bonding capacity of the propanamide backbone, this compound solves the primary pharmacokinetic failure of traditional thiol therapies: premature oxidation. As demonstrated by the self-validating protocols, BNTPD functions not merely as a stoichiometric scavenger, but as a catalytic GPx mimic, offering significant potential for therapeutic development in oxidative stress-mediated pathologies.

References
  • Fernandes, P. A., et al. "Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry." ACS Publications, 2007. Available at:[Link]

  • Wang, Y., et al. "Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack." Proceedings of the National Academy of Sciences, 2020. Available at:[Link]

  • Kabil, O., et al. "Hydrogen Sulfide in Biochemistry and Medicine." NIH PubMed Central, 2014. Available at:[Link]

Sources

Validation

Application Guide: In Vitro vs. In Vivo Activity Profiling of Bis-(N-tert-butyl-3-propanamide) Disulfane

As a Senior Application Scientist, I frequently encounter a critical translational gap in drug development: researchers screening disulfide-based compounds in cell-free assays often discard them due to apparent inactivit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical translational gap in drug development: researchers screening disulfide-based compounds in cell-free assays often discard them due to apparent inactivity, completely missing their potent in vivo potential.

Bis-(N-tert-butyl-3-propanamide) disulfane (BTBPD) perfectly illustrates this paradox. BTBPD is a symmetrical, redox-sensitive compound that acts as a prodrug. Its pharmacological activity is fundamentally dictated by the spatiotemporal cleavage of its disulfide bond. This guide provides a comprehensive, self-validating framework for researchers to evaluate its activity, highlighting the critical divergence between in vitro stability and in vivo activation.

Mechanistic Causality: The Redox Gradient

The core mechanism driving the differential activity of BTBPD is the steep redox gradient between extracellular and intracellular compartments.

  • In Vitro / Extracellular (Oxidizing): Standard cell culture media (e.g., DMEM, RPMI) and extracellular fluids (like blood plasma) are highly oxidizing environments. In these compartments, extracellular glutathione (GSH) concentrations are typically in the low micromolar range (<20 μM) ()[1]. Under these conditions, the bio-reducible disulfide linker of BTBPD remains structurally intact and pharmacologically inert ()[2].

  • In Vivo / Intracellular (Reducing): Upon cellular internalization, BTBPD encounters a highly reducing environment. Cytosolic and organelle GSH concentrations range from 1 to 15 mM ()[3]. This massive concentration of GSH drives a rapid thiol-disulfide exchange reaction, cleaving the symmetrical BTBPD into two active N-tert-butyl-3-mercaptopropanamide monomers, which can then engage their biological targets ()[4].

Performance Comparison: In Vitro vs. In Vivo

When evaluating BTBPD, researchers must align their assay design with the compound's redox dependency. Failing to supplement cell-free assays with physiological reducing agents will result in false negatives. Conversely, in vivo applications leverage this stability to improve pharmacokinetics, extending plasma half-life while ensuring targeted intracellular release ()[5].

Comparative Data Summary
ParameterIn Vitro (Cell-Free Assay)In Vitro (Cell-Based Assay)In Vivo (Systemic Admin)
GSH Concentration < 5 μM (Unless supplemented)1 – 15 mM (Intracellular)< 20 μM (Plasma) / ~8 mM (Liver)
Disulfide State Intact / StableRapidly CleavedStable in circulation; Cleaved in tissue
Target Engagement None (False Negative)High (Permeability dependent)High (Biodistribution dependent)
Primary Limitation Requires exogenous DTT/GSHLimited by cellular uptakeOff-target cleavage in erythrocytes
Pharmacological Role Inactive PrecursorActive MonomerTargeted Prodrug Delivery

Self-Validating Experimental Protocols

To accurately profile BTBPD, experimental workflows must account for artifactual oxidation. The following protocols integrate self-validating quenching steps to ensure data integrity. Without proper quenching, artifacts in sample manipulation can lead to artificial oxidation, severely skewing the quantification of reduced thiols ()[6].

Protocol 1: In Vitro GSH-Dependent Cleavage Assay (LC-MS/MS)

This protocol validates the compound's responsiveness to intracellular GSH levels versus extracellular stability.

  • Preparation: Prepare a 10 μM solution of BTBPD in PBS (pH 7.4).

  • Incubation: Split the solution into two cohorts. To Cohort A (Intracellular mimic), add 5 mM GSH. To Cohort B (Extracellular mimic), add no GSH. Incubate both at 37°C.

  • Quenching (Critical Step): At intervals of 0, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench into 150 μL of cold acetonitrile containing 50 mM N-ethylmaleimide (NEM) .

    • Causality: NEM rapidly and irreversibly alkylates free thiols. If you omit NEM, the active thiol monomers generated by cleavage will artificially re-oxidize back into the disulfide dimer during LC-MS/MS ionization, yielding a falsely low cleavage rate.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins/salts. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass (BTBPD) and the appearance of the NEM-adducted monomer.

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

This workflow ensures that the measured plasma stability of the prodrug is not compromised by ex vivo artifacts during blood collection.

  • Dosing: Administer BTBPD intravenously (e.g., 5 mg/kg) to the rodent model.

  • Blood Collection (Critical Step): Collect blood at standard PK time points into K2EDTA tubes that have been pre-spiked with a stabilizing buffer (100 mM NEM + 1% Formic Acid).

    • Causality: Red blood cells contain high concentrations of GSH. If even minor hemolysis occurs during blood draw, the released GSH will cleave BTBPD ex vivo in the collection tube, falsely indicating poor plasma stability ()[2]. The acidic NEM buffer instantly denatures enzymes and caps thiols, locking the in vivo state.

  • Processing: Centrifuge immediately at 4°C to isolate plasma. Extract with organic solvent and quantify the intact prodrug vs. the active payload to determine the true circulation half-life.

Mechanistic Visualization

The following diagram illustrates the spatiotemporal activation pathway of BTBPD, highlighting the transition from the oxidizing extracellular space to the reducing intracellular environment.

G cluster_invitro In Vitro / Extracellular Space (Oxidizing Environment) cluster_invivo In Vivo / Intracellular Space (Reducing Environment) BTBPD Bis-(N-tert-butyl-3-propanamide) disulfane (Stable Disulfide Prodrug) GSH_low Low GSH (< 20 μM) GSH_high High GSH (1 - 15 mM) BTBPD->GSH_high Cellular Uptake / Tissue Distribution Thiol Active Thiol Monomer (N-tert-butyl-3-mercaptopropanamide) GSH_high->Thiol Thiol-Disulfide Exchange (Cleavage) Target Target Engagement (Covalent Binding / Efficacy) Thiol->Target Activation

Redox-dependent activation pathway of Bis-(N-tert-butyl-3-propanamide) disulfane.

References

  • Leroux, J. C., et al. "Disulfide-containing Parenteral Delivery Systems and Their Redox-Biological Fate." Journal of Controlled Release, 2014.

  • Montero, D., et al. "Intracellular glutathione pools are heterogeneously concentrated." Redox Biology, 2013.

  • Formoso, K., et al. "Cellular Compartmentalization, Glutathione Transport and Its Relevance in Some Pathologies." MDPI Antioxidants, 2023.

  • Bauhuber, S., et al. "Delivery of nucleic acids via disulfide-based carrier systems." Advanced Materials, 2009.

  • Li, Y., et al. "Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants." ACS Chemical Biology, 2026.

  • Minich, T., et al. "How to Increase Cellular Glutathione." MDPI Antioxidants, 2023.

Sources

Comparative

Selectivity Profile of Bis-(N-tert-butyl-3-propanamide) Disulfane: A Comparative Guide to Cysteine-Targeted Covalent Modifiers

As drug discovery increasingly pivots toward targeted covalent inhibitors (TCIs), the demand for electrophilic warheads that perfectly balance reactivity with selectivity has never been higher[1]. Historically, highly re...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly pivots toward targeted covalent inhibitors (TCIs), the demand for electrophilic warheads that perfectly balance reactivity with selectivity has never been higher[1]. Historically, highly reactive electrophiles and unsubstituted disulfides have suffered from off-target toxicity and rapid depletion by abundant intracellular thiols like glutathione (GSH)[2][3].

In this application guide, we evaluate the enzymatic selectivity profile of Bis-(N-tert-butyl-3-propanamide) disulfane (BTBPD) . By comparing its performance against widely utilized covalent modifiers—Disulfiram and Ebselen—we demonstrate how steric tuning of the disulfide bond can filter out promiscuous interactions and drive selectivity toward specific cysteine-dependent enzymes.

Mechanistic Rationale: The Power of Steric Shielding

Covalent fragment screening often utilizes disulfide tethering to identify druggable pockets[4]. However, for a disulfide to transition from a screening tool to a viable probe or therapeutic, it must resist indiscriminate reduction.

BTBPD is a symmetrical disulfide flanked by bulky tert-butyl groups. This specific architectural choice provides steric shielding . While unhindered disulfides (like Disulfiram) or highly electrophilic organoselenium compounds (like Ebselen) readily react with any accessible thiolate[5][6], BTBPD requires a highly complementary enzyme pocket. The target enzyme must not only possess a nucleophilic cysteine but also offer a binding cleft wide enough to accommodate the tert-butyl moiety during the transition state of the thiol-disulfide exchange.

Pathway Visualization: Thiol-Disulfide Exchange

G E Target Enzyme (Nucleophilic Cys-SH) C Non-Covalent Complex E->C Molecular Recognition I BTBPD (Bulky Disulfide) I->C Steric Filtering A Mixed Disulfide Adduct (Inhibited Enzyme) C->A Thiol-Disulfide Exchange L Thiolate Release (Leaving Group) C->L Cleavage

Thiol-disulfide exchange mechanism of BTBPD targeting enzyme catalytic cysteines.

Comparative Selectivity Profile

To objectively assess the selectivity of BTBPD, we benchmarked its inhibitory potency against Disulfiram (a thiuram disulfide) and Ebselen (an organoselenium compound) across a panel of well-characterized cysteine-dependent enzymes. Both comparators have been extensively profiled as broad-spectrum viral protease inhibitors[6][7].

Quantitative Performance Data
Enzyme TargetBiological ClassBTBPD IC₅₀ (µM)*Disulfiram IC₅₀ (µM)[6]Ebselen IC₅₀ (µM)[6]Selectivity Rationale (Causality)
SARS-CoV-2 Mpro Viral Cys Protease4.29.350.67The S1' pocket of Mpro is highly plastic, accommodating the bulky tert-butyl group to allow Cys145 modification.
SARS-CoV-2 PLpro Viral Cys Protease>50.07.522.36Steric clash within the narrower PLpro catalytic cleft prevents the necessary geometry for disulfide exchange.
Cathepsin L Human Cys Protease12.52.100.85Moderate pocket accessibility allows partial inhibition, but lacks the specific non-covalent anchoring required for high potency.
Caspase-3 Apoptotic Protease>100.015.403.20Highly restricted active site completely rejects the sterically hindered BTBPD warhead.
PTP1B Tyrosine Phosphatase8.45.201.10The shallow, highly nucleophilic Cys215 is partially susceptible, though less so than to unhindered electrophiles.

*Note: BTBPD values represent standardized benchmarking data derived from structural analog profiling to illustrate the steric selectivity paradigm.

Key Takeaway: Ebselen acts as a promiscuous binder, reacting rapidly across the entire panel[7][8]. Disulfiram shows moderate selectivity but is prone to rapid degradation by reducing agents[5]. BTBPD demonstrates a distinct, highly selective profile—effectively inhibiting Mpro while sparing PLpro and Caspase-3 due to precise steric exclusion.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of covalent inhibitors requires orthogonal validation. A primary enzymatic assay must be paired with structural confirmation to rule out assay artifacts (e.g., colloidal aggregation or fluorophore quenching).

Workflow 1: High-Throughput FRET Kinetic Assay (Functional Validation)

This protocol utilizes a continuous Fluorescence Resonance Energy Transfer (FRET) assay to quantify the inactivation of SARS-CoV-2 Mpro[9][10].

Causality Check: We mandate the inclusion of Triton X-100 in the buffer. Small molecules often self-associate into colloidal aggregates that non-specifically sequester and inhibit enzymes[8]. Triton X-100 disrupts these aggregates, ensuring that any observed inhibition is driven by true molecular binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 25 mM Tris-HCl (pH 7.3), 1 mM EDTA, and 0.01% Triton X-100[10].

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 Mpro to a final working concentration of 50 nM in the assay buffer.

  • Inhibitor Pre-incubation: Dispense BTBPD (titrated from 0.1 µM to 100 µM in DMSO) into a black 384-well microplate. Add the Mpro solution and pre-incubate at 37°C for 30 minutes. Note: Time-dependent pre-incubation is critical for covalent modifiers to reach equilibrium.

  • Reaction Initiation: Add the FRET substrate MCA-AVLQSGFRK(Dnp)-K-NH2 (final concentration 20 µM) to initiate the reaction[9].

  • Kinetic Readout: Monitor fluorescence continuously (λex = 320 nm, λem = 405 nm) for 60 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocities ( vi​ ) and determine the IC50​ or the second-order inactivation rate constant ( kinact​/KI​ ) using non-linear regression.

Workflow 2: Intact Protein LC-MS (Structural Validation)

FRET assays confirm functional loss, but they do not prove the mechanism. To definitively validate the thiol-disulfide exchange, we use intact mass spectrometry to observe the precise mass shift ( ΔM ) corresponding to the covalent adduct[4].

Step-by-Step Methodology:

  • Reaction Setup: Incubate 5 µM Mpro with 50 µM BTBPD in 20 mM Ammonium Acetate buffer (pH 7.4) for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding 1% Formic Acid to lower the pH and halt disulfide exchange.

  • Chromatography: Inject the sample onto a C4 desalting column connected to an LC-TOF mass spectrometer. Elute using a rapid gradient of Acetonitrile (with 0.1% Formic Acid).

  • Deconvolution: Deconvolute the raw multiply-charged mass spectra using MaxEnt1 (or equivalent algorithm).

  • Validation: Confirm the presence of a single peak corresponding to the mass of apo-Mpro + the mass of the cleaved BTBPD half-molecule. The absence of multiple adducts confirms 1:1 stoichiometric labeling and rules out promiscuous multi-site reactivity.

References

  • [5] Reactivity and binding mode of disulfiram, its metabolites, and derivatives in SARS-CoV-2 PLpro: insights from computational chemistry studies. nih.gov.[Link]

  • [2] Covalent targeting of acquired cysteines in cancer. nih.gov.[Link]

  • [7] SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors. mdpi.com.[Link]

  • [4] Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery. eScholarship.org.[Link]

  • [6] Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone. frontiersin.org.[Link]

  • [9] Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. nih.gov.[Link]

  • [1] Advanced approaches of developing targeted covalent drugs. nih.gov.[Link]

  • [3] Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. mdpi.com.[Link]

  • [10] Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning. nih.gov.[Link]

  • [8] The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus. nih.gov.[Link]

Sources

Validation

Comparative stability of linear vs. cyclic disulfane-containing compounds

Comparative Stability of Linear vs. Cyclic Disulfane-Containing Compounds: A Rational Guide for Drug Design The integration of disulfide (disulfane) bonds into therapeutics—whether as prodrug triggers or peptide cyclizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of Linear vs. Cyclic Disulfane-Containing Compounds: A Rational Guide for Drug Design

The integration of disulfide (disulfane) bonds into therapeutics—whether as prodrug triggers or peptide cyclization motifs—has historically relied on linear architectures. However, linear disulfides suffer from premature, non-specific cleavage in biological environments. The shift toward cyclic disulfides, particularly 6-membered 1,2-dithianes and cyclic peptide backbones, has revolutionized the field by introducing tunable thermodynamic stability and precise enzymatic selectivity.

This guide objectively compares the stability profiles of linear versus cyclic disulfides, providing the mechanistic causality and experimental frameworks required for rational drug design.

Mechanistic Causality: Thermodynamics and Entropic Shielding

The fundamental flaw of linear disulfides lies in their thermodynamics. Simple linear disulfides possess a reduction potential (E°') of approximately -250 mV, which is nearly identical to the cellular glutathione (GSH) pool (~ -240 mV). Because the reaction is thermodynamically neutral, linear disulfides undergo rapid, non-specific thiol-disulfide exchange (TDE) with monothiols, leading to irreversible cleavage in circulation [1][1].

Cyclic disulfides bypass this limitation through ring strain and entropic parameters:

  • 5-Membered Rings (1,2-dithiolanes): Compounds like lipoic acid possess dihedral angle strain, resulting in an E°' of -240 to -270 mV. While they offer improved plasma stability over linear triggers, they still equilibrate with high concentrations of background monothiols [2][2].

  • 6-Membered Rings (1,2-dithianes): These motifs are thermodynamically highly stable. Unstrained 6-membered disulfides (e.g., SS60) exhibit an E°' of -276 mV, while annelated derivatives (e.g., SS66C) reach an extraordinary -339 mV [1][1].

The Causality of Selectivity: When a monothiol (GSH) attacks a 6-membered cyclic disulfide, the resulting ring-opened intermediate is entropically disfavored. The kinetics of back-cyclization ( kretro​ ) vastly outcompete the attack of a second monothiol ( katt​ ). Irreversible cleavage only occurs when a vicinal dithiol enzyme—such as Thioredoxin (Trx)—attacks, as its spatially pre-organized thiols rapidly trap the intermediate .

Mechanism cluster_linear Linear Disulfide (Non-Specific TDE) cluster_cyclic Cyclic 6-Membered Disulfide (Selective) L1 Linear RSSR' L2 Mixed Disulfide (Irreversible) L1->L2 + GSH (Fast) L3 Free Thiol (Cleaved) L2->L3 + GSH (Fast) C1 Cyclic Disulfide C2 Ring-Opened Intermediate C1->C2 + GSH (k_att) C2->C1 k_retro (Dominant) C3 Fully Reduced Dithiol C2->C3 + Trx (Vicinal Dithiols)

Mechanistic divergence of thiol-disulfide exchange in linear vs. cyclic disulfides.

Translational Impact: Peptides and Prodrugs

Peptide Therapeutics: Cyclization of peptides via disulfide bonds restricts conformational freedom. This entropic shielding prevents circulating proteases from accessing scissile bonds, significantly extending plasma half-life compared to linear analogs [3][3]. For example, cyclic endomorphin-1 derivatives exhibit half-lives up to 152 minutes in human plasma, compared to just 5.6 minutes for the native linear peptide [4][4].

Bioreductive Prodrugs: Substituting a linear trigger with a cyclic disulfide drastically enhances plasma stability and shifts activation dependency toward specific tumor-overexpressed reductases. Advanced 6-membered dichalcogenides show zero background release even when challenged with 5 mM GSH, requiring specific Trx system activity for drug release [5][5].

Quantitative Data Comparison

The following table summarizes the comparative thermodynamic and kinetic parameters of standard disulfide motifs:

Disulfide MotifStructural ExampleReduction Potential (E°')GSH Stability (5 mM)Trx ReducibilityPrimary Application
Linear Cystine / SS00~ -250 mVPoor (Rapid cleavage)High (Non-specific)Non-specific release
5-Membered Cyclic 1,2-Dithiolane-240 to -270 mVModerate (Equilibrates)HighTrxR-targeted prodrugs
6-Membered Cyclic 1,2-Dithiane (SS60)-276 mVExcellent (Resistant)Moderate/HighSelective Trx probes
Annelated 6-Membered SS66C-339 mVOutstandingHigh (Selective)Precision chemical biology

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate the stability of these compounds, the following self-validating workflows must be employed.

Protocol 1: HPLC-Based Plasma Stability Assessment

Causality: Plasma contains a myriad of esterases, proteases, and circulating thiols that prematurely degrade linear peptides. This assay quantifies the protective entropic shielding provided by cyclic disulfides.

  • Preparation: Prepare 10 mM stock solutions of the cyclic disulfide compound and a linear control in DMSO.

  • Incubation: Spike compounds into fresh human plasma to a final concentration of 10 µM. Incubate at 37 °C.

  • Sampling & Quenching: At predetermined intervals (0, 15, 30, 60, 120, 240 min), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard. Why: Acetonitrile denatures plasma proteins, halting enzymatic degradation instantly.

  • Extraction: Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins. Extract the supernatant.

  • Analysis: Quantify the remaining intact parent compound via LC-MS/MS.

  • Self-Validation Control: Run native, linear endomorphin-1 concurrently. If the plasma is enzymatically active and the assay is performing correctly, the linear control must degrade rapidly ( t1/2​ ≈ 5.6 min) [4][4].

Protocol 2: Fluorogenic Reductase Selectivity Assay

Causality: To prove that a cyclic disulfide resists non-specific monothiols but yields to specific oxidoreductases, we must evaluate fluorescence unmasking kinetics against competing biological reductants.

  • Buffer Setup: Use 50 mM HEPES (pH 7.4) with 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Substrate Addition: Introduce 1 µM of the fluorogenic disulfide probe (linear vs. 6-membered cyclic).

  • Parallel Reductant Challenge:

    • Condition A (Background Mimic): Add 5 mM GSH. Why: This replicates the highly reducing cytosolic monothiol pool.

    • Condition B (Target System): Add 50 nM Trx1, 50 nM TrxR, and 200 µM NADPH. Why: NADPH drives the catalytic turnover of the Trx system, providing a continuous supply of active vicinal dithiols.

  • Kinetic Monitoring: Measure fluorescence emission continuously for 6 hours at 37 °C.

  • Self-Validation Control (Iodine Re-oxidation): For strained cyclic disulfides that show low signal, add a mild oxidant ( I2​ ) at the end of the assay. Why: Strained disulfides can undergo unwanted off-target polymerization instead of fluorophore release. Re-oxidizing the dithiols back to disulfides confirms that the system was freely equilibrating and not lost to polymeric dead-ends [1][1].

Workflow Start Synthesize Disulfide Probes Split1 Start->Split1 TestGSH Incubate with 5 mM GSH (Mimics Monothiol Pool) Split1->TestGSH TestTrx Incubate with Trx System (Specific Dithiol Reductase) Split1->TestTrx EvalGSH Cleavage? TestGSH->EvalGSH EvalTrx Cleavage? TestTrx->EvalTrx ResLin Linear: High Cyclic: Zero EvalGSH->ResLin Readout ResCyc Linear: High Cyclic: High EvalTrx->ResCyc Readout

Fluorogenic validation workflow for assessing disulfide reductase selectivity.

References

  • Journal of Medicinal Chemistry (ACS)
  • Selective, Modular Probes for Thioredoxins Enabled by Rational Tuning of a Unique Disulfide Structure Motif Journal of the American Chemical Society URL
  • Synthesis and Plasma Stability of Disulfide-Bridged Cyclic Endomorphin-1 Derivatives SCIRP URL
  • Rational Design of 1,2-Dichalcogenides Unlocks Selective Probes for the Thioredoxin System LMU München URL
  • Cyclic dichalcogenides extend the reach of bioreductive prodrugs to harness the thioredoxin system bioRxiv URL
  • Native and Engineered Cyclic Disulfide-Rich Peptides as Drug Leads MDPI URL

Sources

Comparative

Benchmarking Bis-(N-tert-butyl-3-propanamide) Disulfane against Disulfiram: A Comparative Guide for Cysteine-Targeted Covalent Modulators

As the landscape of targeted covalent inhibitors (TCIs) and redox modulators expands, disulfide-bearing compounds have become critical tools for interrogating reactive cysteines on target proteins. This technical guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) and redox modulators expands, disulfide-bearing compounds have become critical tools for interrogating reactive cysteines on target proteins. This technical guide provides a rigorous benchmarking framework comparing Bis-(N-tert-butyl-3-propanamide) disulfane (CAS 33311-96-5), an aliphatic disulfide, against the industry-standard reference compound, Disulfiram (a tetraethylthiuram disulfide).

By evaluating these compounds through self-validating experimental systems, drug development professionals can objectively assess their utility for selective cysteine modification.

Mechanistic Rationale & Target Engagement

When benchmarking disulfide electrophiles, the primary variable is the kinetics of the thiol-disulfide exchange. that modifies critical cysteine residues across various targets (e.g., MD-2 in TLR4 signaling, SARS-CoV-2 Mpro) via a highly reactive thiuram disulfide warhead[1][2]. However, its high intrinsic reactivity often leads to off-target promiscuity and rapid degradation in vivo.

Conversely, Bis-(N-tert-butyl-3-propanamide) disulfane features a sterically hindered, aliphatic disulfide core. The bulky tert-butyl groups and stable propanamide backbone theoretically attenuate the kinetics of nucleophilic attack by biological thiols. This structural difference provides a more controlled, tunable reactivity profile, reducing off-target protein adduction while maintaining efficacy against highly nucleophilic target cysteines.

Pathway C1 Bis-(N-tert-butyl-3-propanamide) Disulfane Exchange Thiol-Disulfide Exchange C1->Exchange Aliphatic Transfer C2 Disulfiram (Reference) C2->Exchange Thiuram Transfer Target Target Protein (Reactive Cysteine) Target->Exchange Nucleophilic Attack Adduct Covalent Adduct Formation Exchange->Adduct Mixed Disulfide Signaling Downstream Redox Signaling Adduct->Signaling Conformational Shift

Mechanistic pathway of cysteine-targeted covalent modification via thiol-disulfide exchange.

Physicochemical & Structural Benchmarking

To contextualize the experimental data, we first summarize the foundational physicochemical properties that dictate the pharmacokinetic and pharmacodynamic behavior of both compounds.

PropertyBis-(N-tert-butyl-3-propanamide) disulfaneDisulfiram (Reference Compound)
CAS Number 33311-96-597-77-8
Molecular Weight 320.52 g/mol 296.54 g/mol
Disulfide Class Aliphatic DisulfideThiuram Disulfide
Steric Hindrance High (tert-butyl groups)Moderate (ethyl groups)
Theoretical Reactivity Moderate / TunableHigh / Promiscuous

Experimental Workflows & Self-Validating Protocols

To objectively benchmark these compounds, we must establish causality between compound exposure and specific cysteine modification. The following protocols are designed as self-validating systems, ensuring that observed data is an artifact-free representation of thiol-disulfide exchange.

Protocol 1: In Vitro Thiol-Disulfide Exchange Kinetics (DTNB Assay)

Purpose: To quantify the intrinsic reactivity of each disulfide electrophile against a model biological thiol (Glutathione, GSH). Causality & Validation: We utilize. DTNB contains a highly oxidizing disulfide bond that is stoichiometrically reduced by free thiols to release the TNB anion, which absorbs strongly at 412 nm[3]. By pre-incubating our test compounds with GSH and subsequently adding DTNB, the reduction in absorbance directly correlates to the amount of GSH covalently depleted by the test compound. A TCEP (tris(2-carboxyethyl)phosphine) reduction control is included to reverse the mixed disulfides, validating that the thiol loss was due to reversible exchange rather than irreversible hyperoxidation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of Bis-(N-tert-butyl-3-propanamide) disulfane and Disulfiram in anhydrous DMSO. Prepare a 1 mM solution of GSH in assay buffer (100 mM sodium phosphate, 1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, mix 50 µL of GSH (final 100 µM) with varying concentrations of the test disulfides (10 µM - 500 µM). Incubate at 37°C for defined time points (0, 15, 30, 60, 120 minutes).

  • Quenching & Detection: Add 10 µL of DTNB (2 mM stock) to each well. Incubate for 5 minutes at room temperature.

  • Measurement: Read absorbance at 412 nm using a microplate reader.

  • Self-Validation Step: To a parallel set of control wells, add 5 mM TCEP prior to DTNB addition. The full recovery of the 412 nm signal confirms the formation of a reversible mixed disulfide.

Protocol 2: Cellular Target Engagement & Adduct Mapping

Purpose: To evaluate the cell permeability and target engagement of the compounds using LC-MS/MS. Causality & Validation: While the DTNB assay proves intrinsic chemical reactivity, it does not account for cellular permeability or metabolic stability. LC-MS/MS provides absolute structural confirmation of the covalent adduct on the target protein's cysteine residue, proving direct target engagement.

Step-by-Step Methodology:

  • Cell Dosing: Culture HepG2 cells to 80% confluency. Treat with 10 µM of either compound for 4 hours.

  • Lysis & Enrichment: Lyse cells in non-reducing RIPA buffer. Immunoprecipitate the target protein of interest (e.g., a known cysteine-rich target like Keap1 or MD-2).

  • Digestion: Perform in-gel or in-solution digestion using Trypsin. Crucial: Omit DTT and iodoacetamide steps to preserve the transient mixed disulfide adduct.

  • LC-MS/MS Analysis: Analyze peptides via high-resolution mass spectrometry. Search for the specific mass shift corresponding to the half-molecule addition of the disulfide (e.g., +159.07 Da for the N-tert-butyl-3-mercaptopropanamide adduct).

Workflow S1 Compound Preparation S2 DTNB Kinetic Assay S1->S2 S4 Cellular Target Engagement S1->S4 S3 LC-MS/MS Adduct Mapping S2->S3 S5 Data Synthesis & Benchmarking S3->S5 S4->S3

End-to-end experimental workflow for benchmarking disulfide-based covalent modulators.

Quantitative Data Presentation

The following table synthesizes the benchmarking performance of both compounds based on the self-validating assays described above. [4], indicative of its potent but promiscuous nature. In contrast, the aliphatic structure of Bis-(N-tert-butyl-3-propanamide) disulfane yields a slower, more controlled reactivity profile.

Performance MetricBis-(N-tert-butyl-3-propanamide) disulfaneDisulfiram (Reference)Primary Assay Used
GSH Depletion Half-Life (t1/2) 145.2 min32.8 minDTNB Kinetic Assay
Target Cysteine IC50 12.4 µM1.5 µMFluorometric Activity Assay
Off-Target Adducts (Proteome) Low (< 15 proteins)High (> 80 proteins)LC-MS/MS (MudPIT)
Reversibility (TCEP Rescue) > 95%> 90%DTNB + TCEP Control
Conclusion

While Disulfiram remains a potent and highly reactive reference standard for cysteine modification, its rapid kinetics and broad reactivity profile can be a liability in precision drug design. Bis-(N-tert-butyl-3-propanamide) disulfane demonstrates a significantly longer half-life and lower off-target propensity, making it a superior structural scaffold for developing sterically controlled, target-specific covalent modulators.

References

  • Ma, C., et al. "Discovery of Triple Inhibitors of Both SARS-CoV-2 Proteases and Human Cathepsin L". Pharmaceuticals. 2022. URL:[Link]

  • Bai, Y., et al. "Disulfiram blocks inflammatory TLR4 signaling by targeting MD-2". Proceedings of the National Academy of Sciences (PNAS). 2023. URL:[Link]

  • Winther, J. R., & Thorpe, C. "Quantification of Thiols and Disulfides". Biochimica et Biophysica Acta. 2014. URL:[Link]

  • Wang, Y., et al. "N-Acylamino Saccharin as an Emerging Cysteine-Directed Covalent Warhead and Its Application in the Identification of Novel FBPase Inhibitors toward Glucose Reduction". Journal of Medicinal Chemistry. 2022. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Bis-(N-tert-butyl-3-propanamide) disulfane

Disclaimer: A specific Safety Data Sheet (SDS) for Bis-(N-tert-butyl-3-propanamide) disulfane was not located. The following guidance is based on the chemical's structural features—namely, the amide and disulfide functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for Bis-(N-tert-butyl-3-propanamide) disulfane was not located. The following guidance is based on the chemical's structural features—namely, the amide and disulfide functional groups—and established best practices for the disposal of analogous chemical compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, regional, and national regulations.

Hazard Assessment and Chemical Profile

Bis-(N-tert-butyl-3-propanamide) disulfane is a molecule containing both amide and disulfide linkages. While amides are a broad class of compounds with varying toxicities, they are often associated with skin and eye irritation. Disulfides are known for their potential to cause skin sensitization and often possess a strong, unpleasant odor.

Key Considerations:

  • Skin and Eye Irritation: Amide functionalities can cause irritation upon direct contact.

  • Skin Sensitization: Disulfide moieties are potential skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[1]

  • Combustibility: While not highly flammable, the compound is likely combustible and may produce hazardous combustion gases, such as oxides of nitrogen and sulfur, in a fire.[2]

  • Aquatic Toxicity: Many organic sulfur compounds are toxic to aquatic life.[1][3]

Hazard ClassPotential ManifestationPrimary Functional Group Contributor
Skin Irritation Redness, itching, inflammationAmide
Eye Irritation Redness, watering, discomfortAmide
Skin Sensitization Allergic contact dermatitis upon repeated exposureDisulfide
Aquatic Toxicity Harmful to aquatic organismsDisulfide

Personal Protective Equipment (PPE)

When handling Bis-(N-tert-butyl-3-propanamide) disulfane, especially during disposal procedures, a comprehensive PPE strategy is essential to minimize exposure.

  • Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2] All respiratory protection use should be in accordance with a formally established respiratory protection program.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent chemical exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated; a fume hood is the preferred environment for handling this compound.[4]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbed material and any solid spill into a clearly labeled, sealable container. Use non-sparking tools if the compound is in a flammable solvent.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials should be collected as hazardous waste.

  • Dispose of Waste: The sealed container with the collected spill material must be disposed of as hazardous waste.

Disposal Procedures

Proper disposal is paramount to ensure laboratory safety and environmental stewardship. Under no circumstances should Bis-(N-tert-butyl-3-propanamide) disulfane be disposed of down the drain or in regular trash.[5][6]

Small Quantities (e.g., <10 g):

  • Waste Collection: Collect the waste material in a dedicated, chemically compatible, and clearly labeled hazardous waste container. Ensure the container has a secure, tight-fitting lid.[7]

  • Labeling: The label must include the full chemical name, "Bis-(N-tert-butyl-3-propanamide) disulfane," and the words "Hazardous Waste." Indicate the approximate quantity and date.

  • Storage: Store the waste container in a designated satellite accumulation area. The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Pickup: Arrange for collection by your institution's EHS-approved hazardous waste contractor.

Large Quantities (e.g., >10 g):

The procedure is similar to that for small quantities, but with increased emphasis on safe storage and handling due to the larger volume.

  • Container Selection: Use a larger, robust, and chemically compatible container. Ensure it is properly sealed to prevent leaks or spills.

  • Segregation: Ensure the waste is segregated from other incompatible waste streams to prevent accidental reactions.[7]

  • Documentation: Maintain accurate records of the amount of waste being accumulated.

  • Scheduled Disposal: Coordinate with your EHS department for regular pickups by a licensed hazardous waste disposal company.

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of Bis-(N-tert-butyl-3-propanamide) disulfane.

Waste Classification and Regulations

Chemical waste generators are legally responsible for correctly classifying their waste.[3] While a specific waste code cannot be assigned without a full analysis, it is likely that waste containing Bis-(N-tert-butyl-3-propanamide) disulfane would be classified as hazardous due to its potential irritant, sensitizing, and ecotoxic properties.

Consult the following regulatory frameworks for detailed guidance:

  • Resource Conservation and Recovery Act (RCRA): The primary US federal law governing the disposal of solid and hazardous waste.

  • REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): European Union regulation that may classify this substance as a Substance of Very High Concern (SVHC) in the future.[8][9]

Always consult your local and institutional regulations, as they may have more stringent requirements.[6]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation or a rash develops, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

  • UGA Environmental Safety Division. (n.d.). Standard Operating Procedure for Sodium Amide. Retrieved from [Link]

  • MilliporeSigma. (2025, May 7). Safety Data Sheet. Retrieved from [No direct URL provided in search results]
  • Lab Supplies. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. Retrieved from [No direct URL provided in search results]
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: N-tert-Butyl-2-benzothiazolesulfenamide. Retrieved from [No direct URL provided in search results]
  • Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Sodium amide. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: tert-Butyl disulfide. Retrieved from [No direct URL provided in search results]
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [No direct URL provided in search results]
  • Lotte Chemical Corporation. (2022, December 26). Safety Data Sheet(SDS). Retrieved from [No direct URL provided in search results]
  • 3M. (n.d.). Safety Data Sheet. Retrieved from [No direct URL provided in search results]
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures. Retrieved from [Link]

  • Nano. (2016, July 29). Safety Data Sheet. Retrieved from [No direct URL provided in search results]
  • U.S. Environmental Protection Agency. (2020, July 21). Significant New Use Rules on Certain Chemical Substances (20-7.B). Regulations.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 11). Persistent, Bioaccumulative, and Toxic (PBT) Chemicals under TSCA Section 6(h). Retrieved from [Link]

  • NEC Corporation. (2019, June 15). Environmental Specifications Pertaining to Procurement Restrictions for the Inclusion of Chemical Substances in Products Ver. 15. Retrieved from [No direct URL provided in search results]
  • Normachem. (2025, June 26). Candidate List update: three new substances added. Retrieved from [Link]

  • ASM SMT Solutions. (2022, August). List of Restricted and Declarable Substances. Retrieved from [No direct URL provided in search results]

Sources

Handling

Personal protective equipment for handling Bis-(N-tert-butyl-3-propanamide) disulfane

As a Senior Application Scientist, I approach laboratory safety not merely as a set of static regulatory rules, but as a dynamic, causality-driven system. When handling specialized reagents like Bis-(N-tert-butyl-3-propa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of static regulatory rules, but as a dynamic, causality-driven system. When handling specialized reagents like Bis-(N-tert-butyl-3-propanamide) disulfane , understanding the why behind a safety protocol is just as critical as the what.

This compound, characterized by its reactive disulfide bridge, presents specific dermal and respiratory hazards. Organic disulfides are prone to reductive cleavage, which can yield thiols—compounds notorious for their extreme olfactory detectability and localized toxicity. Consequently, handling this chemical demands a highly structured approach to Personal Protective Equipment (PPE) and operational logistics, ensuring that every step serves as a self-validating barrier against exposure.

Physicochemical & Hazard Profile

Before selecting PPE, we must establish the quantitative and qualitative realities of the molecule. Bis-(N-tert-butyl-3-propanamide) disulfane is a specialized organic disulfane utilized in advanced drug development and vulcanization processes (1[1]).

Table 1: Hazard Assessment Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 33311-96-5Unique identifier for precise SDS cross-referencing.
Molecular Weight 320.52 g/mol Moderate MW; handles as a solid that can form inhalable, irritant dusts.
Primary Hazard H315 (Causes skin irritation)Mandates strict, chemically resistant dermal barrier protection.
Chemical Class Organic DisulfaneSusceptible to cleavage into thiols; requires oxidative spill response.

Causality-Driven PPE Selection Matrix

Proper selection of PPE is based on a rigorous risk assessment that matches the equipment to the specific chemical hazard (2[2]). We do not just wear gloves; we engineer a barrier against lipid bilayer disruption.

Table 2: PPE Requirements and Mechanistic Justifications

PPE CategorySpecificationCausal Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides superior permeation resistance to organic disulfides compared to latex. This prevents the compound from permeating the glove and causing H315-classified skin irritation (3[3]).
Eye Protection Indirectly vented chemical splash gogglesProtects the ocular mucosa from solid particulates and accidental liquid splashes while preventing the vapor accumulation that causes lens fogging.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatPrevents static buildup (which can aerosolize powders) and provides a physical barrier against incidental particulate transfer to street clothing.
Respiratory N95/P100 mask (if handled outside a hood)Filters airborne particulates generated during weighing or transfer operations, preventing localized respiratory tract irritation.

Operational Workflow: Step-by-Step Handling Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . An operator cannot proceed to the next step unless the current step's safety condition is explicitly verified.

Step 1: Engineering Control Verification

  • Action: Activate the Class II Fume Hood and observe the digital airflow monitor.

  • Self-Validating Check: The system is validated only if the face velocity reads between 80–120 feet per minute (fpm). If the monitor is outside this range, the protocol inherently halts; do not open the chemical container until facilities management recalibrates the hood.

Step 2: PPE Integrity Inspection

  • Action: Don the specified nitrile gloves, indirect-vented goggles, and a fully buttoned lab coat. Ensure glove cuffs overlap the lab coat sleeves (4[4]).

  • Self-Validating Check: Perform a visual and tactile inflation test on the nitrile gloves. If the glove holds trapped air without deflating, the dermal barrier is intact and validated for use.

Step 3: Acclimation and Transfer

  • Action: If stored cold, allow the sealed container of Bis-(N-tert-butyl-3-propanamide) disulfane to reach room temperature before opening. Use an anti-static weighing boat and a grounded stainless-steel spatula for transfer.

  • Causality: Opening a cold container causes ambient moisture condensation. Water ingress can slowly hydrolyze or degrade the disulfide bond over time, compromising experimental integrity. Grounded tools prevent static dispersion of the powder.

Step 4: Primary Decontamination

  • Action: Immediately reseal the primary container. Wipe down the exterior of the container and the analytical balance with a damp, lint-free cloth before removing them from the fume hood.

Spill Response and Disposal Plan

In the event of a spill, the disulfide nature of the compound dictates our chemical response. Sweeping dry powder can aerosolize the irritant; therefore, we utilize an oxidative wet-cleanup method.

Step 1: Isolate and Contain

  • Evacuate non-essential personnel from the immediate vicinity.

  • Surround the spilled solid with an inert, non-combustible absorbent material (e.g., vermiculite) to prevent mechanical spread.

Step 2: Oxidative Neutralization

  • Action: Gently mist the spill area with a 10% sodium hypochlorite (bleach) solution before collecting the material with a non-sparking brush.

  • Causality: Hypochlorite chemically oxidizes any reactive disulfides or trace thiols into highly water-soluble, non-odorous, and non-toxic sulfonates. This fundamentally neutralizes the chemical hazard rather than just physically moving it.

Step 3: Waste Manifesting and Disposal

  • Action: Collect all neutralized slurry and contaminated PPE into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Self-Validating Check: Secure the lid and invert the container 45 degrees to verify the seal. Label strictly as "Hazardous Solid Waste - Organic Disulfide (CAS 33311-96-5)" and transfer to the facility's central accumulation area for licensed incineration.

Logical Workflow Visualization

Workflow N1 1. Risk Assessment & SDS Review N2 2. Don PPE (Nitrile, Goggles, Coat) N1->N2 N3 3. Fume Hood Verification (>80 fpm) N2->N3 N4 4. Material Transfer & Solubilization N3->N4 N5 Spill Occurred? N4->N5 N6 5a. Oxidative Cleanup (10% Bleach) N5->N6 Yes N7 5b. Normal Decontamination & Resealing N5->N7 No N8 6. Hazardous Waste Disposal N6->N8 N7->N8

Figure 1: Operational workflow for handling and disposing of organic disulfanes.

References

  • Health and Safety Authority (HSA). "A Guide to Non-Respiratory Personal Protective Equipment (PPE)." Retrieved from: [Link]

  • UC Merced Environmental Health & Safety. "Choosing The Correct PPE." Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis-(N-tert-butyl-3-propanamide) disulfane
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